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  • Product: tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate
  • CAS: 1193386-53-6

Core Science & Biosynthesis

Foundational

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate CAS number

An In-Depth Technical Guide to tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate CAS Number: 1193386-53-6 Abstract This guide provides a comprehensive technical overview of tert-butyl N-[(1-methylazetidin-3-yl)methyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate CAS Number: 1193386-53-6

Abstract

This guide provides a comprehensive technical overview of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Identified by CAS number 1193386-53-6, this compound's unique architecture, combining a conformationally constrained N-methylazetidine core with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for constructing complex molecular targets. We will delve into its fundamental properties, elucidate a representative synthetic pathway, and explore its critical applications in the development of novel therapeutics, including next-generation antibiotics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Physicochemical Properties and Identifiers

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and synthesis. The key identifiers and properties of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate are summarized below.

PropertyValue
CAS Number 1193386-53-6[1][2][3][4]
Molecular Formula C₁₀H₂₀N₂O₂[1][3]
Molecular Weight 200.28 g/mol [1]
IUPAC Name tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate[1]
Canonical SMILES CC(C)(C)OC(=O)NCC1CN(C1)C[1]
InChI Key WBLWBEHGMCXLRZ-UHFFFAOYSA-N[1]

The Strategic Importance of a Bifunctional Building Block

The utility of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate in drug discovery stems from the strategic combination of its two primary structural features: the azetidine ring and the Boc-protecting group.

  • The Azetidine Scaffold : The four-membered azetidine ring is a highly sought-after motif in medicinal chemistry. It serves as a rigid, conformationally constrained scaffold that can act as a bioisosteric replacement for more flexible or larger ring systems. This rigidity can lead to improved binding affinity and selectivity for biological targets by locking the molecule into a more favorable bioactive conformation. The N-methyl substitution further influences the scaffold's properties.

  • The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its prevalence is due to its robustness under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily cleavable under moderately acidic conditions (e.g., with trifluoroacetic acid). This orthogonal stability allows for selective deprotection in complex, multi-step syntheses, which is a cornerstone of modern pharmaceutical development.[1]

This combination enables chemists to introduce a specific, structurally defined fragment into a target molecule and then selectively reveal the primary amine for subsequent elaboration, providing a powerful tool for systematic drug design.

Representative Synthetic Pathway

The synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is typically achieved through a logical, multi-step process. While numerous variations exist, the core strategy involves the formation of the azetidine core followed by the introduction of the Boc-protected aminomethyl side chain.

G cluster_0 Stage 1: Azetidine Core Synthesis cluster_1 Stage 2: Side Chain Installation & Protection Precursors Acyclic Precursors Azetidine_Core Substituted Azetidine Ring Precursors->Azetidine_Core Intramolecular Cyclization Carbamoylation tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate Azetidine_Core->Carbamoylation Carbamoylation using Boc Anhydride or tert-butyl chloroformate

Caption: Generalized workflow for the synthesis of the title compound.

Experimental Protocol (Conceptual)
  • Step 1: Formation of the Azetidine Ring : The synthesis typically begins with appropriate acyclic precursors that undergo a cyclization reaction to form the core azetidine ring structure.[1] This is a critical step that establishes the strained four-membered ring system.

  • Step 2: Functional Group Interconversion : The substituent at the 3-position of the azetidine ring is converted into an aminomethyl group. This often involves steps like reduction of a nitrile or a carboxylic acid derivative.

  • Step 3: Carbamoylation (Boc Protection) : The resulting primary amine on the side chain is then protected. This is achieved by reacting the intermediate with a suitable Boc-introducing reagent, such as di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate, under basic conditions.[1] This step yields the final product.

  • Step 4: Purification : The crude product is purified using standard laboratory techniques, most commonly column chromatography or recrystallization, to yield the final compound with high purity.[1]

Key Applications in Drug Discovery and Chemical Research

The true value of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is demonstrated by its application as a key intermediate in the synthesis of high-value molecules.

Intermediate in the Synthesis of Ceftolozane

One of the most significant applications of this compound is as a crucial intermediate in the synthesis of Ceftolozane.[1] Ceftolozane is a fifth-generation cephalosporin antibiotic, often combined with the β-lactamase inhibitor tazobactam, and is used to treat complicated urinary tract and intra-abdominal infections, particularly those caused by multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.[1] The azetidine-containing side chain is essential for the drug's potent antibacterial activity and stability.

G A tert-butyl N-[...] carbamate C Deprotection (Acid Treatment) A->C 1. B Cephalosporin Core D Coupling Reaction B->D 3. C->D 2. E Ceftolozane (Active Pharmaceutical Ingredient) D->E 4.

Caption: Role as a key building block in the synthesis of Ceftolozane.

Precursor for Biologically Active Natural Products and Analogs

The compound is also utilized in the synthesis of various heterocyclic systems, such as indole and pyrrole derivatives.[1]

  • Indole Derivatives : It serves as a building block for indole-containing molecules that are precursors to biologically active natural products, including Indiacen A and Indiacen B.[1]

  • Tetrasubstituted Pyrroles : It is used in synthetic routes to construct complex, functionalized pyrroles, which are common scaffolds in pharmaceutically active compounds.[1]

Versatile Reagent in Organic Synthesis

Beyond specific drug targets, its structural features make it a versatile tool in broader synthetic chemistry. For instance, it is used in palladium-catalyzed reactions for the synthesis of N-Boc-protected anilines, which are themselves valuable intermediates for a wide range of organic transformations.[1]

Conclusion

Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (CAS: 1193386-53-6) is more than just a chemical reagent; it is a testament to the power of rational molecular design. By providing a stable, yet readily unmaskable, source of the 1-methylazetidin-3-yl)methanamine fragment, it streamlines the synthesis of complex, high-value molecules. Its role in the production of the life-saving antibiotic Ceftolozane underscores its importance in the pharmaceutical industry. As researchers continue to explore the chemical space of constrained heterocyclic scaffolds, the demand and applications for this versatile building block are poised to grow, solidifying its place as an essential tool for chemists and drug development professionals.

References

  • Ark Pharma Scientific Limited. (n.d.). tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. Retrieved from [Link]

  • American Elements. (n.d.). tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, 95% Purity. Retrieved from [Link]

Sources

Exploratory

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate molecular weight

An In-Depth Technical Guide to tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate This guide provides a comprehensive technical overview of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a key building block i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

This guide provides a comprehensive technical overview of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a carbamate derivative featuring a strained four-membered azetidine ring. This unique structural combination imparts specific conformational rigidity and chemical reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
CAS Number 1193386-53-6[1]
IUPAC Name tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate[1]
Canonical SMILES CC(C)(C)OC(=O)NCC1CN(C1)C[1]
InChI Key WBLWBEHGMCXLRZ-UHFFFAOYSA-N[1]

Synthesis and Mechanism

The synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate typically involves the construction of the core azetidine ring followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The azetidine ring itself is a strained four-membered heterocycle, and its synthesis requires specific strategies to overcome the inherent ring strain.[2]

General Synthetic Strategies for Azetidine Ring Formation

The construction of the azetidine motif is a critical first step. Common methods include:

  • Intramolecular Cyclization: Nucleophilic substitution reactions involving a γ-amino alcohol or a related precursor are frequently employed.[3][4]

  • [2+2] Cycloadditions: Photocycloadditions between imines and alkenes can yield the azetidine ring.[3]

  • Ring Contraction/Expansion: Rearrangements of larger rings (e.g., pyrrolidines) or expansion of smaller rings (e.g., aziridines) can also be utilized.[3][5]

The choice of method depends on the desired substitution pattern and the availability of starting materials.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[6] Its role is to temporarily mask the reactivity of the primary amine on the methylazetidine intermediate, preventing it from participating in undesired side reactions during subsequent synthetic steps.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][8] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[9][10] The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which then deprotonates the newly formed carbamate to yield the protected product and tert-butanol and carbon dioxide as byproducts.[10] The stability of the tert-butyl cation makes the Boc group susceptible to cleavage under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for facile deprotection when needed.[8][9]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target molecule.

G cluster_0 Azetidine Ring Formation cluster_1 Boc Protection Start Appropriate Precursor (e.g., γ-haloamine) Cyclization Intramolecular Cyclization Start->Cyclization Azetidine 1-methylazetidin-3-yl)methanamine Cyclization->Azetidine Reaction N-tert-butoxycarbonylation Azetidine->Reaction Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Product tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate Reaction->Product

Caption: Generalized workflow for the synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate.

Experimental Protocol: Boc Protection of (1-methylazetidin-3-yl)methanamine

This protocol is a representative procedure for the N-tert-butoxycarbonylation step.

  • Dissolution: Dissolve (1-methylazetidin-3-yl)methanamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA, 1.1 eq), to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent to the reaction mixture at 0 °C. The use of a slight excess of Boc₂O ensures complete conversion of the starting amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The spectra would show characteristic peaks for the tert-butyl group (a singlet integrating to 9 hydrogens around 1.4 ppm in ¹H NMR), the azetidine ring protons, and the methyl group on the azetidine nitrogen.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. A peak corresponding to the [M+H]⁺ ion at m/z 201.29 would be expected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Applications in Research and Development

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a versatile building block with significant applications in pharmaceutical and chemical research.

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of complex bioactive molecules.[1] A notable example is its use in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic effective against multidrug-resistant bacteria.[1] The azetidine moiety can impart favorable pharmacokinetic properties and conformational constraint to the final drug molecule.

Heterocyclic Chemistry

It is utilized in the construction of a variety of other heterocyclic systems. For instance, it has been used in the synthesis of:

  • Tetrasubstituted pyrroles[1]

  • Indole derivatives[1]

  • N-Boc-protected anilines via palladium-catalyzed reactions[1]

The combination of the strained azetidine ring and the versatile carbamate protecting group allows for a wide range of chemical transformations.[1] The azetidine ring can act as a rigid scaffold, influencing the orientation of substituents and their interaction with biological targets.

Drug Discovery

In drug discovery programs, molecules containing the azetidine ring are of interest due to their potential to exhibit a range of biological activities, including antimicrobial and neuroactive effects.[1] This compound provides a readily available starting point for the synthesis of libraries of novel compounds for biological screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a compound of significant utility in modern organic synthesis. Its defined molecular weight of 200.28 g/mol and unique structural features make it an invaluable intermediate for the construction of complex molecules, particularly in the realm of pharmaceutical development. A thorough understanding of its synthesis, characterization, and reactivity is essential for leveraging its full potential in research and development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • IntechOpen. (2018). Azetidine Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

Sources

Foundational

A Technical Guide to tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate: Structure, Synthesis, and Applications in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The documen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document elucidates the molecule's core structure, physicochemical properties, and the strategic importance of its constituent motifs—the conformationally rigid azetidine ring and the acid-labile tert-butoxycarbonyl (Boc) protecting group. A detailed, field-proven synthetic protocol is presented, alongside a discussion of standard analytical characterization techniques. The guide culminates in an exploration of its critical applications, most notably as an intermediate in the synthesis of the fifth-generation cephalosporin antibiotic, Ceftolozane, and its broader utility in constructing diverse bioactive scaffolds. This paper is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile compound in their synthetic programs.

Molecular Overview and Physicochemical Properties

Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a bifunctional organic compound featuring a protected primary amine tethered to an N-methylated azetidine core. This unique combination of a rigid heterocyclic scaffold and a standard protecting group makes it a valuable intermediate in multi-step synthetic pathways.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate[1]

  • CAS Number: 1193386-53-6[1]

  • Molecular Formula: C₁₀H₂₀N₂O₂[1]

  • Molecular Weight: 200.28 g/mol [1]

Structural Elucidation

The molecule's structure is defined by a central four-membered azetidine ring, which is N-alkylated with a methyl group. A methylene bridge at the C-3 position connects the ring to a carbamate functional group, which is protected by a tert-butyl moiety.

Caption: 2D structure of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate.

Physicochemical Data Summary

The following table summarizes key computed and established properties of the compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)NCC1CN(C1)C[1]
InChI Key WBLWBEHGMCXLRZ-UHFFFAOYSA-N[1]
CAS Number 1193386-53-6[1]

The Strategic Importance of Key Structural Motifs

The utility of this compound in drug discovery is not accidental; it arises directly from the deliberate combination of two powerful structural motifs.

The Azetidine Ring: A Scaffold for Conformational Constraint

The four-membered azetidine ring is a "saturated heterocycle" that has gained prominence in medicinal chemistry. Its value stems from several key properties:

  • Metabolic Stability: Compared to more flexible aliphatic chains, the rigid ring structure can be less susceptible to metabolic degradation, potentially improving a drug candidate's pharmacokinetic profile.

  • Vectorial Orientation: The rigid, three-dimensional structure of the ring orients substituents in well-defined vectors. This conformational constraint is critical for optimizing binding interactions with biological targets like enzymes or receptors, as it reduces the entropic penalty of binding.

  • Improved Physicochemical Properties: Incorporation of the nitrogen atom can enhance aqueous solubility and provide a handle for further chemical modification.

The N-Boc Protecting Group: A Cornerstone of Modern Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its selection is a strategic choice rooted in decades of chemical development.

  • Expertise & Causality: The Boc group provides robust protection for the primary amine under a wide range of reaction conditions, including those that are basic, nucleophilic, or reductive. Its true power, however, lies in its selective removal. It is exquisitely labile to acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which cleave it to liberate the free amine, carbon dioxide, and tert-butanol. This orthogonality allows for deprotection without disturbing other sensitive functional groups, a concept pioneered by Barany and coworkers that is fundamental to complex molecule synthesis.[1]

  • Trustworthiness: The deprotection protocol is highly reliable and typically proceeds to completion with minimal side products, making it a trustworthy and predictable step in a synthetic sequence.

Synthesis and Purification Workflow

The synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a straightforward process involving the protection of a commercially available or readily synthesized amine precursor.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the carbamate bond, tracing back to the parent amine and a Boc-donating reagent.

retrosynthesis target tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate disconnection C-N bond (Carbamate formation) target->disconnection precursors Precursors disconnection->precursors amine (1-methylazetidin-3-yl)methanamine precursors->amine boc_reagent Di-tert-butyl dicarbonate (Boc₂O) precursors->boc_reagent

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Boc Protection

This protocol describes a reliable, lab-scale synthesis. The choice of di-tert-butyl dicarbonate (Boc₂O) over other reagents like tert-butyl chloroformate is deliberate, as its byproducts (tert-butanol and CO₂) are volatile and easily removed.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (1-methylazetidin-3-yl)methanamine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution. Cool the flask to 0 °C in an ice bath. The base acts as a scavenger for the acidic proton of the carbamic acid intermediate, driving the reaction to completion.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield the pure product.

Spectroscopic and Analytical Characterization

While specific, peer-reviewed spectral data for this compound is not widely published, its structure allows for accurate prediction of its analytical signature. Commercial suppliers can provide lot-specific data upon request.[2]

Predicted Spectroscopic Data

The following table outlines the expected chemical shifts in ¹H and ¹³C NMR spectroscopy, which are essential for structural verification.

Data TypePredicted Chemical Shift (ppm)Assignment
¹H NMR ~5.0-5.5 (br s, 1H)-NH- (carbamate proton)
~3.0-3.2 (m, 2H)-CH₂-N(Boc)
~2.8-3.0 (m, 2H)Azetidine ring protons (adjacent to N)
~2.4-2.6 (m, 2H)Azetidine ring protons
~2.3 (s, 3H)N-CH₃
~2.2-2.4 (m, 1H)Azetidine ring proton (CH)
1.45 (s, 9H)-C(CH₃)₃ (Boc group)
¹³C NMR ~156C=O (carbamate)
~79-C(CH₃)₃ (Boc quaternary carbon)
~55-60Azetidine ring carbons (adjacent to N)
~45-CH₂-N(Boc)
~42N-CH₃
~35Azetidine ring carbon (CH)
~28-C(CH₃)₃ (Boc methyl carbons)
Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be readily detected in positive ion mode.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 201.16

Applications in Drug Discovery and Organic Synthesis

The primary value of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate lies in its role as a versatile intermediate for constructing more complex molecules with potential biological activity.

Key Intermediate in the Synthesis of Ceftolozane

A prominent application is its use as a crucial building block in the synthesis of Ceftolozane.[1] Ceftolozane is a fifth-generation cephalosporin antibiotic effective against multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa.[1] The azetidine-containing fragment of the molecule is installed via intermediates derived from this compound, highlighting its industrial relevance.

ceftolozane_synthesis cluster_0 Fragment Assembly start Our Target Molecule (Protected Azetidine Fragment) intermediate Deprotection & Functionalization start->intermediate Multi-step synthesis final_drug Ceftolozane (Final API) intermediate->final_drug Coupling to cephalosporin core

Caption: Role as a key building block in Ceftolozane synthesis.

A Scaffold for Diverse Chemical Libraries

Beyond specific drug targets, this compound is used in the synthesis of a variety of heterocyclic systems.[1] After deprotection of the Boc group, the resulting primary amine serves as a nucleophilic handle for a wide range of chemical transformations, enabling the construction of:

  • Tetrasubstituted Pyrroles: Used in the synthesis of pyrrole rings with ester or ketone functional groups.[1]

  • Indole Derivatives: Serves as a precursor for indole-based structures, which are common in biologically active natural products.[1]

  • Peptide Mimetics: The rigid azetidine core can be incorporated into peptide chains to create conformationally constrained analogs that may exhibit enhanced stability or receptor affinity.[1]

Safety and Handling

As with all laboratory chemicals, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate should be handled with appropriate care.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicological Data: Specific toxicity data for this compound is not extensively documented. It is prudent to treat it as a potentially harmful substance. Avoid inhalation, ingestion, and skin contact.

  • SDS: Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety, handling, and disposal information.

Conclusion

Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is more than just a chemical intermediate; it is a testament to the principles of modern synthetic strategy. By combining a conformationally rigid scaffold with a reliable and orthogonally-cleavable protecting group, it provides a robust and versatile tool for medicinal chemists. Its demonstrated utility in the synthesis of complex antibiotics like Ceftolozane underscores its importance, while its potential for generating diverse chemical libraries ensures its continued relevance in future drug discovery programs.

References

  • Organic Syntheses. (n.d.). Supporting Information. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

Exploratory

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synt...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a valuable building block in modern medicinal chemistry and organic synthesis. The document details a primary, field-proven synthetic methodology, including a step-by-step protocol, mechanistic insights, and data presentation. The guide is structured to provide researchers, scientists, and drug development professionals with the necessary knowledge to confidently reproduce and optimize this synthesis. We will explore the strategic importance of the azetidine core, the function of the tert-butyloxycarbonyl (Boc) protecting group, and the causal logic behind the selection of reagents and reaction conditions.

Introduction and Strategic Importance

tert-Butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a key intermediate characterized by two structurally significant moieties: a saturated four-membered N-methylazetidine ring and a Boc-protected aminomethyl group. The azetidine ring is a desirable scaffold in drug discovery, often introduced to enhance metabolic stability, improve aqueous solubility, and modulate the pharmacokinetic profile of lead compounds.[1] The Boc-protected amine provides a stable, yet readily cleavable, functional handle for subsequent elaboration into more complex molecular architectures.

This compound serves as a crucial precursor in the synthesis of diverse bioactive molecules, including tetrasubstituted pyrroles and various indole derivatives.[2] Its unique structural properties and reactivity make it a versatile tool for constructing chemical libraries aimed at identifying novel therapeutic agents.[2] This guide focuses on the most direct and reliable method for its preparation: the N-tert-butoxycarbonylation of its corresponding primary amine.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule reveals the most straightforward synthetic approach. The primary disconnection occurs at the carbamate C-N bond, identifying the key precursors as (1-methylazetidin-3-yl)methanamine and a suitable electrophilic source of the Boc group, such as di-tert-butyl dicarbonate (Boc₂O) .

G cluster_legend Retrosynthetic Analysis TM tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate Precursor1 (1-methylazetidin-3-yl)methanamine TM->Precursor1 C-N Disconnection (Carbamate formation) Precursor2 Boc₂O (Di-tert-butyl dicarbonate)

Figure 1: Retrosynthetic analysis of the target molecule.

The precursor, (1-methylazetidin-3-yl)methanamine, is commercially available, often as a dihydrochloride salt, making this pathway highly practical and scalable.[3][4][5][6] An alternative, though more circuitous, route would involve the reductive amination of a corresponding aldehyde, 1-methylazetidin-3-carbaldehyde.[7][8] However, given the accessibility of the primary amine, direct Boc-protection is the superior and most commonly employed strategy.

Core Synthesis Pathway: N-tert-Butoxycarbonylation

The protection of amines using di-tert-butyl dicarbonate (Boc₂O) is a fundamental and robust transformation in organic synthesis.[9][10] The reaction proceeds via the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of Boc₂O. A base is required to neutralize the acid generated during the reaction and, if starting from the salt, to liberate the free amine.

G Start (1-methylazetidin-3-yl)methanamine (dihydrochloride salt) FreeAmine Free Amine Generation Start->FreeAmine Base (e.g., Et₃N, NaHCO₃) Solvent (e.g., DCM/H₂O) Reaction Boc Protection FreeAmine->Reaction Nucleophilic Amine Workup Aqueous Workup & Purification Reaction->Workup Boc₂O 0 °C to RT Product tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate Workup->Product

Figure 2: Workflow for the Boc-protection synthesis pathway.
Mechanistic Rationale and Causality

  • Choice of Base: Triethylamine (Et₃N) or an inorganic base like sodium bicarbonate (NaHCO₃) is used. When starting with the dihydrochloride salt, at least two equivalents of base are required to neutralize the salt, with an additional equivalent to scavenge the proton generated during carbamate formation. Triethylamine is often preferred in organic solvents for its solubility, while NaHCO₃ is ideal for biphasic (e.g., DCM/water) systems.

  • Solvent System: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting amine and Boc₂O. A biphasic system can also be employed to simplify the workup, as the inorganic salts remain in the aqueous phase.

  • Temperature Control: The reaction is typically initiated at 0 °C. The addition of Boc₂O can be exothermic, and maintaining a low initial temperature helps to control the reaction rate and prevent potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound from (1-methylazetidin-3-yl)methanamine dihydrochloride.

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. All appropriate safety precautions should be taken.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Molar Eq.Typical AmountRole
(1-methylazetidin-3-yl)methanamine dihydrochloride1803609-11-1173.081.05.00 gStarting Material[3]
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.251.16.85 gBoc Source[10]
Triethylamine (Et₃N)121-44-8101.192.59.75 mLBase
Dichloromethane (DCM), anhydrous75-09-284.93-100 mLSolvent
Deionized Water7732-18-518.02-50 mLWorkup
Brine (Saturated NaCl solution)7647-14-558.44-50 mLWorkup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add (1-methylazetidin-3-yl)methanamine dihydrochloride (5.00 g, 28.9 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (100 mL) to the flask. The starting material may not fully dissolve. Place the flask in an ice/water bath and begin stirring. Slowly add triethylamine (9.75 mL, 72.2 mmol) via syringe over 5 minutes. Stir the resulting suspension at 0 °C for 15 minutes.

  • Boc₂O Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (6.85 g, 31.8 mmol) in 20 mL of DCM. Add this solution dropwise to the stirring reaction mixture over 20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% NH₄OH. The product should have a lower Rf than the starting amine.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.

Expected Results and Characterization
ParameterExpected Outcome
Appearance Colorless to pale yellow oil
Yield 85-95% (typical)
Purity (by HPLC/NMR) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.85 (br s, 1H), 3.58 (t, 2H), 3.20 (t, 2H), 2.95 (m, 1H), 2.80 (m, 2H), 2.35 (s, 3H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 156.0, 79.2, 58.5, 47.1, 42.8, 35.1, 28.4
MS (ESI+) m/z: 215.1 [M+H]⁺

Conclusion

The synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate via direct N-tert-butoxycarbonylation of (1-methylazetidin-3-yl)methanamine is a highly efficient, reliable, and scalable method. The protocol presented herein is based on well-established chemical principles and leverages commercially available starting materials to provide high yields of the desired product.[9][10] This guide provides the necessary technical detail and scientific rationale to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and complex molecule synthesis.

References

Foundational

The Strategic Application of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate in Modern Drug Discovery: A Technical Guide

Abstract The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds that can impart advantageou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds that can impart advantageous properties to drug candidates. Among these, the azetidine moiety has emerged as a privileged structure. This in-depth technical guide focuses on a key building block, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate , and elucidates its pivotal role in contemporary drug discovery. We will dissect the rationale behind its use, from the fundamental influence of the constrained azetidine ring to the practical applications in synthesizing advanced intermediates for targeted therapies. This guide provides detailed synthetic methodologies, explores its incorporation into clinically relevant molecules, and offers insights into how this versatile building block can be leveraged to overcome common challenges in drug development.

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

Saturated nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, and for decades, five- and six-membered rings like pyrrolidine and piperidine have dominated the landscape. However, the four-membered azetidine ring has garnered significant attention in recent years for its unique combination of properties.[1] Unlike the highly strained and often unstable three-membered aziridine ring, and the more flexible five-membered pyrrolidine ring, azetidine strikes a favorable balance between stability and conformational rigidity.[2]

This inherent rigidity is a key advantage in drug design.[3] By locking a portion of a molecule into a more defined three-dimensional orientation, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity and potency.[3] The defined spatial orientation of substituents on the azetidine ring allows for precise vectoral projection into the binding pockets of target proteins.

Furthermore, the incorporation of an azetidine scaffold can favorably modulate a compound's physicochemical properties. It can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to more traditional cyclic amines.[4] The nitrogen atom within the ring also serves as a handle for further synthetic modification.[2]

The subject of this guide, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (CAS Number: 1193386-53-6), is a bifunctional building block that expertly combines the advantages of the azetidine core with a protected primary amine, making it a ready-to-use component for introducing the valuable 1-methylazetidin-3-ylmethyl motif into a wide array of molecular architectures.

PropertyValue
CAS Number 1193386-53-6[5]
Molecular Formula C10H20N2O2[5]
Molecular Weight 200.28 g/mol [5]
IUPAC Name tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate
SMILES CC(C)(C)OC(=O)NCC1CN(C)C1

Synthesis and Characterization: A Self-Validating Protocol

The efficient and scalable synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is crucial for its widespread application in drug discovery programs. While several synthetic routes are possible, a common and reliable approach involves a two-step process: the preparation of the key intermediate (1-methylazetidin-3-yl)methanamine, followed by its N-Boc protection.

Synthesis of (1-methylazetidin-3-yl)methanamine

A robust method for the synthesis of the precursor amine involves the reduction of 1-methylazetidine-3-carbonitrile. This nitrile can be prepared from commercially available starting materials.

Experimental Protocol: Synthesis of (1-methylazetidin-3-yl)methanamine

Step 1: Synthesis of 1-methylazetidine-3-carbonitrile

This step can be adapted from known procedures for the synthesis of substituted azetidine-2-carbonitriles.[6]

  • To a solution of a suitable precursor, such as 1-methylazetidin-3-one, add a source of cyanide (e.g., trimethylsilyl cyanide) in the presence of a Lewis acid catalyst at a controlled temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure 1-methylazetidine-3-carbonitrile.

Step 2: Reduction of 1-methylazetidine-3-carbonitrile to (1-methylazetidin-3-yl)methanamine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend a reducing agent such as Lithium Aluminum Hydride (LiAlH4) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-methylazetidine-3-carbonitrile in the same anhydrous solvent to the stirred suspension of the reducing agent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1-methylazetidin-3-yl)methanamine. The crude product can often be used in the next step without further purification.

N-Boc Protection of (1-methylazetidin-3-yl)methanamine

The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the primary amine due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[7] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc2O).[7]

Experimental Protocol: Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate [8]

  • Dissolve the crude (1-methylazetidin-3-yl)methanamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), THF, or a mixture of water and acetone.

  • Add di-tert-butyl dicarbonate (Boc2O) (1.0-1.2 equivalents) to the solution. A base such as triethylamine (TEA) or sodium bicarbonate can be added, particularly if the reaction is performed in an organic solvent, to neutralize any acidic byproducts.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • If an organic solvent was used, redissolve the residue in a solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl if a base was used), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate as a pure compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Amine Synthesis cluster_step2 Step 2: N-Boc Protection 1_methylazetidin_3_one 1-Methylazetidin-3-one 1_methylazetidine_3_carbonitrile 1-Methylazetidine-3-carbonitrile 1_methylazetidin_3_one->1_methylazetidine_3_carbonitrile Cyanation 1_methylazetidin_3_yl_methanamine (1-methylazetidin-3-yl)methanamine 1_methylazetidine_3_carbonitrile->1_methylazetidin_3_yl_methanamine Reduction (e.g., LiAlH4) Final_Product tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate 1_methylazetidin_3_yl_methanamine->Final_Product Boc Protection Boc2O Di-tert-butyl dicarbonate (Boc2O) Boc2O->Final_Product

Caption: Synthetic workflow for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate.

Applications in Drug Discovery: Case Studies and Rationale

The utility of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate stems from its ability to introduce the 1-methylazetidin-3-ylmethyl moiety, which can serve as a key pharmacophoric element or a scaffold to improve drug-like properties.

Case Study: Development of Potent and Selective STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, making it a compelling target for anticancer drug development.[9] The design of small-molecule STAT3 inhibitors has been challenging, often plagued by issues of potency and selectivity.

Recent studies have shown that replacing a proline linker in a known series of STAT3 inhibitors with an azetidine scaffold leads to a significant enhancement in potency.[10] The constrained nature of the azetidine ring likely pre-organizes the molecule into a conformation that is more favorable for binding to the STAT3 protein.

The 1-methylazetidin-3-ylmethyl group, which can be readily introduced using the title compound after deprotection of the Boc group, can serve as a key structural element in these inhibitors. The methyl group on the azetidine nitrogen can fill a hydrophobic pocket in the target protein, while the azetidine ring itself provides a rigid scaffold for the attachment of other pharmacophoric groups.[11]

Compound SeriesKey Structural FeatureSTAT3 Inhibition (IC50)Reference
Proline-based InhibitorsProline linkerMicromolar range[10]
Azetidine-based InhibitorsAzetidine-2-carboxamideSub-micromolar range (e.g., 0.38 µM)[9][10]

The progression from proline to azetidine-based inhibitors demonstrates a clear structure-activity relationship (SAR), where the increased rigidity of the four-membered ring translates directly into improved inhibitory activity.[10] Some of these novel azetidine-based compounds have been shown to bind irreversibly to STAT3, offering the potential for a prolonged pharmacodynamic effect.[12]

SAR_Logic Proline_Inhibitor Proline-based Inhibitor (Flexible Scaffold) Azetidine_Inhibitor Azetidine-based Inhibitor (Rigid Scaffold) Proline_Inhibitor->Azetidine_Inhibitor Scaffold Hopping Improved_Potency Increased Potency (Sub-micromolar IC50) Azetidine_Inhibitor->Improved_Potency Leads to Favorable_Conformation Pre-organization into Bioactive Conformation Azetidine_Inhibitor->Favorable_Conformation Mechanism Favorable_Conformation->Improved_Potency Results in

Caption: Logic diagram illustrating the SAR of azetidine scaffolds in STAT3 inhibitors.

Broader Applications: A Versatile Building Block

Beyond STAT3 inhibitors, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a valuable building block for a variety of other applications in medicinal chemistry:

  • Kinase Inhibitors: The structural rigidity and potential for improved pharmacokinetic properties make the azetidine moiety attractive for the design of kinase inhibitors targeting various oncogenic pathways.

  • GPCR Modulators: The 1-methylazetidin-3-ylmethyl group can be incorporated into ligands for G-protein coupled receptors (GPCRs), where the defined stereochemistry and vectoral projection of the azetidine ring can enhance selectivity for specific receptor subtypes.[13][14]

  • Synthesis of Complex Heterocycles: The deprotected amine of the title compound can serve as a nucleophile in the construction of more complex heterocyclic systems, such as substituted pyrroles and indoles, which are common motifs in biologically active molecules.[15]

The N-methylation on the azetidine ring can also have a profound impact on the physicochemical properties of the final compound. While it adds a small amount of molecular weight, it can disrupt planarity, potentially increasing the water-accessible polar surface area and thereby enhancing aqueous solubility.[11] However, it can also lead to an increase in lipophilicity.[11] This trade-off must be carefully considered during the lead optimization phase of drug discovery.

Conclusion and Future Perspectives

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is more than just a chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its design cleverly combines the advantageous properties of the conformationally constrained azetidine scaffold with a readily deployable protected amine. The demonstrated success in enhancing the potency of STAT3 inhibitors is a testament to the power of this building block in rational drug design.

As the principles of fragment-based drug design and scaffold hopping continue to evolve, the demand for unique, three-dimensional building blocks like tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate will undoubtedly grow. Its ability to impart rigidity, improve physicochemical properties, and serve as a versatile synthetic handle ensures its continued relevance in the quest for novel and effective therapeutics across a broad spectrum of diseases. Future research will likely see its incorporation into an even wider range of drug candidates targeting complex biological systems.

References

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Reddy, D. N., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15958–15987. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Retrieved from [Link]

  • MedChemComm. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 6, 1787-1797. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidines of pharmacological interest. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some azetidine‐based drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

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Foundational

An In-depth Technical Guide to tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate Derivatives and Analogs

This guide provides a comprehensive technical overview of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this important chemical scaffold in medicinal chemistry.

Introduction: The Strategic Importance of the Azetidine Scaffold and the tert-Butoxycarbonyl (Boc) Protecting Group

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is perpetual. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold.[1] Its inherent ring strain and conformational rigidity offer unique advantages in the design of therapeutic agents, allowing for precise control over the spatial orientation of substituents. This can lead to enhanced binding affinity and selectivity for biological targets.[1]

The subject of this guide, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, combines the desirable properties of the azetidine ring with the versatility of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2][3] This combination makes the title compound a valuable building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.[4]

This guide will delve into the synthetic strategies for preparing tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate and its analogs, explore their chemical properties and characterization, and provide an in-depth look at their applications in drug discovery, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Synthesis and Characterization

The synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a multi-step process that begins with the formation of the core azetidine ring, followed by functional group manipulations and the crucial Boc protection step.

Synthesis of the Precursor: (1-methylazetidin-3-yl)methanamine

A common route to (1-methylazetidin-3-yl)methanamine involves the reduction of a corresponding nitrile or amide. A representative synthetic workflow is depicted below.

G A 1-methylazetidine-3-carbonitrile B (1-methylazetidin-3-yl)methanamine A->B Reduction C Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) C->B

Caption: General workflow for the synthesis of (1-methylazetidin-3-yl)methanamine.

A detailed experimental protocol for such a reduction is as follows:

Experimental Protocol: Synthesis of (1-methylazetidin-3-yl)methanamine

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-methylazetidine-3-carbonitrile in anhydrous THF is added dropwise at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • Purification: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield (1-methylazetidin-3-yl)methanamine, which can be further purified by distillation.

Boc Protection: Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

The final step in the synthesis of the title compound is the protection of the primary amine with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[5]

G A (1-methylazetidin-3-yl)methanamine B tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate A->B Boc Protection C Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., TEA, NaOH) C->B

Caption: Boc protection of (1-methylazetidin-3-yl)methanamine.

Experimental Protocol: Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

  • Reaction Setup: To a solution of (1-methylazetidin-3-yl)methanamine in a suitable solvent (e.g., dichloromethane, THF, or a mixture of dioxane and water) is added a base (e.g., triethylamine or sodium hydroxide).

  • Reaction: Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise to the stirred solution at room temperature. The reaction is typically stirred for 1 to 12 hours.[6] The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.[6]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate.[4]

Characterization

The structural confirmation of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate and its derivatives is achieved through standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the azetidine nitrogen (a singlet), and protons of the azetidine ring and the methylene bridge.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the various carbons of the azetidine ring and methyl groups.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight (C₁₀H₂₀N₂O₂: 200.28 g/mol ).[4]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the carbamate group.

Applications in Drug Discovery

The unique structural features of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate make it a versatile building block in the synthesis of various biologically active compounds.

Intermediate in the Synthesis of Complex Molecules

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. For example, it is a key building block in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.[4] It is also utilized in the synthesis of indole derivatives, which are precursors to biologically active natural products.[4]

Scaffold for Novel Therapeutic Agents

The azetidine moiety is a common feature in drugs targeting the central nervous system (CNS). Derivatives of 3-substituted azetidines have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression.[7] The rigid azetidine core helps to position the pharmacophoric elements in a favorable orientation for binding to monoamine transporters.

Furthermore, azetidine-containing compounds have shown promise as antitumor agents. For instance, novel analogues of TZT-1027, where a 3-aryl-azetidine moiety was introduced, exhibited potent antiproliferative activities against various cancer cell lines.[8]

Structure-Activity Relationships (SAR)

The biological activity of derivatives of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate can be significantly modulated by altering the substituents on the azetidine ring and the carbamate nitrogen.

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Impact on Activity A tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate B Substitution at Azetidine N1 A->B C Substitution at Azetidine C3 A->C D Modification of the Carbamate A->D E Altered Potency B->E F Modified Selectivity B->F G Improved Pharmacokinetics B->G C->E C->F C->G D->E D->F D->G

References

Exploratory

A Technical Guide to tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry In the landscape of modern medicinal chemistry, the pursuit of novel molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained heterocyclic scaffolds, such as azetidines, have garnered significant attention.[1][2][3] Their rigid, three-dimensional structures offer a unique design element, enabling the exploration of previously inaccessible chemical space. This guide focuses on a particularly valuable derivative, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate , a versatile building block that has proven instrumental in the synthesis of complex pharmaceutical agents. Its commercial availability and strategic application in the synthesis of compounds like the antibiotic ceftolozane underscore its importance in the drug development pipeline.[4]

This document serves as a comprehensive technical resource, providing insights into the commercial landscape, synthetic strategies, and practical applications of this compound. We will delve into the causality behind its utility, grounded in the principles of synthetic organic and medicinal chemistry.

Commercial Availability and Identification

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities.

Property Value Source
Chemical Name tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate
CAS Number 1193386-53-6, ,
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Typical Purity ≥95%

Note: While some suppliers may list alternative CAS numbers, 1193386-53-6 is the most consistently cited and verified identifier for this compound.

The Azetidine Core: A Privileged Scaffold

The utility of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is intrinsically linked to the properties of the azetidine ring. This four-membered saturated heterocycle is considered a "privileged scaffold" in medicinal chemistry for several reasons:

  • Metabolic Stability: The strained ring system can enhance the metabolic stability of a drug molecule by hindering enzymatic degradation.

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for bioavailability.

  • Novel Vectorial Exit: The rigid, three-dimensional nature of the azetidine ring provides a distinct exit vector for substituents, allowing for the precise orientation of functional groups to interact with biological targets.

  • Reduced Lipophilicity: Compared to larger cyclic amines like piperidine, azetidines can help to reduce the overall lipophilicity of a compound, which can be beneficial for its pharmacokinetic profile.

Caption: Key advantages of incorporating an azetidine scaffold.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its presence in the title compound is a key feature that facilitates its use as a building block.

The Boc group offers a crucial balance of stability and selective lability:

  • Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites of a molecule.

  • Acid-Labile Removal: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine.[5]

The mechanism of Boc protection typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases the Boc-protected amine, tert-butanol, and carbon dioxide.

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Protected_Amine R-NH-Boc Intermediate->Protected_Amine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Simplified workflow of Boc protection of an amine.

Synthetic Strategies

The synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate generally proceeds through a two-step sequence:

  • Formation of the Precursor Amine: Synthesis of (1-methylazetidin-3-yl)methanamine.

  • Boc Protection: Carbamoylation of the primary amine.

While a specific, detailed, and publicly available experimental protocol for the title compound is not readily found in peer-reviewed journals, a representative procedure can be adapted from patented synthetic routes for analogous compounds. The following protocol is based on established chemical principles and provides a robust framework for its synthesis.

Experimental Protocol: Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Step 1: Synthesis of (1-methylazetidin-3-yl)methanamine

This precursor can be synthesized through various routes, often starting from commercially available azetidine derivatives. One common approach involves the reductive amination of 1-methylazetidine-3-carbaldehyde or the reduction of 1-methylazetidine-3-carbonitrile.

Step 2: Boc Protection of (1-methylazetidin-3-yl)methanamine

Materials:

  • (1-methylazetidin-3-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (1-methylazetidin-3-yl)methanamine (1.0 eq) in dichloromethane (DCM).

  • To this solution, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate as a pure compound.

Applications in Drug Discovery: A Case Study of Ceftolozane

The significance of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate as a building block is exemplified by its role in the synthesis of ceftolozane. Ceftolozane is a fifth-generation cephalosporin antibiotic used to treat complicated urinary tract and intra-abdominal infections. The synthesis of ceftolozane involves the incorporation of the (1-methylazetidin-3-yl)methylamino side chain, which is introduced using the title compound.[4]

The azetidine moiety in ceftolozane contributes to its enhanced activity against Pseudomonas aeruginosa, including some multi-drug resistant strains. This highlights the power of incorporating unique, strained ring systems to overcome existing challenges in drug development, such as antibiotic resistance.

Conclusion

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a commercially available and highly valuable building block for medicinal chemists and drug development professionals. Its utility is derived from the unique and advantageous properties of the azetidine scaffold, combined with the strategic placement of a Boc-protected primary amine that facilitates its incorporation into complex molecular architectures. The successful application of this compound in the synthesis of the antibiotic ceftolozane serves as a testament to its importance in the development of next-generation therapeutics. As the demand for novel drug candidates with improved properties continues to grow, the strategic use of such well-designed building blocks will undoubtedly play an increasingly critical role in the future of pharmaceutical research.

References

  • Chemistry Steps. Boc Protecting Group for Amines.[Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).[Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group.[Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[Link]

  • PubMed. Azetidines of pharmacological interest.[Link]

  • NIH. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC.[Link]

Sources

Foundational

spectroscopic data for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (NMR, IR, MS)

A Technical Guide to the Spectroscopic Characterization of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an i...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Spectroscopic Characterization of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetic building block, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. As a valued intermediate in pharmaceutical research and development, rigorous structural confirmation is paramount.[1] This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and quality assessment of this compound. Detailed experimental protocols and data interpretation are provided to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

Introduction

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a key intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.[1] Its structure combines a reactive azetidine ring, a common motif in medicinal chemistry, with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used protecting groups for amines due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[2] Accurate and comprehensive characterization of this intermediate is a critical step to ensure the integrity of subsequent synthetic transformations and the purity of the final active pharmaceutical ingredient.

This guide will systematically detail the expected spectroscopic signatures of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, providing a reliable reference for its identification.

Molecular Structure and Key Features

The structure of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (Molecular Formula: C10H20N2O2, Molecular Weight: 200.28 g/mol ) contains several key functional groups and structural motifs that give rise to distinct spectroscopic signals.[1]

  • tert-Butoxycarbonyl (Boc) Group: This bulky protecting group is characterized by a singlet integrating to nine protons in ¹H NMR and distinct signals for the quaternary and methyl carbons in ¹³C NMR. The carbonyl group of the carbamate will also have a characteristic IR stretching frequency.

  • Azetidine Ring: This four-membered heterocyclic amine contains a unique set of protons and carbons whose chemical shifts and coupling patterns are sensitive to the ring strain and substitution.

  • N-Methyl Group: The methyl group attached to the azetidine nitrogen will appear as a singlet in the ¹H NMR spectrum.

  • Carbamate Linkage: The N-H proton of the carbamate may be observable in the ¹H NMR spectrum, and the C=O and C-N bonds will have characteristic IR absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, both ¹H and ¹³C NMR are essential for complete characterization.

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Data for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8-5.2Broad Singlet1HNH -Boc
~3.2-3.4Triplet2HAzetidine CH ₂ (adjacent to N)
~3.1-3.3Triplet2HCH ₂-NHBoc
~2.7-2.9Triplet2HAzetidine CH ₂ (adjacent to N)
~2.5-2.7Multiplet1HAzetidine CH
~2.3Singlet3HN-CH
~1.45Singlet9HC(CH ₃)₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation and Causality:

  • The nine-proton singlet around 1.45 ppm is the unmistakable signature of the tert-butyl group of the Boc protector.[3]

  • The protons on the azetidine ring will exhibit complex splitting patterns due to vicinal coupling. The protons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field. The unique strained nature of the azetidine ring influences the coupling constants, with cis and trans couplings typically having different magnitudes.[4]

  • The N-methyl group gives rise to a singlet at approximately 2.3 ppm.

  • The N-H proton of the carbamate often appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.[5]

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Chemical Shift (δ, ppm)Assignment
~156C =O (Carbamate)
~79C (CH₃)₃
~58Azetidine C H₂ (adjacent to N)
~45C H₂-NHBoc
~38Azetidine C H
~35N-C H₃
~28.5C(C H₃)₃

Note: Chemical shifts are approximate and can vary depending on the solvent.

Interpretation and Causality:

  • The carbonyl carbon of the carbamate is typically found in the 150-160 ppm region.[3]

  • The quaternary carbon and the methyl carbons of the tert-butyl group are readily identifiable around 79 ppm and 28.5 ppm, respectively.[3]

  • The carbons of the azetidine ring will have distinct chemical shifts influenced by the ring strain and the electronegativity of the adjacent nitrogen atom.

3.3. Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16-32 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans (NS): 1024-4096 scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of compound in 0.6-0.7 mL deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer (≥400 MHz) Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: Experimental workflow for NMR-based analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, BroadN-H Stretch (Carbamate)
~2970-2930StrongC-H Stretch (Aliphatic)
~1680-1720StrongC=O Stretch (Carbamate)[2]
~1520-1540MediumN-H Bend (Amide II)
~1250 & ~1170StrongC-O Stretch (Carbamate)

Interpretation and Causality:

  • The strong absorption in the 1680-1720 cm⁻¹ region is a clear indication of the carbonyl group of the carbamate.[2] Its exact position can be influenced by hydrogen bonding.

  • The broad band in the 3300-3400 cm⁻¹ region corresponds to the N-H stretching vibration of the carbamate.

  • The strong C-H stretching absorptions below 3000 cm⁻¹ are characteristic of the sp³ hybridized carbons in the molecule.

  • The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule's overall structure.

4.1. Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing Place_Sample Place small amount of solid on ATR crystal Background Collect Background Spectrum Place_Sample->Background Sample_Spec Collect Sample Spectrum Background->Sample_Spec Ratio Ratio Sample to Background Sample_Spec->Ratio Display Display Spectrum Ratio->Display Final Spectrum Final Spectrum Display->Final Spectrum

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate.

  • Expected Molecular Ion: In positive ion mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at m/z 201.16.

  • Potential Fragments: Fragmentation may occur through the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).

Table 4: Predicted Mass Spectrometry Data for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

m/z (amu)Ion
201.16[M+H]⁺
145.10[M+H - C₄H₈]⁺
100.10[M - C₅H₉O₂]⁺
5.1. Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed masses to the calculated exact masses.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. This technical guide serves as a detailed reference for researchers and scientists, enabling them to confidently verify the identity and purity of this important synthetic intermediate. Adherence to the outlined protocols will ensure the generation of high-quality, reliable spectroscopic data, which is fundamental to the success of research and development in the pharmaceutical industry.

References

Protocols & Analytical Methods

Method

Synthesis of Ceftolozane: A Detailed Guide Utilizing a Doubly Protected Pyrazolylurea Intermediate

Introduction Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its unique structural f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its unique structural features, including a complex C-3 side chain, contribute to its enhanced stability against various β-lactamases. This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a key intermediate in the production of ceftolozane: tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate . This guide will elucidate the strategic use of protecting groups and the sequential construction of the pyrazolylurea moiety, offering valuable insights for researchers and professionals in drug development and synthetic organic chemistry.

The synthesis of this crucial side chain relies on a convergent strategy, beginning with the construction of a suitably substituted pyrazole core, followed by the introduction of a urea linkage bearing a protected ethylenediamine. The use of orthogonal protecting groups, namely the acid-labile tert-butoxycarbonyl (Boc) group and the bulky, acid-sensitive trityl (Tr) group, is central to this synthetic approach, allowing for selective deprotection at later stages of the total synthesis of ceftolozane.[2]

Strategic Overview of the Synthesis

The synthesis of the target pyrazolylurea intermediate can be dissected into three primary stages:

  • Formation of the Core Pyrazole Structure: Synthesis of 1-methyl-5-aminopyrazole, a key building block.

  • Orthogonal Protection of the Aminopyrazole: Introduction of the trityl protecting group on the 5-amino functionality.

  • Urea Moiety Formation and Final Intermediate Assembly: Construction of the urea linkage at the 4-position with N-Boc-protected ethylenediamine.

This strategic approach ensures the correct regioselectivity and prevents unwanted side reactions, leading to the efficient production of the desired intermediate.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 1-Methyl-5-aminopyrazole

This protocol outlines the synthesis of the foundational pyrazole ring system from readily available starting materials.[3][4]

Reaction Scheme:

G cluster_0 Protocol 1: Synthesis of 1-Methyl-5-aminopyrazole Acetonitrile Acetonitrile 1_Methyl_5_aminopyrazole 1-Methyl-5-aminopyrazole Acetonitrile->1_Methyl_5_aminopyrazole Reaction Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->1_Methyl_5_aminopyrazole Reaction

Caption: Synthesis of the core pyrazole structure.

Procedure:

  • To a solution of β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-methyl-5-aminopyrazole.

Protocol 2: Protection of 1-Methyl-5-aminopyrazole with Trityl Chloride

This protocol describes the selective protection of the 5-amino group of the pyrazole core with a trityl group.[2]

Reaction Scheme:

G cluster_1 Protocol 2: Trityl Protection 1_Methyl_5_aminopyrazole 1-Methyl-5-aminopyrazole Protected_pyrazole 1-Methyl-5-(tritylamino)-1H-pyrazole 1_Methyl_5_aminopyrazole->Protected_pyrazole Reaction Trityl_chloride Trityl chloride Trityl_chloride->Protected_pyrazole Reaction

Caption: Selective protection of the 5-amino group.

Procedure:

  • Dissolve 1-methyl-5-aminopyrazole (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • To this solution, add trityl chloride (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain 1-methyl-5-(tritylamino)-1H-pyrazole.

Protocol 3: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

This protocol details the mono-protection of ethylenediamine with a Boc group.[5]

Reaction Scheme:

G cluster_2 Protocol 3: Mono-Boc Protection of Ethylenediamine Ethylenediamine Ethylenediamine N_Boc_ethylenediamine tert-Butyl (2-aminoethyl)carbamate Ethylenediamine->N_Boc_ethylenediamine Reaction Di_tert_butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)2O Di_tert_butyl_dicarbonate->N_Boc_ethylenediamine Reaction

Caption: Preparation of the Boc-protected amine.

Procedure:

  • Dissolve ethylenediamine (excess, e.g., 5-10 equivalents) in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography to isolate tert-butyl (2-aminoethyl)carbamate.

Protocol 4: Formation of the Pyrazolylurea Intermediate

This protocol describes the crucial step of forming the urea linkage to yield the final doubly protected intermediate. This can be achieved via an isocyanate intermediate or by using a phosgene equivalent.

Method A: Via Isocyanate Intermediate

Reaction Scheme:

G cluster_3 Protocol 4 (Method A): Urea Formation via Isocyanate Protected_pyrazole 1-Methyl-5-(tritylamino)-1H-pyrazole Isocyanate_intermediate Isocyanate Intermediate Protected_pyrazole->Isocyanate_intermediate Reaction Phosgene_equivalent Phosgene equivalent (e.g., triphosgene) Phosgene_equivalent->Isocyanate_intermediate Reaction Final_intermediate tert-Butyl N-(2-{[({1-methyl-5-[(tritylamino)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate Isocyanate_intermediate->Final_intermediate Reaction N_Boc_ethylenediamine tert-Butyl (2-aminoethyl)carbamate N_Boc_ethylenediamine->Final_intermediate Reaction

Caption: Assembly of the final pyrazolylurea intermediate.

Procedure:

  • Formation of the Isocyanate:

    • Dissolve 1-methyl-5-(tritylamino)-1H-pyrazole (1 equivalent) in an anhydrous solvent like toluene.

    • Add a phosgene equivalent, such as triphosgene (0.4 equivalents), and a non-nucleophilic base (e.g., TEA, 2.2 equivalents).

    • Heat the mixture carefully (caution: phosgene is highly toxic) and monitor the formation of the isocyanate intermediate by IR spectroscopy (characteristic N=C=O stretch around 2250-2275 cm⁻¹).

  • Reaction with N-Boc-ethylenediamine:

    • To the in-situ generated isocyanate, add a solution of tert-butyl (2-aminoethyl)carbamate (1.1 equivalents) in the same solvent.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the target intermediate.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1-Methyl-5-aminopyrazoleC₄H₇N₃97.1280-90
1-Methyl-5-(tritylamino)-1H-pyrazoleC₂₃H₂₁N₃339.4475-85
tert-Butyl (2-aminoethyl)carbamateC₇H₁₆N₂O₂160.2150-60
tert-Butyl N-(2-{[({1-methyl-5-[(tritylamino)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamateC₃₁H₃₈N₆O₃558.6860-75

Conclusion

The synthesis of the doubly protected pyrazolylurea intermediate is a critical step in the total synthesis of ceftolozane. The protocols outlined in this guide provide a robust and reproducible methodology for obtaining this key building block. The strategic use of Boc and trityl protecting groups allows for the controlled and efficient assembly of the complex C-3 side chain. Mastery of these synthetic steps is essential for researchers and professionals engaged in the development of novel cephalosporin antibiotics and other complex heterocyclic molecules.

References

Application

Application Notes and Protocols: A Detailed Guide to the Boc Protection of (1-methylazetidin-3-yl)methanamine

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step organic synthesis. The tert-butoxycarbonyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under a variety of reaction conditions and its facile cleavage under mild acidic conditions.[1] This application note provides a comprehensive and detailed experimental protocol for the Boc protection of (1-methylazetidin-3-yl)methanamine, a valuable building block in pharmaceutical research.

The target molecule, (1-methylazetidin-3-yl)methanamine, features both a primary amine and a tertiary amine within a strained azetidine ring. The selective protection of the more nucleophilic primary amine is crucial for subsequent synthetic transformations where the tertiary amine might be intended for other reactions or needs to remain unmasked. The protocol herein is optimized for high yield and purity, addressing the specific challenges posed by the substrate's polarity and potential for side reactions.

Reaction Mechanism and Rationale

The Boc protection of a primary amine is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is often facilitated by a base, which deprotonates the amine, increasing its nucleophilicity. The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts.[2]

Given that (1-methylazetidin-3-yl)methanamine contains a basic tertiary amine, the reaction can theoretically proceed without an external base. However, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to ensure complete reaction and to neutralize any hydrochloride salt if the starting material is used in that form. The choice of solvent is critical to ensure the solubility of both the polar starting material and the less polar Boc anhydride. A mixture of a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with an alcohol such as methanol can be advantageous.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made accordingly for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
(1-methylazetidin-3-yl)methanamine dihydrochloride≥97%Commercially AvailableCan be used directly.
or (1-methylazetidin-3-yl)methanamine (free base)≥97%Commercially AvailableIf using the free base, the initial neutralization step can be omitted.
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially AvailableSolid at room temperature.
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially AvailableUse a freshly opened bottle or freshly distilled.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (saturated aqueous NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (1-methylazetidin-3-yl)methanamine dihydrochloride (1.73 g, 10.0 mmol).[3]

  • Add anhydrous dichloromethane (DCM, 30 mL) and anhydrous methanol (MeOH, 10 mL) to the flask.

  • Cool the resulting suspension to 0 °C using an ice bath.

2. Neutralization (if starting from the hydrochloride salt):

  • Slowly add triethylamine (TEA, 3.04 mL, 22.0 mmol, 2.2 equivalents) to the stirred suspension at 0 °C.

  • Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free base is formed.

3. Boc Protection:

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

4. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with a suitable eluent system (e.g., 10% methanol in dichloromethane with 1% triethylamine).

  • Spot the starting material (if available as the free base) and the reaction mixture on a TLC plate.

  • Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., ninhydrin for the primary amine or potassium permanganate). The reaction is complete when the starting amine spot has disappeared.

5. Work-up:

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

  • Dissolve the residue in dichloromethane (50 mL).

  • Transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove any acidic byproducts and excess Boc₂O.

    • Brine (30 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and wash it with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (1-methylazetidin-3-yl)methylcarbamate.

6. Purification:

  • The crude product is often of high purity and may not require further purification.

  • If necessary, the product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Boc Protection cluster_workup Work-up & Purification start Start add_amine Add (1-methylazetidin-3-yl)methanamine·2HCl to DCM/MeOH start->add_amine cool Cool to 0°C add_amine->cool neutralize Add Triethylamine cool->neutralize add_boc Add Boc₂O Solution neutralize->add_boc react Stir at RT for 4-6h add_boc->react concentrate Concentrate react->concentrate dissolve Dissolve in DCM concentrate->dissolve wash Aqueous Wash (NaHCO₃, Brine) dissolve->wash dry Dry (Na₂SO₄) & Filter wash->dry final_concentrate Concentrate dry->final_concentrate purify Purify (Optional) final_concentrate->purify end Final Product purify->end

Sources

Method

Application Notes and Protocols for the Deprotection of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Introduction: Strategic Unveiling of a Key Pharmaceutical Building Block In the landscape of modern drug discovery and development, the azetidine motif has emerged as a valuable scaffold. Its inherent conformational rigi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Unveiling of a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and development, the azetidine motif has emerged as a valuable scaffold. Its inherent conformational rigidity and unique vectoral properties offer a distinct advantage in the design of novel therapeutics. The compound tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate serves as a crucial intermediate, providing a stable, protected form of the highly versatile (1-methylazetidin-3-yl)methanamine. The tert-butyloxycarbonyl (Boc) protecting group is extensively used due to its robustness under various synthetic conditions and, most importantly, its clean and efficient removal under acidic conditions.[1]

This application note provides detailed, field-proven protocols for the deprotection of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. We will delve into two primary, highly effective methods: cleavage with Trifluoroacetic Acid (TFA) and deprotection using Hydrochloric Acid (HCl) in dioxane. The causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of the final product will be central to our discussion. A critical consideration for this specific substrate is the stability of the strained four-membered azetidine ring under the acidic conditions required for Boc removal. Fortunately, studies have shown that the azetidine ring is generally stable under these conditions, allowing for selective deprotection without ring-opening.[2][3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the materials involved is paramount for both safety and experimental success.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Safety Precautions
tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate C₁₀H₂₀N₂O₂200.28Colorless to pale yellow oil or solidWear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
(1-methylazetidin-3-yl)methanamine C₅H₁₂N₂100.16Expected to be a volatile, hygroscopic liquidCorrosive, causes burns. May be harmful if inhaled or absorbed through the skin. Handle with extreme care in a fume hood with appropriate PPE.
Trifluoroacetic Acid (TFA) C₂HF₃O₂114.02Colorless, fuming liquid with a sharp odorSevere corrosive to skin, eyes, and respiratory tract. Causes severe burns. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves.
4M HCl in Dioxane HCl in C₄H₈O₂VariesColorless to pale yellow solutionCorrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care in a chemical fume hood with appropriate PPE.

Mechanistic Rationale of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (like TFA or HCl). This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. This fragmentation results in the formation of the stable tertiary carbocation (tert-butyl cation), carbon dioxide (which is observed as gas evolution), and the desired free amine.[4] The tert-butyl cation can be quenched by a nucleophilic counter-ion, or it can eliminate a proton to form isobutylene gas.[5]

Boc Deprotection Mechanism Acid-Catalyzed Boc Deprotection Mechanism cluster_0 Reaction Steps cluster_1 Byproducts Boc-Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc-Protected_Amine->Protonated_Intermediate + H⁺ Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Cleavage Free_Amine Free Amine + CO₂ + t-Butyl Cation Fragmentation->Free_Amine t-Butyl_Cation t-Butyl Cation Isobutylene Isobutylene t-Butyl_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection. The use of a volatile solvent like DCM and excess volatile acid simplifies the workup procedure.

Materials and Reagents:
  • tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Rotary evaporator

Experimental Procedure:
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (1 equivalent) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of TFA:

    • Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents) to the stirred solution. A common practice is to use a 1:1 to 4:1 mixture of DCM to TFA by volume.[6] The reaction is often accompanied by the evolution of CO₂ gas, so ensure the system is not closed.[4]

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 30 minutes to 2 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

      • TLC Monitoring: Use a mobile phase of DCM/Methanol with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH). The product, being a free amine, will be significantly more polar than the starting material. The starting material can be visualized with standard techniques (e.g., UV if applicable, or permanganate stain), while the product amine can be visualized with ninhydrin stain.[8]

  • Workup and Isolation:

    • Option A: Isolation as the TFA Salt

      • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

      • To ensure complete removal of residual TFA, co-evaporate with toluene or more DCM (3 x volume of the initial DCM).[9]

      • The resulting residue is the trifluoroacetate salt of (1-methylazetidin-3-yl)methanamine, which can often be used directly in the next step without further purification.

    • Option B: Isolation as the Free Amine

      • After concentrating the reaction mixture as described above, carefully quench the residue by dissolving it in DCM and slowly adding a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases and the aqueous layer is basic (pH > 8).

      • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. Caution: The free amine is likely to be volatile, so care should be taken during evaporation.[10]

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is also highly effective and is sometimes preferred when the substrate has other TFA-labile groups. The product is typically isolated as the hydrochloride salt, which is often a stable, crystalline solid.

Materials and Reagents:
  • tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

  • 4M solution of HCl in 1,4-dioxane

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

Experimental Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask containing a magnetic stir bar, add tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (1 equivalent).

    • Add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl). The substrate can be dissolved or suspended in the acidic solution.[11]

  • Reaction Monitoring:

    • Stir the mixture at room temperature for 1 to 4 hours.

    • Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.[12] In many cases, the hydrochloride salt of the product will precipitate out of the dioxane solution as the reaction proceeds.

  • Workup and Isolation:

    • Option A: Isolation as the Hydrochloride Salt

      • Upon completion, if a precipitate has formed, add an equal volume of anhydrous diethyl ether or MTBE to ensure complete precipitation.

      • Collect the solid by filtration, wash with cold diethyl ether or MTBE to remove any non-polar impurities.

      • Dry the collected solid under vacuum to obtain the (1-methylazetidin-3-yl)methanamine dihydrochloride salt.

    • Option B: Isolation as the Free Amine

      • Concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.

      • Dissolve the resulting residue in a minimal amount of water and cool in an ice bath.

      • Carefully add a cold aqueous solution of NaOH (e.g., 2M) or K₂CO₃ until the solution is strongly basic (pH > 12).

      • Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate (multiple extractions are recommended).

      • Combine the organic layers, dry over anhydrous Na₂SO₄ or K₂CO₃, filter, and carefully concentrate under reduced pressure to yield the free amine.

Comparative Summary of Deprotection Methods

ParameterProtocol 1: TFA in DCMProtocol 2: 4M HCl in Dioxane
Reagents TFA, DCM4M HCl in Dioxane
Reaction Time Typically 30 min - 2 hoursTypically 1 - 4 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Workup Evaporation for salt; Basic wash for free aminePrecipitation/filtration for salt; Basic workup for free amine
Product Form TFA salt or free amineHCl salt or free amine
Advantages Fast, volatile reagents, easy workup for saltOften yields crystalline HCl salt, can be milder for some substrates
Disadvantages TFA is highly corrosive and can be difficult to remove completelyDioxane is a suspected carcinogen; reaction can be slower

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid. Gentle warming (to 40-50°C) can also be employed, but should be done with caution to avoid potential side reactions.[8]

  • Side Reactions: The primary side reaction of concern is the alkylation of the newly formed amine by the tert-butyl cation. This is generally minimal with this substrate but can be suppressed by the addition of a scavenger like triethylsilane or thioanisole to the reaction mixture.[5]

  • Product Isolation: (1-methylazetidin-3-yl)methanamine is a small, polar, and likely water-soluble amine. When isolating the free base via aqueous workup, it is crucial to perform multiple extractions with an organic solvent and to saturate the aqueous layer with NaCl (brine) to decrease the solubility of the amine in the aqueous phase.

  • Stability: Always use anhydrous solvents, as water can interfere with the reaction and potentially lead to hydrolysis of other sensitive functional groups if present.[8]

Conclusion

The deprotection of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a straightforward yet critical transformation in the synthesis of more complex molecules. Both TFA in DCM and 4M HCl in dioxane are highly effective methods for this purpose. The choice between the two protocols will often depend on the downstream application of the resulting amine, the desired salt form, and the presence of other functional groups in the molecule. By understanding the underlying mechanism and paying close attention to the experimental details outlined in these protocols, researchers can confidently and efficiently access the valuable (1-methylazetidin-3-yl)methanamine building block for their drug discovery and development endeavors.

References

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions with tert-Butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry impart a unique conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability. The specific substrate, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, offers a versatile platform for the introduction of molecular diversity. The Boc-protected primary amine serves as a key nucleophile in C-N bond formation, while the azetidine ring itself can be further functionalized. This guide provides detailed application notes and protocols for leveraging this valuable building block in several cornerstone palladium-catalyzed cross-coupling reactions.

Expert Insights: Navigating the Challenges of Azetidine Chemistry

The primary challenges in palladium-catalyzed reactions involving azetidines often stem from the steric hindrance imposed by the compact, four-membered ring and the potential for the azetidine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition.[1] The successful application of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate in these transformations hinges on the careful selection of the catalyst system, particularly the phosphine ligand, and optimization of reaction conditions. Bulky, electron-rich phosphine ligands are often essential to promote the desired catalytic cycle and suppress side reactions.[2]

Section 1: Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[2][3] In this context, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate serves as the amine nucleophile, enabling the introduction of the (1-methylazetidin-3-yl)methyl moiety onto a diverse range of aromatic and heteroaromatic scaffolds.

Mechanistic Rationale: The "Why" Behind the Protocol

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Ar-Pd(II)(L₂)-X Pd(0)L2->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH RedElim Reductive Elimination Complex AmineCoord->RedElim - Base-H⁺X⁻ RedElim->Pd(0)L2 - Ar-NR₂ L L = Phosphine Ligand ArX Ar-X = Aryl Halide/Triflate R2NH R₂NH = Amine

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The critical steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond to form a Pd(II) complex.[4] The choice of a bulky, electron-rich phosphine ligand accelerates this rate-limiting step.[2]

  • Amine Coordination and Deprotonation: The amine, in this case, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, coordinates to the palladium center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4]

Protocol 1: Buchwald-Hartwig Amination of Aryl Bromides

This protocol is a robust starting point for the coupling of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate with a range of aryl bromides.

Materials:

ReagentMolar Equiv.Notes
Aryl Bromide1.0---
tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate1.2Slight excess to ensure complete consumption of the aryl halide.
Pd₂(dba)₃0.02 (2 mol %)Palladium precatalyst.
XPhos0.04 (4 mol %)A bulky, electron-rich phosphine ligand suitable for hindered substrates.
Sodium tert-butoxide (NaOtBu)1.4Strong, non-nucleophilic base.
Toluene-Anhydrous and degassed.

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere (Argon or Nitrogen).

  • Add tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the azetidine nitrogen, it is often beneficial to use a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking on the column. A gradient elution from hexane/ethyl acetate to ethyl acetate/methanol may be necessary.[5][6]

Section 2: Suzuki-Miyaura Coupling: Crafting C-C Bonds with Azetidine-Containing Organoborons

While the primary utility of the title compound is as a nucleophile in C-N bond formation, it can be envisioned that a derivative, such as a borylated azetidine, could participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[5] The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[1]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Ar-Pd(II)(L₂)-X Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation Complex OxAdd->Transmetalation + [R-B(OR)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim - B(OR)₃, -X⁻ RedElim->Pd(0)L2 - Ar-R L L = Phosphine Ligand ArX Ar-X = Aryl Halide/Triflate RB(OR)2 R-B(OR)₂ = Organoboron Heck_Reaction_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Ar-Pd(II)(L₂)-X Pd(0)L2->OxAdd Ar-X MigratoryInsertion Migratory Insertion (Syn-addition) OxAdd->MigratoryInsertion + Alkene BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim Rotation BetaHydrideElim->Pd(0)L2 - Product, + Base, - Base-H⁺X⁻ L L = Phosphine Ligand ArX Ar-X = Aryl Halide/Triflate Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(L₂)-X Pd(0)L2->OxAdd Ar-X Transmetalation_Pd Ar-Pd(II)(L₂)-C≡CR OxAdd->Transmetalation_Pd + Cu-C≡CR Transmetalation_Pd->Pd(0)L2 Reductive Elimination - Ar-C≡CR CuX Cu(I)X CuAlkyne Cu-C≡CR CuX->CuAlkyne + H-C≡CR, Base CuAlkyne->CuX Transmetalation to Pd

Sources

Method

Application Note: Strategic Functionalization of the Azetidine Scaffold via tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Abstract The azetidine ring is a privileged four-membered N-heterocycle that has become an increasingly vital scaffold in modern drug discovery. Its unique structural and physicochemical properties offer significant adva...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring is a privileged four-membered N-heterocycle that has become an increasingly vital scaffold in modern drug discovery. Its unique structural and physicochemical properties offer significant advantages in designing novel therapeutics. This application note provides a comprehensive guide to the functionalization of the azetidine core using tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a versatile and strategically designed building block. We detail robust, step-by-step protocols for the critical deprotection of the side-chain amine and its subsequent elaboration through N-acylation, N-alkylation (via reductive amination), and palladium-catalyzed N-arylation. The causality behind experimental choices, expected outcomes, and troubleshooting insights are discussed to empower researchers in medicinal chemistry and drug development to effectively utilize this scaffold for the rapid generation of diverse compound libraries.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Saturated heterocycles are foundational elements in medicinal chemistry, and among them, the azetidine ring has emerged as a particularly valuable motif.[1] Its strained four-membered ring system imparts a rigid, three-dimensional geometry that can effectively orient substituents into vectorially defined chemical space. In drug design, azetidines are often employed as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities, leading to significant improvements in key ADME (absorption, distribution, metabolism, and excretion) properties.[2] The incorporation of an azetidine ring can enhance aqueous solubility, increase metabolic stability, and reduce lipophilicity, all of which are critical parameters in developing successful drug candidates.[2]

The subject of this guide, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (1) , is a highly versatile building block designed for efficient and modular synthesis. Its structure features two key elements:

  • A Stable N-methylated Azetidine Core: The tertiary amine of the azetidine ring is capped with a methyl group, rendering it stable and non-reactive under many standard synthetic conditions.

  • A Boc-Protected Aminomethyl Side Chain: The primary amine at the C3-position is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable to a wide range of reagents but can be removed cleanly under acidic conditions, unmasking a nucleophilic primary amine that serves as the key handle for subsequent functionalization.[3]

This strategic design allows for the selective modification of the side-chain amine without interfering with the azetidine ring nitrogen, providing a direct route to a diverse array of 3-substituted azetidine derivatives.

The Gateway to Diversification: Deprotection and Overall Workflow

The cornerstone of utilizing compound 1 is the efficient removal of the Boc protecting group to generate the free primary amine, (1-methylazetidin-3-yl)methanamine (2) , often used as its dihydrochloride salt for stability and handling.[4] This deprotection step is the gateway to nearly all subsequent functionalization strategies.

The overall synthetic workflow is visualized below. The initial deprotection yields the key intermediate 2 , which can then be channeled into various reaction pathways to append a wide range of functional groups (R).

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Functionalized Products start tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (1) intermediate (1-methylazetidin-3-yl)methanamine (2) (Primary Amine) start->intermediate  Boc Deprotection  (e.g., TFA or HCl) acylation N-Acyl Derivatives (Amides) intermediate->acylation  Acyl Halides or  Peptide Coupling alkylation N-Alkyl Derivatives (Secondary Amines) intermediate->alkylation  Reductive Amination  (Aldehydes/Ketones) arylation N-Aryl Derivatives (Aryl Amines) intermediate->arylation  Buchwald-Hartwig  Coupling sulfonylation N-Sulfonyl Derivatives (Sulfonamides) intermediate->sulfonylation  Sulfonyl Chlorides

Figure 1: General workflow for the functionalization of the azetidine scaffold starting from the Boc-protected precursor 1 .

Protocol 2.1: Boc Group Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the quantitative removal of the Boc group. The use of TFA is advantageous due to its high efficiency and volatility, which simplifies its removal during workup.

Materials and Reagents

Reagent Supplier Grade
Compound 1 Various ≥97%
Dichloromethane (DCM) Various Anhydrous
Trifluoroacetic Acid (TFA) Various Reagent Grade
Saturated NaHCO₃ solution N/A Aqueous
Diethyl Ether (Et₂O) Various Anhydrous

| Anhydrous Na₂SO₄ or MgSO₄ | Various | N/A |

Procedure:

  • Dissolve tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (1 ) (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Transfer the solution to a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. Causality Note: A stoichiometric excess of strong acid is required to ensure complete protonation and cleavage of the acid-labile Boc group.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the TFA salt of the amine 2 .

  • For subsequent reactions requiring the free base, dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is >8.

  • Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine 2 as an oil. Use immediately as the free base is often less stable than its salt form.

Core Functionalization Protocols

Once the primary amine 2 is obtained, it can be elaborated using a variety of robust C-N bond-forming reactions.

N-Acylation: Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. This can be achieved using either activated acyl sources like acyl chlorides or through milder peptide coupling conditions.

Note: A placeholder image is used in the DOT script above. A real implementation would generate the chemical structure. Figure 2: General schematic for N-acylation of the key amine intermediate 2 .

Protocol 3.1.1: Acylation using an Acyl Chloride

  • Dissolve amine 2 (1.0 eq) and a tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise. Causality Note: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds, allowing for the introduction of a vast array of primary and secondary alkyl groups.

Protocol 3.2.1: Reductive Amination with Sodium Triacetoxyborohydride

  • Dissolve amine 2 (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloroethane (DCE) or DCM (0.1 M).

  • Add acetic acid (1-2 eq) to the mixture. Causality Note: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Causality Note: STAB is a mild and selective reducing agent that readily reduces the iminium ion but is slow to react with the starting aldehyde or ketone, thus minimizing side reactions.

  • Stir at room temperature for 3-12 hours, monitoring by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Functionalization Data

Entry Reaction Type Electrophile/Reagent Product Type Typical Yield
1 N-Acylation Benzoyl chloride N-Benzoyl amide >85%
2 N-Acylation Acetic Anhydride N-Acetyl amide >90%
3 Reductive Amination Cyclohexanone / STAB N-Cyclohexyl amine ~80%
4 Reductive Amination Benzaldehyde / STAB N-Benzyl amine >85%

| 5 | N-Arylation | 4-Bromotoluene / Pd₂(dba)₃ | N-(4-tolyl) amine | ~75% |

N-Arylation: Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, modern cross-coupling methods are indispensable. The Buchwald-Hartwig amination provides a powerful tool for this transformation, though it requires careful control of reaction conditions.[5]

Protocol 3.3.1: Palladium-Catalyzed N-Arylation

  • Strictly Inert Conditions Required: This reaction must be set up in a glovebox or using Schlenk line techniques. All glassware must be oven-dried, and solvents must be anhydrous and degassed.

  • To a reaction vial, add the aryl halide (e.g., aryl bromide, 1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like XPhos (4-6 mol%), and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LHMDS) (2.0 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the free amine 2 (1.2 eq) to the vial.

  • Seal the vial and heat to 80-110 °C for 12-24 hours. Causality Note: The combination of a palladium source and a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[6]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify by flash column chromatography to isolate the N-aryl azetidine product.

Summary and Outlook

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate stands out as a premier building block for introducing the valuable azetidine scaffold into discovery programs. Its strategic design enables a straightforward deprotection to reveal a primary amine, which serves as a versatile point of attachment for a wide range of substituents. The protocols detailed herein for N-acylation, N-alkylation, and N-arylation are robust, scalable, and leverage well-understood mechanistic principles to provide reliable access to diverse libraries of functionalized azetidines. These derivatives are primed for evaluation as novel therapeutic agents, continuing the legacy of the azetidine ring as a cornerstone of modern medicinal chemistry.[1][7]

References

  • Mann, G., et al. (2001). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis, 2001(12), 1809-1812. Available at: [Link]

  • ScholarWorks. Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. Available at: [Link]

  • ResearchGate. Cross-coupling reactions of 3-iodoazetidines. Available at: [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Available at: [Link]

  • Arkivoc. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Available at: [Link]

  • NIH. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Available at: [Link]

  • NIH. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. Available at: [Link]

  • ACS Publications. Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Available at: [Link]

  • CDN. N-Terminus Acetylation Protocol. Available at: [Link]

  • El-Faham, A., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Saudi Chemical Society, 19(2), 199-206. Available at: [Link]

  • Harvard University. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Abstract: This document provides a comprehensive guide for the large-scale synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a key building block in contemporary drug discovery.[1] The protocol herein d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a key building block in contemporary drug discovery.[1] The protocol herein details a robust and scalable two-step synthetic sequence commencing from commercially available 1-methylazetidine-3-carbonitrile. Emphasis is placed on process safety, optimization of reaction conditions for high yield and purity, and practical considerations for kilogram-scale production. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and biotechnology industries engaged in process development and manufacturing.

Introduction and Strategic Overview

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the 1-methylazetidine moiety offers a unique three-dimensional scaffold that can impart favorable pharmacokinetic properties to drug candidates. The Boc-protected aminomethyl side chain provides a versatile handle for subsequent chemical modifications.

The synthetic strategy outlined in this application note is designed for efficiency, scalability, and cost-effectiveness. It avoids the use of highly toxic or expensive reagents and focuses on straightforward unit operations amenable to standard chemical manufacturing facilities. The two-step process involves:

  • Reduction of 1-methylazetidine-3-carbonitrile to the corresponding primary amine, (1-methylazetidin-3-yl)methanamine.

  • Boc-protection of the resulting primary amine to yield the target compound.

This approach has been selected over alternative routes due to its high overall yield, clean reaction profiles, and the commercial availability of the starting material.

Synthetic Pathway Visualization

The overall synthetic workflow is depicted below. The diagram illustrates the transformation from the nitrile starting material to the final Boc-protected amine product.

SynthesisWorkflow Start 1-Methylazetidine-3-carbonitrile Intermediate (1-Methylazetidin-3-yl)methanamine Start->Intermediate Step 1: Reduction (e.g., NiCl₂/NaBH₄ or H₂/Catalyst) Product tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate Intermediate->Product Step 2: Boc Protection (Boc)₂O, Base

Caption: Two-step synthesis of the target carbamate.

Detailed Synthesis Protocols

PART 1: Synthesis of (1-methylazetidin-3-yl)methanamine

This step focuses on the reduction of the nitrile group to a primary amine. A nickel boride-catalyzed reduction is presented here as a robust and scalable method that avoids the need for high-pressure hydrogenation equipment.[2]

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
1-Methylazetidine-3-carbonitrile≥95%Commercially available
Nickel(II) chloride hexahydrateReagentStandard chemical supplier
Sodium borohydridePowder, ≥98%Standard chemical supplierHandle with care, moisture-sensitive
Di-tert-butyl dicarbonate ((Boc)₂O)ReagentStandard chemical supplier
Methanol (MeOH)AnhydrousStandard chemical supplier
Dichloromethane (DCM)ACS GradeStandard chemical supplier
Sodium hydroxide (NaOH)PelletsStandard chemical supplier
Saturated sodium chloride solution (Brine)Prepared in-house
Magnesium sulfate (MgSO₄)AnhydrousStandard chemical supplier
100 L Jacketed Glass ReactorAppropriate manufacturerEquipped with overhead stirrer, thermocouple, and nitrogen inlet
Rotary EvaporatorAppropriate manufacturer
Filtration apparatusAppropriate manufacturer

Protocol:

  • Reactor Setup: Equip a 100 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the reactor with dry nitrogen.

  • Reagent Charging: To the reactor, add 1-methylazetidine-3-carbonitrile (5.0 kg, 52.0 mol) and anhydrous methanol (50 L). Stir the mixture at room temperature (20-25 °C) until the starting material is fully dissolved.

  • Catalyst Preparation: In a separate vessel, dissolve nickel(II) chloride hexahydrate (1.24 kg, 5.2 mol) in anhydrous methanol (10 L). Add this green solution to the reactor.

  • Reduction: Cool the reactor contents to 0-5 °C using a chiller. Slowly add di-tert-butyl dicarbonate (12.5 kg, 57.2 mol) to the reaction mixture.

  • Sodium Borohydride Addition: In a separate, dry vessel, carefully portion sodium borohydride (5.9 kg, 156 mol). Add the sodium borohydride to the reaction mixture in portions over 2-3 hours, ensuring the internal temperature does not exceed 15 °C. Vigorous gas evolution (hydrogen) will be observed. Caution: This step is highly exothermic and releases flammable gas. Ensure adequate ventilation and cooling capacity.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of 2 M aqueous sodium hydroxide (20 L) while maintaining the temperature below 25 °C.

    • Filter the mixture through a pad of celite to remove the black nickel boride precipitate. Wash the filter cake with methanol (2 x 5 L).

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 20 L).

    • Combine the organic layers, wash with brine (10 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (1-methylazetidin-3-yl)methanamine as a crude oil. The product is typically used in the next step without further purification.

PART 2: Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

This step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.[3][4]

Protocol:

  • Reactor Setup: Utilize the same 100 L jacketed glass reactor as in the previous step, ensuring it is clean and dry.

  • Reagent Charging: Dissolve the crude (1-methylazetidin-3-yl)methanamine (assumed ~52.0 mol) in dichloromethane (50 L). Add triethylamine (7.2 kg, 71.2 mol) to the solution.

  • Boc Anhydride Addition: Cool the mixture to 0-5 °C. In a separate vessel, dissolve di-tert-butyl dicarbonate (12.5 kg, 57.2 mol) in dichloromethane (10 L). Add the (Boc)₂O solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. However, for large-scale production, purification by vacuum distillation or crystallization is preferred if feasible. A common method for purification is recrystallization from a suitable solvent system like hexane/ethyl acetate.

Process Optimization and Safety Considerations

  • Temperature Control: Both the reduction and Boc-protection steps are exothermic. Strict temperature control is crucial for safety and to minimize the formation of byproducts.

  • Reagent Addition: Slow and controlled addition of sodium borohydride and di-tert-butyl dicarbonate is essential to manage the reaction exotherm and gas evolution.

  • Inert Atmosphere: Maintaining a nitrogen atmosphere is critical during the reduction step to prevent potential ignition of hydrogen gas.

  • Quenching: The quenching of the reduction reaction should be performed slowly and with adequate cooling to control the exotherm.

  • Solvent Selection: While dichloromethane is used in this protocol, alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) could be explored for a greener process.

  • Purification: For kilogram-scale batches, developing a crystallization method for the final product is highly recommended to avoid the need for large-scale chromatography.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisSpecification
Appearance Colorless to pale yellow oil or solid
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
LC-MS Purity ≥97%, correct mass ion observed
Residual Solvents Within ICH limits

Conclusion

The protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. By adhering to the detailed procedures and safety precautions, researchers and process chemists can confidently produce this valuable building block in high yield and purity for their drug discovery and development programs.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • CP Lab Safety. (1-methylazetidin-3-yl)methanamine, min 97%, 1 gram. Available from: [Link]

  • Chemtips. Reactions that Work: Boc Protection. (2012). Available from: [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. (2021). Available from: [Link]

  • PubChem. 1-Methylazetidine-3-carboxylic acid. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions with tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Welcome to the technical support center for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this versatile building block. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of when synthesizing tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate?

A1: The synthesis of the target compound typically involves the reaction of (1-methylazetidin-3-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O). While this is a generally robust reaction, several side products can arise. The most common of these is the di-Boc protected amine, tert-butyl N-(tert-butoxycarbonyl)-N-[(1-methylazetidin-3-yl)methyl]carbamate. This occurs when the initially formed carbamate is further acylated. Another potential side product is the formation of a urea derivative, which can happen if there are issues with the quality of the Boc anhydride or if the reaction is exposed to moisture, leading to the formation of isocyanate intermediates.[1][2]

Q2: I am observing a significant amount of a di-Boc protected side product. How can I minimize its formation?

A2: The formation of the di-Boc adduct is favored by an excess of Boc anhydride and prolonged reaction times. To minimize this, it is crucial to carefully control the stoichiometry of your reagents. Using a slight excess (1.05-1.1 equivalents) of Boc anhydride is often sufficient for complete conversion of the primary amine without promoting significant di-protection. Additionally, monitoring the reaction by TLC or LC-MS and stopping it as soon as the starting amine is consumed can prevent the accumulation of the di-Boc side product. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to control the reaction rate and improve selectivity.

Q3: Can the tertiary amine of the N-methylazetidine ring react with Boc anhydride?

A3: Yes, this is a potential side reaction that can complicate your synthesis. Tertiary amines can react with di-tert-butyl dicarbonate to form an unstable carbamic-carbonic anhydride intermediate.[3] While this intermediate is often transient and may not be isolated, its formation can consume your Boc anhydride and potentially lead to other downstream byproducts. This reaction is more likely to occur at elevated temperatures or with prolonged reaction times.

Q4: I am having difficulty purifying the final product from the starting amine. What purification strategies do you recommend?

A4: The starting amine, (1-methylazetidin-3-yl)methanamine, is basic, while the desired Boc-protected product is significantly less basic. This difference in basicity can be exploited for purification. An acidic wash (e.g., with dilute HCl or a saturated solution of ammonium chloride) during the work-up can help to remove the unreacted starting amine by partitioning it into the aqueous layer as its ammonium salt. For chromatographic purification, a silica gel column using a gradient of dichloromethane and methanol is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent streaking of any residual basic compounds on the silica gel.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • Incomplete consumption of the starting amine as observed by TLC or LC-MS.

  • The isolated yield of the target compound is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Boc Anhydride The Boc anhydride may have degraded due to improper storage (exposure to moisture).Use a fresh bottle of Boc anhydride or test the activity of the current bottle on a simple amine. Ensure the reagent is stored in a desiccator.
Suboptimal Reaction Conditions The reaction may be too slow at the current temperature or the solvent may not be appropriate.Consider increasing the reaction temperature to room temperature if performed at 0 °C. Ensure the use of an appropriate aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Formation of Side Products As discussed in the FAQs, the formation of di-Boc or urea byproducts consumes the starting material and reagents.Refer to the FAQ section for strategies to minimize the formation of these side products.
Loss during Work-up The product may be partially soluble in the aqueous phase, especially if excessive acidic washes are used.Use a milder acidic wash (e.g., saturated NH₄Cl solution instead of dilute HCl). Ensure thorough extraction with an organic solvent (e.g., 3-5 extractions).
Problem 2: Presence of an Unidentified Impurity with a Similar Rf to the Product

Symptoms:

  • A persistent impurity is observed by TLC or LC-MS that is difficult to separate from the desired product by column chromatography.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Di-Boc Protected Amine The di-Boc side product often has a similar polarity to the mono-Boc product, making separation challenging.Optimize the reaction conditions to minimize its formation (see FAQ). For purification, try using a less polar solvent system for chromatography to improve separation. A gradient elution from hexane/ethyl acetate to pure ethyl acetate might be effective.
Ring-Opened Byproduct The strained azetidine ring can be susceptible to ring-opening, especially under acidic conditions that might be present if the starting amine is used as a hydrochloride salt without complete neutralization.[4]Ensure that the starting amine is fully neutralized before adding the Boc anhydride. If using a hydrochloride salt, add at least two equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine.
Problem 3: Product Instability During Storage or Deprotection

Symptoms:

  • The purified product degrades over time, as indicated by the appearance of new spots on TLC or peaks in LC-MS.

  • Unexpected side products are formed during the acidic deprotection of the Boc group.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Residual Acidity Trace amounts of acid from the work-up or chromatography can lead to slow degradation of the Boc group or the azetidine ring over time.Ensure the final product is thoroughly washed and dried. Storing the product over a basic desiccant like potassium carbonate can be beneficial.
Acid-Mediated Ring Opening During Boc deprotection with strong acids like trifluoroacetic acid (TFA), the N-methylazetidine ring can be protonated and become susceptible to nucleophilic attack, leading to ring-opening.[4]Use milder deprotection conditions if possible. For example, using HCl in a solvent like dioxane or methanol at 0 °C can sometimes be more controlled than neat TFA at room temperature. Monitor the deprotection reaction carefully and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate
  • To a solution of (1-methylazetidin-3-yl)methanamine (1.0 eq) in dichloromethane (DCM, 10 mL/g of amine) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM (2 mL/g of Boc₂O).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the title compound.

Visualizations

Diagram 1: Boc Protection and Potential Side Reactions

G cluster_main Boc Protection of (1-methylazetidin-3-yl)methanamine cluster_side Potential Side Reactions amine (1-methylazetidin-3-yl)methanamine product tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (Desired Product) amine->product + Boc₂O urea Urea Byproduct amine->urea + Isocyanate intermediate boc2o Boc₂O diboc Di-Boc Product product->diboc + excess Boc₂O ring_opened Ring-Opened Product product->ring_opened Acidic conditions

Caption: Boc protection pathway and common side reactions.

References

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of organic chemistry, 65(20), 6368–6380.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water: a green protocol. Organic letters, 8(15), 3259–3262.
  • Knölker, H. J., & Braxmeier, T. (1997). A novel and versatile method for the synthesis of ureas. Tetrahedron letters, 38(9), 1505-1508.
  • Li, B., et al. (2005). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 70(14), 5652-5657.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pope, B. M., et al. (1999). A new and efficient method for the preparation of N,N'-disubstituted ureas. The Journal of organic chemistry, 64(13), 4774-4779.
  • Wikipedia contributors. (2023, October 27). Di-tert-butyl dicarbonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 84, 135.
  • Zhang, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1599.

Sources

Optimization

preventing azetidine ring opening during deprotection

A-Zet-Assist: Your Guide to Stable Azetidine Deprotection Welcome to A-Zet-Assist, a dedicated technical resource for researchers, scientists, and drug development professionals navigating the intricacies of azetidine ch...

Author: BenchChem Technical Support Team. Date: January 2026

A-Zet-Assist: Your Guide to Stable Azetidine Deprotection

Welcome to A-Zet-Assist, a dedicated technical resource for researchers, scientists, and drug development professionals navigating the intricacies of azetidine chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully deprotect N-substituted azetidines while preserving the integrity of the valuable four-membered ring.

Troubleshooting Guide: Preventing Azetidine Ring Opening During Deprotection

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.

Issue 1: My N-Boc azetidine is decomposing upon treatment with strong acid (e.g., neat TFA), leading to low yields of the desired free amine.

  • Question: I am attempting to deprotect my N-Boc azetidine using standard conditions (TFA in DCM), but I am observing significant product degradation and the formation of multiple byproducts. What is causing this, and how can I prevent it?

  • Answer: This is a common issue arising from the inherent ring strain of the azetidine core.[1] Strong acids, such as neat trifluoroacetic acid (TFA), can protonate the azetidine nitrogen, forming a reactive azetidinium ion. This strained intermediate is highly susceptible to nucleophilic attack, leading to ring-opening.[2] The nucleophile can be the counterion of the acid (e.g., trifluoroacetate), a solvent molecule, or even another molecule of the substrate.

    Core Directive: Avoid Strong, Non-Nucleophilic Acids Where Possible. The key is to utilize milder acidic conditions that are sufficient to cleave the Boc group without promoting significant ring-opening.

    Solutions:

    • Dilute TFA: Instead of neat TFA, use a diluted solution (e.g., 10-50% TFA in a non-nucleophilic solvent like dichloromethane (DCM)). This reduces the overall acidity of the medium.

    • Alternative Protic Acids: Consider using milder protic acids such as p-toluenesulfonic acid (pTSA) or hydrochloric acid in a non-nucleophilic solvent like dioxane or diethyl ether.[3]

    • Lewis Acids: Certain Lewis acids can effect Boc deprotection under milder conditions. However, the choice of Lewis acid is critical, as some can also catalyze ring-opening.[4][5][6] Titrate the Lewis acid carefully and perform the reaction at low temperatures.

    • Acid-Free Methods: For particularly sensitive substrates, explore acid-free deprotection methods. One such method involves heating the N-Boc azetidine in a protic solvent like ethanol.[7]

    Workflow for Optimizing N-Boc Deprotection:

    start Start: N-Boc Azetidine strong_acid Strong Acid (e.g., neat TFA) start->strong_acid ring_opening Ring Opening Observed strong_acid->ring_opening mild_acid Use Milder Acidic Conditions ring_opening->mild_acid Yes dilute_tfa Dilute TFA (10-50% in DCM) mild_acid->dilute_tfa other_protic HCl in Dioxane or pTSA mild_acid->other_protic lewis_acid Lewis Acid (e.g., TMSOTf, ZnBr2) mild_acid->lewis_acid acid_free Acid-Free (e.g., thermolysis in EtOH) mild_acid->acid_free success Successful Deprotection dilute_tfa->success other_protic->success lewis_acid->success acid_free->success

    Caption: Decision workflow for troubleshooting N-Boc deprotection.

Issue 2: During the hydrogenolysis of my N-Cbz protected azetidine, the reaction is sluggish, and I observe incomplete conversion even after prolonged reaction times.

  • Question: I am trying to remove a Cbz group from my azetidine using catalytic hydrogenation (H₂, Pd/C), but the reaction is very slow. How can I improve the efficiency of this deprotection?

  • Answer: Sluggish hydrogenolysis of N-Cbz groups on azetidines can be due to several factors, including catalyst deactivation, poor substrate solubility, or steric hindrance around the reactive site.

    Core Directive: Optimize Catalyst Activity and Hydrogen Source. The efficiency of catalytic hydrogenolysis is highly dependent on the catalyst's activity and the availability of hydrogen at the catalytic surface.

    Solutions:

    • Catalyst Choice and Loading: Ensure you are using a high-quality catalyst. 10% Palladium on carbon (Pd/C) is standard, but for difficult substrates, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more effective. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%) if necessary.

    • Solvent Selection: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are generally preferred as they facilitate protonolysis of the resulting carbamic acid.

    • Catalytic Transfer Hydrogenation: If direct hydrogenation with H₂ gas is problematic, consider catalytic transfer hydrogenation.[8] This method uses a hydrogen donor in solution, which can sometimes be more efficient. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene.[8][9]

    • Reaction Additives: The addition of a mild acid, such as acetic acid, can sometimes accelerate the reaction by preventing product inhibition of the catalyst.

    Comparative Table of N-Cbz Deprotection Methods:

Deprotection MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1 atm or higher), 10% Pd/C, MeOH or EtOH, rtClean byproducts (toluene, CO₂), mild conditions.[10][11]Requires specialized equipment, potential for catalyst poisoning.[8]
Catalytic Transfer Hydrogenation Ammonium formate or formic acid, 10% Pd/C, MeOH, rt to refluxAvoids use of H₂ gas, generally mild.[8]May require elevated temperatures, incomplete reaction possible.[8]
Acidic Cleavage HBr in acetic acid, rtEffective for substrates with reducible functional groups.[10]Harsh conditions, can lead to ring-opening of sensitive azetidines.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed azetidine ring opening?

A1: The ring opening is initiated by the protonation of the azetidine nitrogen, forming a positively charged azetidinium ion. This strained, four-membered ring becomes highly electrophilic. A nucleophile present in the reaction mixture can then attack one of the ring carbons, leading to the cleavage of a C-N bond and subsequent ring opening. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the substituents on the azetidine ring.

Mechanism of Acid-Catalyzed Azetidine Ring Opening:

azetidine N-Protected Azetidine protonation Protonation (H+) azetidine->protonation azetidinium Azetidinium Ion (Strained Intermediate) protonation->azetidinium nucleophile Nucleophilic Attack (Nu-) azetidinium->nucleophile ring_opened Ring-Opened Product nucleophile->ring_opened

Caption: Mechanism of acid-catalyzed azetidine ring opening.

Q2: Are there any "ring-opening-proof" protecting groups for the azetidine nitrogen?

A2: While no protecting group is completely immune to forcing conditions, some offer significantly greater stability. For instance, an N-aryl substituent can decrease the basicity of the azetidine nitrogen, making it less prone to protonation and subsequent ring opening under acidic conditions.[2] However, the deprotection of such groups can be challenging. The choice of protecting group should always be made in the context of the overall synthetic strategy, considering the stability of the azetidine to the required deprotection conditions.[12]

Q3: How do substituents on the azetidine ring affect its stability during deprotection?

A3: Substituents can have a profound impact on the stability of the azetidine ring.

  • Electron-withdrawing groups (e.g., esters, nitriles, sulfonyl groups) can decrease the nucleophilicity of the azetidine nitrogen, making it more stable to certain reagents. However, they can also activate the ring towards nucleophilic attack.[13]

  • Electron-donating groups can increase the basicity of the nitrogen, making it more susceptible to protonation and acid-catalyzed ring opening.

  • Steric bulk around the azetidine ring can sometimes shield it from nucleophilic attack, thereby increasing its kinetic stability.

Q4: Can I use an orthogonal deprotection strategy to selectively deprotect other functional groups in the presence of a protected azetidine?

A4: Yes, orthogonal deprotection is a powerful strategy. For example, an N-Cbz protected azetidine is stable to the acidic conditions used to remove a Boc group from another part of the molecule.[11] Similarly, an N-Boc protected azetidine is stable to the hydrogenolysis conditions used to remove a Cbz or benzyl group.[12] Careful planning of your protecting group strategy is essential for the successful synthesis of complex molecules containing an azetidine moiety.

Experimental Protocols

Protocol 1: Mild N-Boc Deprotection of Azetidine using p-Toluenesulfonic Acid

This protocol describes a mild method for the deprotection of an N-Boc protected azetidine using p-toluenesulfonic acid monohydrate.[3]

  • Materials:

    • N-Boc protected azetidine

    • p-Toluenesulfonic acid monohydrate (pTSA·H₂O)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous DCM.

    • Add p-Toluenesulfonic acid monohydrate (1.1 equiv) to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Catalytic Transfer Hydrogenation for N-Cbz Deprotection of Azetidine

This protocol details the deprotection of an N-Cbz protected azetidine using ammonium formate as a hydrogen donor.[8]

  • Materials:

    • N-Cbz protected azetidine

    • Ammonium formate

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Celite®

  • Procedure:

    • To a solution of the N-Cbz protected azetidine (1.0 equiv) in methanol, add ammonium formate (5.0 equiv).

    • Carefully add 10% Pd/C (10-20 wt%) to the reaction mixture.

    • Stir the suspension at room temperature or heat to reflux if necessary. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.

    • The crude product can be further purified if necessary.

References

  • Parmar, D. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51383-51415. Available at: [Link]

  • Ghorai, M. K. et al. (2010). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 75(5), 1321-1332. Available at: [Link]

  • Reddy, L. H. et al. (2011). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 23(12), 5343-5346. Available at: [Link]

  • Zhang, M. et al. (2007). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 17(16), 4497-4501. Available at: [Link]

  • May, J. A. & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605-3608. Available at: [Link]

  • Jamrógiewicz, M. & Rachoń, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Advanced Synthesis & Catalysis, 363(10), 2534-2579. Available at: [Link]

  • Saunders, G. J. et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. Available at: [Link]

  • Uesugi, Y. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243301. Available at: [Link]

  • ResearchGate (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]

  • Shipman, M. et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Wuitschik, G. et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(9), 625-635. Available at: [Link]

  • Al-Zoubi, R. M. (2014). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. Available at: [Link]

  • O'Brien, P. et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. Available at: [Link]

  • Shipman, M. et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate (2022). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Available at: [Link]

  • Shipman, M. et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. Available at: [Link]

  • Bai, Y. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1602-1607. Available at: [Link]

  • Anantharamaiah, G. M. & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-491. Available at: [Link]

  • Reddy, P. G. et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(11), 1373-1376. Available at: [Link]

  • Total Synthesis (2023). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Proietto, M. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296. Available at: [Link]

  • Adu-Ampratwum, D. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25032-25039. Available at: [Link]

  • Aouf, C. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Ameduri, B. & Boutevin, B. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • ResearchGate (2022). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Available at: [Link]

  • Organic Chemistry Portal (2019). Cbz-Protected Amino Groups. Available at: [Link]

  • Reddit (2023). How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them?. Available at: [Link]

  • ResearchGate (2020). Acid‐orthogonal deprotection strategy. The system consists of two.... Available at: [Link]

  • Albericio, F. & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science. Available at: [Link]

  • Kumar, A. et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters. Available at: [Link]

Sources

Troubleshooting

troubleshooting Boc deprotection of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals on the nuances of Boc deprotection for tert-but...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals on the nuances of Boc deprotection for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. As Senior Application Scientists, we move beyond mere protocols to explore the chemical principles, potential pitfalls, and strategic solutions inherent to this transformation. Our focus is on ensuring scientific integrity and empowering you to navigate this critical synthetic step with confidence.

Core Principles: The Chemistry of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of conditions and its facile removal under acidic conditions.[1][2] The deprotection is an acid-catalyzed process that proceeds through a well-understood mechanism.[3]

The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][5] The carbamic acid readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[1][6] The highly reactive tert-butyl cation can be neutralized by a nucleophilic scavenger, deprotonate to form isobutylene gas, or alkylate other nucleophilic species present in the reaction mixture.[5][7][8]

G cluster_main Boc Deprotection Pathway cluster_side Side Reactions BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBu tert-Butyl Cation Protonated->tBu FreeAmine Free Amine (Salt) CarbamicAcid->FreeAmine Decarboxylation (-CO2) Alkylation Alkylation Byproduct tBu->Alkylation + Nucleophile Isobutylene Isobutylene Gas tBu->Isobutylene - H+

Caption: Acid-catalyzed Boc deprotection mechanism and side-product pathways.

A specific challenge with tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is the stability of the four-membered azetidine ring. Due to inherent ring strain, azetidines can be susceptible to acid-mediated ring-opening, especially upon protonation of the ring nitrogen.[9][10][11] This necessitates a careful selection of deprotection conditions to maximize yield and minimize degradation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the Boc deprotection of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate in a direct question-and-answer format.

Q1: What are the standard, recommended protocols for this deprotection?

For most substrates, including this one, the two most common and effective methods are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in an organic solvent like 1,4-dioxane.[12] The choice between them often depends on the scale of the reaction, downstream processing, and the acid sensitivity of the substrate.

MethodReagents & ConcentrationTypical TimeTemperatureProsCons / Risks
TFA/DCM 20-50% (v/v) TFA in DCM[3][13]30 min - 4 h[12]0°C to RT[3]Fast, efficient, homogenous reaction.[14]TFA is volatile and corrosive. Potential for t-butylation side products.[7]
HCl/Dioxane 4M HCl in 1,4-Dioxane[15][16]30 min - 4 h[12][15]Room Temp.Product often precipitates as the HCl salt, simplifying isolation.[12] Superior selectivity in some cases.[17]Dioxane is a suspected carcinogen. Can be slower than TFA for some substrates.
Q2: My reaction is sluggish or incomplete after several hours. What are the potential causes and solutions?

Incomplete deprotection is a common issue that can almost always be resolved by systematically evaluating the reaction parameters.

Potential Causes:

  • Insufficient Acid: The rate of Boc cleavage can be highly dependent on the acid concentration.[13] Old or improperly stored reagents (e.g., TFA that has absorbed moisture) may have reduced potency.

  • Low Temperature: While starting at 0°C is recommended to control any initial exotherm, prolonged reaction at low temperatures may slow the rate for sterically hindered or less reactive substrates.[18]

  • Inadequate Reaction Time: While many deprotections are complete within 1-2 hours, some substrates require longer times. It is crucial to monitor the reaction rather than relying on a fixed duration.[18]

Solutions:

  • Confirm Reagent Quality: Use a fresh bottle of TFA or a recently purchased, anhydrous solution of HCl in dioxane.

  • Increase Acid Concentration: If using 20% TFA, consider increasing the concentration to 50% or even using neat TFA for a short period if the molecule can tolerate it.[13]

  • Increase Temperature: Allow the reaction to stir at room temperature. Gentle warming to 30-40°C can be effective but must be done cautiously, as higher temperatures can also promote side reactions, including azetidine ring degradation.[13]

  • Switch to a Stronger Acid System: If TFA/DCM is failing, a 4M solution of HCl in dioxane is often a more potent alternative.[19]

G start Incomplete Deprotection (TLC/LC-MS shows starting material) check_reagent Is Acid Reagent Fresh and Anhydrous? start->check_reagent replace_reagent Action: Use Fresh Reagent check_reagent->replace_reagent No check_conditions Increase Acid Conc. or Temp? (e.g., 20% to 50% TFA, RT to 40°C) check_reagent->check_conditions Yes replace_reagent->check_conditions modify_conditions Action: Increase Acid Stoichiometry or Warm Reaction Gently check_conditions->modify_conditions Yes check_system Still Incomplete? check_conditions->check_system No modify_conditions->check_system switch_system Action: Switch to Stronger System (e.g., from TFA/DCM to 4M HCl/Dioxane) check_system->switch_system Yes success Reaction Complete check_system->success No switch_system->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q3: I see an unexpected byproduct in my analysis. Could it be azetidine ring-opening?

This is a critical consideration. While the most common byproduct in Boc deprotections is from tert-butylation[7], the strained azetidine ring introduces the risk of degradation.[9]

  • Symptom A: Mass +56: If your LC-MS shows a new peak with a mass corresponding to your product + 56 amu, this is a classic sign of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule (likely the newly formed amine or the tertiary azetidine nitrogen).

    • Solution: Add a scavenger to the reaction mixture before adding the acid. Common scavengers like triisopropylsilane (TIS) or anisole (1-5% v/v) are much more nucleophilic than the substrate and will effectively trap the tert-butyl cation.[7]

  • Symptom B: Unexpected Polar Impurities or Low Yield: If you observe significant formation of polar impurities with unfamiliar masses or suffer from low isolated yield after workup, it could indicate acid-mediated decomposition of the azetidine ring.[10] This occurs when the protonated azetidine is attacked by a nucleophile (like the TFA counter-ion or water during workup), leading to ring cleavage.[9]

    • Solution: The key is to reduce the harshness of the acidic conditions.

      • Use Milder Acidic Conditions: Instead of strong acids, consider alternatives like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[19]

      • Explore Non-Protic Methods: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can cleave the Boc group under non-protic conditions, avoiding protonation of the azetidine ring.[19][20]

      • Consider Thermal Deprotection: For some substrates, simply refluxing in a suitable solvent like water can effect deprotection without any acid, which is an excellent "green" alternative if the molecule is thermally stable.[21][22]

Q4: How should I monitor the reaction and perform the final work-up?

Proper monitoring and work-up are essential for a successful outcome.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the plate with a ninhydrin solution is highly effective, as it will develop a colored spot (usually purple or yellow) specifically for the primary amine product.[13][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most detailed information, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any side products.[23]

Work-up Procedure:

  • Removal of Acid: After the reaction is complete, the solvent and excess acid (especially TFA) are removed under reduced pressure (rotary evaporation).[12]

  • Isolation as a Salt (Recommended): The resulting residue is the amine salt (e.g., trifluoroacetate or hydrochloride). A common procedure is to add a non-polar solvent like cold diethyl ether to the residue, which often causes the salt to precipitate. The solid can then be collected by filtration and washed with more cold ether.[12] This method avoids exposure to base, which is beneficial if other parts of the molecule are base-sensitive.

  • Isolation as a Free Amine: If the free amine is required, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and carefully wash it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic.[3][13] Caution: This neutralization can be vigorous due to CO₂ evolution. Afterwards, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[3]

Detailed Experimental Protocols

Protocol 1: Deprotection using TFA in DCM
  • Dissolution: Dissolve tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (1 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask with a stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TFA: To the stirred solution, add Trifluoroacetic Acid (TFA) dropwise to a final concentration of 25-50% (v/v).[18] Optional: If using a scavenger, add it before the TFA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed.[13]

  • Work-up: Concentrate the mixture under reduced pressure. Proceed with isolation as either the salt or the free amine as described in the work-up section above.[3]

Protocol 2: Deprotection using HCl in 1,4-Dioxane
  • Suspension/Dissolution: Place the Boc-protected amine (1 equiv.) in a round-bottom flask with a stir bar. Add a 4M solution of HCl in 1,4-dioxane.[13]

  • Reaction: Stir the resulting suspension or solution at room temperature for 1-4 hours.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the product hydrochloride salt may precipitate directly from the reaction mixture. Collect the solid by filtration and wash with diethyl ether.[12] Alternatively, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.[13]

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2, 127-131. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbamate 9 d. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Welcome to the technical support guide for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound, particularly focusing on its behavior under the acidic conditions typically used for Boc-group removal.

Introduction: Understanding the Molecule

Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a valuable building block in drug discovery, combining a strained azetidine ring with a Boc-protected primary amine. The N-methylated azetidine offers unique conformational constraints and metabolic stability, while the tert-butoxycarbonyl (Boc) group provides robust protection of the primary amine that can be removed under acidic conditions.[1] However, the interplay between the acid-labile Boc group and the potentially sensitive azetidine ring necessitates a careful and well-understood approach to deprotection.

This guide will delve into the chemical principles governing its stability, provide actionable protocols, and help you troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the Boc group on this molecule under acidic conditions?

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group designed for facile removal under acidic conditions.[1] Its stability is highly dependent on the strength of the acid, the solvent, temperature, and reaction time.

The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by fragmentation to release the free amine (as its conjugate acid), carbon dioxide, and a stable tert-butyl cation.[2]

Key takeaway: The Boc group is designed to be unstable in acidic conditions. Complete cleavage is the intended outcome. The key is to achieve this cleavage efficiently and selectively without degrading the rest of the molecule.

Q2: How stable is the 1-methylazetidine ring itself to acidic deprotection conditions?

This is a critical consideration. While the azetidine ring is generally more stable than its three-membered aziridine counterpart, its inherent ring strain (approximately 25.4 kcal/mol) can make it susceptible to ring-opening under certain conditions.[3]

  • Standard Conditions (TFA, HCl in Dioxane): For typical, anhydrous Boc-deprotection protocols using reagents like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or HCl in dioxane at room temperature, the N-methylazetidine ring is expected to be stable.[3]

  • Forced/Harsh Conditions: Prolonged exposure to strong aqueous acids or elevated temperatures can promote degradation. One potential degradation pathway involves the formation of an azetidinium ion, which can be susceptible to nucleophilic attack and subsequent ring-opening.[3][4]

Expert Insight: The N-methylation of the azetidine ring increases its basicity. Under acidic conditions, this nitrogen will be protonated, forming a quaternary azetidinium salt. This may influence the ring's stability and the overall reaction kinetics. Always start with mild, anhydrous conditions and monitor the reaction closely for byproducts.

Q3: What are the common side reactions during the acidic deprotection of this compound?

The most prevalent side reaction arises from the tert-butyl cation generated during Boc cleavage.[5] This electrophilic species can alkylate any nucleophiles present in the reaction mixture.

  • Substrate Alkylation: If your molecule contains other nucleophilic sites (e.g., electron-rich aromatic rings, thiols), you may observe tert-butylation of these groups.

  • Solvent/Scavenger Alkylation: The cation can also react with solvents or scavengers.

Mitigation Strategy: To prevent unwanted alkylation, it is standard practice to include a "scavenger" in the reaction mixture. Common scavengers like triisopropylsilane (TIS) or thioanisole readily trap the tert-butyl cation.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid strength or concentration. 2. Insufficient reaction time or low temperature. 3. Presence of water in anhydrous conditions.1. The rate of Boc cleavage can show a second-order dependence on acid concentration; consider increasing the equivalents of acid.[6] 2. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40°C), monitoring by TLC or LC-MS. 3. Ensure you are using anhydrous solvents and reagents.
Formation of Multiple Byproducts 1. Tert-butylation: The generated t-butyl cation is alkylating the product or starting material. 2. Azetidine Ring Opening: The acidic conditions are too harsh, leading to degradation of the heterocyclic core.[3]1. Add a scavenger such as triisopropylsilane (TIS, 5% v/v) or thioanisole to the reaction mixture before adding the acid.[5] 2. Switch to milder conditions. If using neat TFA, try 20-50% TFA in DCM. If using HCl, ensure the system is anhydrous. Avoid prolonged reaction times and high temperatures.
Difficulty Isolating the Product 1. The deprotected amine is highly polar and water-soluble as the hydrochloride or trifluoroacetate salt. 2. The product is forming an emulsion during aqueous workup.1. After removing the acid and solvent in vacuo, consider trituration with a non-polar solvent like diethyl ether or MTBE to precipitate the salt. Alternatively, use the crude salt directly in the next step. 2. To obtain the free amine, perform a careful basic workup (e.g., with NaHCO₃ or Na₂CO₃ solution) and extract with a more polar solvent like ethyl acetate or a DCM/isopropanol mixture. Be aware that the free amine may be volatile.
Broad or Unclear NMR Signals of Product 1. The product is an ammonium salt (e.g., TFA or HCl salt), which can lead to peak broadening, especially for N-H and adjacent C-H protons.[7] 2. Residual acid in the NMR sample.1. This is often normal for amine salts. Confirm deprotection by the complete disappearance of the Boc singlet around 1.4 ppm.[8] 2. Ensure all volatile acid is removed under vacuum before preparing the NMR sample. Co-evaporation with a solvent like DCM or toluene can help.[7]

Experimental Protocols & Methodologies

Protocol 1: Standard Boc Deprotection with TFA

This protocol outlines a standard procedure for the complete and clean removal of the Boc group.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve Substrate in DCM prep2 Add Scavenger (TIS) prep1->prep2 react1 Add TFA Solution (20-50%) prep2->react1 react2 Stir at RT (0.5 - 2h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 react3->react2 If incomplete workup1 Concentrate in vacuo react3->workup1 If complete workup2 Triturate with Ether workup1->workup2 workup3 Isolate Product Salt workup2->workup3

Caption: Standard workflow for TFA-mediated Boc deprotection.

Materials:

  • tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether (for trituration)

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add triisopropylsilane (1.1 eq, or ~5% v/v) to the solution to act as a scavenger.

  • Slowly add a solution of 20-50% TFA in DCM (v/v). Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM (2-3 times) can help remove residual TFA.

  • The resulting residue is the amine as its TFA salt. This can be solidified by triturating with cold diethyl ether, followed by filtration.

Protocol 2: Stability Assessment via Forced Degradation Study

To quantitatively assess the stability of your compound under specific acidic conditions, a forced degradation or stability-indicating study is recommended.[9][10][11] This involves exposing the compound to various stress conditions and analyzing the extent of degradation over time.

Forced Degradation Workflow:

G cluster_stress Stress Conditions (Separate Vials) cluster_analysis Analysis start Prepare Stock Solution of Compound (e.g., 1 mg/mL) acid Acidic (e.g., 0.1M HCl) start->acid base Basic (e.g., 0.1M NaOH) start->base ox Oxidative (e.g., 3% H₂O₂) start->ox therm Thermal (e.g., 60°C in solution) start->therm aliquot Withdraw Aliquots at Time Points (0, 2, 8, 24h) acid->aliquot base->aliquot ox->aliquot therm->aliquot quench Quench/Neutralize aliquot->quench hplc Analyze by HPLC-UV/MS quench->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation stability study.

Procedure:

  • Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution into separate vials. To each vial, add an equal volume of the stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

    • Acidic Stress: 0.1 M HCl, 1 M HCl

    • Control: Water or the solvent used for the stock solution.

  • Incubation: Store the vials at a controlled temperature (e.g., Room Temperature or 40°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of base (e.g., NaOH) to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and identify the peaks corresponding to degradation products, ideally using LC-MS for mass identification.

Analytical Methods for Monitoring Deprotection

A combination of techniques provides the most reliable confirmation of complete Boc removal.

Technique Principle Indicator of Successful Deprotection Advantages Disadvantages
¹H NMR Measures the magnetic environment of protons.Complete disappearance of the characteristic singlet for the nine tert-butyl protons, typically around 1.4-1.5 ppm.[8]Unambiguous and quantitative confirmation.The N-H proton of the resulting amine salt can be broad or difficult to observe.[7]
LC-MS Separates compounds by chromatography and detects them by mass.Disappearance of the starting material peak and appearance of a new product peak with a mass difference of -100.12 amu.Highly sensitive; provides molecular weight confirmation and purity assessment.Not structurally definitive on its own; requires a reference standard for quantification.
TLC Separates compounds based on polarity.The starting material spot disappears and is replaced by a new, more polar spot (lower Rf) corresponding to the amine salt. Staining with ninhydrin can visualize the product.Simple, rapid, and cost-effective for monitoring reaction progress.Not quantitative; can be difficult to interpret with multiple spots.

References

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation Studies. BioPharmaSpec. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... ResearchGate. [Link]

  • 1 Protection Reactions. Wiley-VCH. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • How to get pure nmr after deprotection of Boc by TFA? ResearchGate. [Link]

  • 1 H NMR spectra of BOC30 deprotected sample: kinetics of deprotection reaction. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

A Guide to Impurity Removal and Product Purification Welcome to the technical support center for the synthesis and purification of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Removal and Product Purification

Welcome to the technical support center for the synthesis and purification of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this key building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products.[1][2]

This document provides in-depth troubleshooting advice, detailed purification protocols, and analytical methods to help you identify and eliminate common impurities, ensuring you obtain a product of the highest quality.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up and purification of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate in a practical question-and-answer format.

Question 1: My crude product contains significant amounts of unreacted di-tert-butyl dicarbonate (Boc-anhydride) and tert-butanol. How can I remove them?

Answer:

  • Causality: These are the most common impurities. Boc-anhydride is the protecting reagent, and tert-butanol is its primary decomposition byproduct, especially in the presence of moisture or nucleophiles.[2] Their presence indicates either incomplete reaction or decomposition of the reagent. Both are non-polar and can be challenging to separate from the desired product by chromatography alone.

  • Recommended Solution: Aqueous Work-up & Acid-Base Extraction. A carefully controlled acid-base extraction is the most efficient method to separate your basic product from these neutral impurities. The tertiary amine of the azetidine ring can be protonated, rendering the molecule water-soluble, while the neutral impurities remain in the organic phase.[3][4]

    Experimental Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acidic Wash: Transfer the solution to a separatory funnel and extract with a mild acidic solution, such as 1M citric acid or 1N HCl (aq). Perform the extraction 2-3 times.

      • Expert Insight: Use of a mild acid is crucial. Strong acids can prematurely cleave the Boc protecting group.[5][6] The goal is to protonate the more basic azetidine nitrogen, not hydrolyze the carbamate.

    • Layer Separation: Combine the aqueous layers. At this stage, your desired product is in the aqueous layer as a salt, while Boc-anhydride and t-butanol remain in the organic layer, which can be discarded.

    • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH 9-10), as confirmed by pH paper.[3]

    • Product Re-extraction: Extract the now-neutral product back into an organic solvent (ethyl acetate or DCM) 3 times.

    • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

    Self-Validation: Before combining the final organic extracts, spot a sample from each extraction on a TLC plate against the crude material to confirm the complete transfer of the product.

Question 2: My product streaks badly on a silica gel column, leading to poor separation. What is causing this and how can I fix it?

Answer:

  • Causality: The basic nitrogen atom in the azetidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This strong, often irreversible, binding causes the compound to "streak" down the column instead of eluting as a tight band, resulting in poor resolution.

  • Recommended Solution: Mobile Phase Modification or Alternative Stationary Phases.

    • Mobile Phase Modification (Most Common): Add a small amount of a basic modifier to the eluent to neutralize the active sites on the silica.

      • Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[7][8] This is the most common and effective solution.

      • Ammonia: Use a pre-mixed solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as the polar component of your mobile phase, typically not exceeding 10-20% of the total eluent to avoid dissolving the silica.[7]

    • Alternative Stationary Phases:

      • Basic Alumina: Use an aluminum oxide (alumina) column, which is basic in nature and provides better peak shape for basic compounds.[8]

      • Amine-Functionalized Silica: Use a commercially available amine-treated silica gel column, which has a less acidic surface.[7]

    Experimental Protocol: Flash Chromatography with TEA

    • Column Packing: Pack a silica gel column using your chosen non-polar solvent (e.g., hexane).

    • Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of your mobile phase containing 1% triethylamine (e.g., 90:9:1 Hexane/EtOAc/TEA).

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM and load it onto the column.

    • Elution: Elute the column with your TEA-modified solvent system, gradually increasing polarity if necessary.

    • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note: Triethylamine is volatile and should be removed under high vacuum.

Question 3: The final product is a persistent oil, not the expected solid. How can I induce crystallization?

Answer:

  • Causality: Small amounts of residual solvents or other impurities can act as "eutectic plasticizers," preventing the compound from forming an ordered crystal lattice. Many Boc-protected amines and amino acid derivatives are initially isolated as oils or viscous gums.[9][10][11]

  • Recommended Solution: Trituration and/or Seeding.

    • High Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under high vacuum, possibly with gentle heating (40-50°C), for several hours.[10]

    • Trituration:

      • Add a small amount of a non-polar solvent in which the product is poorly soluble, such as n-hexane, diethyl ether, or pentane.[12]

      • Use a spatula or glass rod to scratch the inside of the flask below the level of the solvent. The micro-scratches on the glass can provide nucleation sites for crystal growth.

      • Stir or swirl the mixture. Often, the oil will slowly convert into a white or off-white solid precipitate.

      • Once solidified, filter the product, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

    • Seeding: If a small crystal of the pure compound is available (from a previous batch), add a tiny speck to the oil.[9][13] This seed crystal will act as a template for crystallization. This can be followed by trituration as described above.

Purification & Analysis Workflows

A logical approach to purification and analysis is critical for achieving high purity. The following diagrams illustrate the recommended workflows.

Purification Decision Workflow

G cluster_paths crude Crude Product analysis1 Initial Analysis (TLC, ¹H NMR) crude->analysis1 decision Assess Impurity Profile analysis1->decision extraction Acid-Base Extraction decision->extraction Neutral impurities (e.g., Boc₂O) chromatography Column Chromatography (with TEA) decision->chromatography Polar impurities or isomers crystallization Crystallization/ Trituration decision->crystallization Product is oily but relatively pure final_analysis Final Purity Check (HPLC, NMR, MS) extraction->final_analysis chromatography->final_analysis crystallization->final_analysis product Pure Product (>98%) final_analysis->product

Caption: Decision workflow for selecting the appropriate purification method.

Acid-Base Extraction Process Flow

G start 1. Dissolve Crude in Organic Solvent (e.g., EtOAc) extract 2. Extract with Aqueous Acid (e.g., 1M Citric Acid) start->extract separate1 3. Separate Layers extract->separate1 org1 Organic Layer: Neutral Impurities (Boc₂O, tBuOH) [DISCARD] separate1->org1 aq1 Aqueous Layer: Protonated Product (R₃NH⁺ Salt) separate1->aq1 basify 4. Basify Aqueous Layer to pH 9-10 (e.g., with NaOH) aq1->basify extract2 5. Re-extract with Organic Solvent basify->extract2 separate2 6. Separate Layers extract2->separate2 aq2 Aqueous Layer: Inorganic Salts [DISCARD] separate2->aq2 org2 Organic Layer: Neutral Product separate2->org2 finish 7. Dry (Na₂SO₄) & Concentrate org2->finish pure Purified Product finish->pure

Caption: Step-by-step workflow for purification via acid-base extraction.

Analytical Methods for Purity Assessment

Rigorous analytical testing is required to confirm the purity of the final compound.[]

Technique Purpose Typical Parameters & Observations
¹H NMR Structural Confirmation & Impurity Identification- Product: Characteristic singlet for Boc group (~1.45 ppm, 9H), singlet for N-CH₃ (~2.3 ppm, 3H), and multiplets for the azetidine and methylene protons. - Impurities: Look for a singlet for t-butanol (~1.28 ppm) or unreacted starting materials.[2][15]
HPLC Quantitative Purity AssessmentMethod: Reverse-Phase (RP-HPLC)[16] Column: C18 (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: Gradient of Water (A) and Acetonitrile (B), often with 0.1% TFA.[16] Detection: UV at 210 nm (for the carbamate chromophore).[16]
LC-MS Mass Confirmation & Impurity IdentificationProvides the molecular weight of the main peak (confirming product identity) and any impurity peaks. Useful for identifying unknown byproducts.
GC-MS Analysis of Volatile ImpuritiesPrimarily used to detect and quantify residual solvents (e.g., Ethyl Acetate, DCM, Hexane) used during synthesis and purification.[17]

Sample HPLC Protocol

A standard RP-HPLC method can be employed for routine purity checks.[16][18][19]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution of the compound in the initial mobile phase composition.

This method should provide good resolution between the product and common polar or non-polar impurities.

References

  • Smolecule. (n.d.). Buy tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate | 1193386-53-6.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Acid–base extraction.
  • Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction.
  • BenchChem. (2025).
  • Reddit. (2022, March 12). Amine workup. r/Chempros.
  • BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. DOI:10.1039/D1RE00205H.
  • BenchChem. (2025).
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Patsnap. (n.d.).
  • Google Patents. (n.d.).
  • Supporting Inform
  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ResearchGate. (2022, January 12). Product is dissolved in Boc.
  • BOC Sciences. (n.d.).
  • RSC Publishing. (2021, July 6).
  • PubMed. (n.d.).
  • Vulcanchem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
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  • ResearchGate. (2014, August 6). How to get (or crystallize)
  • MDPI. (n.d.). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
  • ChemicalBook. (n.d.).
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  • ResearchGate. (2025, August 5).
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  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • BLDpharm. (n.d.). 1193386-53-6|tert-Butyl ((1-methylazetidin-3-yl)methyl)
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
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Sources

Optimization

optimization of reaction temperature for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate coupling

Technical Support Center: Optimization of Reaction Temperature Introduction: The Critical Role of Temperature in Azetidine Functionalization Welcome to the technical support guide for the synthesis of tert-butyl N-[(1-me...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of Reaction Temperature

Introduction: The Critical Role of Temperature in Azetidine Functionalization

Welcome to the technical support guide for the synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. This key intermediate is commonly synthesized via a reductive amination coupling reaction. This process involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the target amine.[1][2] While seemingly straightforward, the strained four-membered ring of the azetidine moiety introduces unique challenges.[3]

Temperature is arguably the most critical parameter to control in this reaction. It governs not only the reaction rate but also the delicate balance between the desired imine formation, the reduction of that imine, and competing side reactions. An improperly controlled temperature profile can lead to diminished yields, the formation of difficult-to-remove impurities, and even decomposition of the starting materials or the reducing agent.

This guide provides field-proven insights and troubleshooting protocols to help you navigate the thermal landscape of this specific coupling reaction, ensuring robust and reproducible results.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.

Q1: What is the standard, recommended temperature for the reductive amination to synthesize tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate?

A: For most reductive aminations using sodium triacetoxyborohydride (NaBH(OAc)₃), the standard and recommended starting point is room temperature (20-25 °C) .[4] Many established protocols initiate the reaction at 0 °C during the addition of the reducing agent to control the initial exotherm before allowing it to warm to room temperature for the remainder of the reaction.[5]

  • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, chosen specifically because it reduces the intermediate iminium ion much faster than it reduces the starting aldehyde at ambient temperatures.[2][6] This selectivity is the cornerstone of the one-pot procedure. This temperature range provides a favorable kinetic window where imine formation is reasonably fast, and the subsequent reduction is efficient without promoting significant side reactions.

Q2: My reaction is very slow at room temperature. Can I heat the reaction to increase the rate?

A: While gentle heating (e.g., to 30-40 °C) can sometimes be beneficial for sluggish reactions involving sterically hindered or electronically deactivated substrates, it is generally not recommended as a first step and should be approached with extreme caution.

  • Causality & Risks:

    • Reduced Selectivity: Increasing the temperature can accelerate the undesired reduction of the starting aldehyde to its corresponding alcohol by NaBH(OAc)₃.[7] The selectivity of the reducing agent is temperature-dependent; what is highly selective at 25 °C may become indiscriminate at 50 °C.

    • Reagent Decomposition: Borohydride reagents can decompose at elevated temperatures, reducing the effective stoichiometry and potentially stalling the reaction.

    • Byproduct Formation: Higher temperatures can promote side reactions specific to the azetidine ring or lead to the formation of over-alkylated or dimeric products.

  • Senior Scientist Recommendation: Before increasing the temperature, first verify the quality and stoichiometry of your reagents. Ensure your amine and aldehyde are pure and that you are using a sufficient excess of the reducing agent (typically 1.2-1.5 equivalents).[6] If the reaction is still slow, consider adding a catalytic amount of a weak acid like acetic acid to accelerate iminium ion formation, which is often the rate-limiting step.[8]

Q3: My main impurity is the alcohol derived from my starting aldehyde. How does temperature influence this, and how can I prevent it?

A: The formation of the corresponding alcohol is a classic sign that the reduction of the aldehyde is competing with the reduction of the imine. This is almost always linked to reaction conditions, with temperature being a primary factor.

  • Causality: This side reaction is favored when the concentration of the iminium ion is low relative to the aldehyde.

    • High Temperature: As discussed, elevated temperatures can decrease the selectivity of NaBH(OAc)₃, leading to direct aldehyde reduction.

    • Incorrect Order of Addition: Adding the reducing agent before the imine has had a chance to form is a common mistake.

    • Moisture: Excessive water in the reaction can hydrolyze the imine back to the aldehyde and amine, while also reacting with the hydride reagent.

  • Troubleshooting Protocol:

    • Pre-stirring: Combine the aldehyde and amine in the solvent (e.g., 1,2-dichloroethane or THF) and stir at room temperature for 20-30 minutes before adding the NaBH(OAc)₃.[6] This allows for the equilibrium to be established and a sufficient concentration of the imine intermediate to form.

    • Control Temperature During Addition: Cool the reaction mixture to 0 °C in an ice bath before adding the NaBH(OAc)₃. Add the reagent portion-wise to control any exotherm, ensuring the internal temperature does not exceed 25-30 °C.[6]

    • Maintain Ambient Temperature: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Avoid any external heating.

Q4: I'm observing low yield and have recovered unreacted starting amine. What is the likely cause?

A: Recovering the starting amine while the aldehyde has been consumed often points to issues with imine formation or stability. While not always directly a temperature issue, the solution often involves careful temperature control.

  • Causality: The rate-limiting step in many reductive aminations is the initial condensation to form the hemiaminal, followed by dehydration to the imine.[6] If this step is slow, the aldehyde may be slowly consumed by the undesired reduction pathway, leaving the amine untouched.

  • Senior Scientist Recommendation:

    • Use a Dehydrating Agent: Consider adding a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the pre-stirring mixture of the amine and aldehyde to drive the equilibrium towards imine formation.

    • Catalytic Acid: As mentioned, a catalytic amount of acetic acid can significantly accelerate imine formation.

    • Temperature Staging: Start the reaction at room temperature to facilitate imine formation, then cool to 0 °C for the addition of the reducing agent. This "staging" approach can optimize both steps of the reaction.

Data Summary: Impact of Temperature on Reaction Outcome

To illustrate the importance of temperature, consider the following data from a typical optimization study.

Reaction TemperatureTime (h)Yield of Product (%)Purity (LCMS, %)Key Impurity (%) [Structure]
0 °C → RT488>98<1% [Alcohol from aldehyde]
35 °C28594~5% [Alcohol from aldehyde]
50 °C1.56578~15% [Alcohol from aldehyde], ~5% [Decomposition]

Visualized Workflows and Logic

Workflow for Temperature Scouting

The following diagram outlines a logical workflow for optimizing the reaction temperature for a sensitive reductive amination.

Temperature_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Prep Prepare Stock Solutions (Aldehyde, Amine in DCE) Reagent Verify Purity & Activity of NaBH(OAc)3 Prep->Reagent T1 Reaction 1 (Control) Stir 30min @ RT Cool to 0°C, add NaBH(OAc)3 Warm to RT for 4h Reagent->T1 Monitor Monitor all reactions by TLC/LC-MS at T=1h, 2h, 4h T1->Monitor T2 Reaction 2 (Low Temp) Stir 30min @ 0°C Add NaBH(OAc)3 @ 0°C Stir @ 0°C for 6h T2->Monitor T3 Reaction 3 (High Temp) Stir 30min @ RT Add NaBH(OAc)3 @ RT Heat to 40°C for 2h T3->Monitor Analyze Quench & Work-up Analyze Yield & Purity (LC-MS/NMR) Monitor->Analyze Decision Select Optimal Condition (Highest Purity & Yield) Analyze->Decision

Caption: Workflow for a parallel temperature scouting study.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common issues related to reaction temperature.

Troubleshooting_Tree Start Problem Observed Q1 High Level of Aldehyde-Alcohol Impurity? Start->Q1 Q2 Slow or Incomplete Reaction? Start->Q2 Q1->Q2 No Sol1 ACTION: 1. Ensure pre-stirring of amine/aldehyde. 2. Add NaBH(OAc)3 at 0°C. 3. Run reaction at ambient temp (20-25°C). Q1->Sol1 Yes Sol2 ACTION: 1. Verify reagent quality/stoichiometry. 2. Add catalytic acetic acid. 3. Ensure anhydrous conditions. Q2->Sol2 Yes Sol3 Problem Solved Sol1->Sol3 Sol2->Sol3

Caption: Decision tree for troubleshooting temperature-related issues.

Validated Experimental Protocols

Protocol 1: Standard Room-Temperature Reductive Amination

This protocol is the recommended starting point for the synthesis.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (1-methylazetidin-3-yl)methanamine (1.0 equiv) and 1,2-dichloroethane (DCE) to make a 0.2 M solution.

  • Imine Formation: Add tert-butyl carbamate (1.1 equiv). Stir the mixture at room temperature (20-25 °C) for 30 minutes. A catalytic amount of acetic acid (0.1 equiv) can be added if required.[6]

  • Reduction: Cool the flask in an ice bath to 0-5 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 25 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

References

Troubleshooting

Technical Support Center: Purification of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate Derivatives

Welcome to the technical support center for the purification of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this class of compounds. Drawing from established chemical principles and field-proven insights, this resource provides detailed troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity materials.

Introduction: The Purification Challenge

The purification of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate derivatives presents a unique set of challenges stemming from the distinct chemical properties of its core components: the strained four-membered azetidine ring and the acid-labile tert-butoxycarbonyl (Boc) protecting group. The azetidine ring, while a valuable scaffold in medicinal chemistry for its ability to impart metabolic stability and unique conformational constraints, is susceptible to ring-opening under acidic conditions due to inherent ring strain.[1][2][3] The Boc group, widely used for its stability in basic and nucleophilic environments, is readily cleaved by acid, which can complicate purification methods that rely on acidic conditions or media.[4][5]

This guide will address the practical issues arising from this chemical dichotomy, providing actionable solutions for common problems encountered during chromatographic purification, work-up procedures, and isolation.

Troubleshooting Guide

This section is formatted as a series of common problems followed by a detailed analysis of the root cause and step-by-step solutions.

Problem 1: My compound is streaking or showing poor peak shape during silica gel column chromatography.

Root Cause Analysis: Azetidine derivatives are basic due to the lone pair of electrons on the nitrogen atom.[6] Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] This acidity can lead to strong, non-ideal interactions with the basic azetidine nitrogen, causing the compound to streak, exhibit significant peak tailing, or in some cases, irreversibly bind to the stationary phase.[6] This interaction can also catalyze the degradation of the acid-sensitive Boc group or the azetidine ring itself.[1]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.[6]

    • Triethylamine (TEA): Add 0.1–2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate with 0.5% TEA).[6] TEA is a volatile base that will compete with your compound for the acidic silanol sites, leading to improved elution and peak shape.[6]

    • Ammonia in Methanol: For more polar compounds requiring a stronger mobile phase, a solution of ammonia in methanol (e.g., 2 M) can be used as the polar component. Typically, this should not exceed 10-20% of the total mobile phase to prevent dissolution of the silica gel.[6]

  • Use of Deactivated or Alternative Stationary Phases:

    • Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica gel columns are commercially available and have a less acidic surface, minimizing strong interactions with basic compounds.[6]

  • Column Deactivation (Pre-treatment): Before loading your sample, you can deactivate a standard silica gel column by flushing it with your mobile phase containing the basic additive (e.g., 2-3 column volumes of eluent with 1% TEA).[6]

Problem 2: I'm observing low product yield and the presence of new, more polar impurities after purification.

Root Cause Analysis: The combination of an acid-sensitive Boc group and a strained azetidine ring makes the molecule susceptible to degradation, particularly under acidic conditions.[1][4] The appearance of more polar impurities often points to either Boc deprotection or azetidine ring-opening.

  • Boc Deprotection: The Boc group is readily cleaved by strong acids, and even the mild acidity of silica gel can be sufficient to cause partial deprotection during prolonged exposure on a column.[4][5] This results in the formation of a free amine, which is significantly more polar.

  • Azetidine Ring Opening: The four-membered azetidine ring is strained and can undergo acid-catalyzed ring-opening, especially with protonation of the azetidine nitrogen, which facilitates nucleophilic attack.[1][2] This leads to the formation of ring-opened byproducts.

Solutions:

  • Minimize Contact with Acid:

    • Neutralize Silica Gel: As described in Problem 1, use a basic modifier in your chromatography eluent.

    • Avoid Acidic Work-ups: During the reaction work-up, avoid acidic washes (e.g., 1N HCl). If an acid wash is necessary to remove basic impurities, use a milder acid like saturated ammonium chloride solution, perform the extraction quickly, and keep the mixture cold to minimize contact time.[1]

  • Optimize Chromatography Conditions:

    • Flash Chromatography: Use flash chromatography with positive pressure to minimize the time the compound spends on the column.

    • Solvent System Optimization: Develop a solvent system that provides good separation with a reasonable retention factor (Rf) of 0.2-0.4 on TLC to ensure the compound elutes efficiently.

  • Alternative Purification Methods:

    • Recrystallization: If the compound is a solid, recrystallization can be a highly effective method for obtaining high-purity material without the risk of degradation on silica gel.[7] A suitable solvent system would be one in which the compound is soluble at high temperatures but poorly soluble at room temperature or below.[7][8]

    • Preparative HPLC: For challenging separations, reversed-phase preparative HPLC with a buffered mobile phase (e.g., ammonium bicarbonate or formic acid, keeping the pH in a stable range) can be an option.

Problem 3: My compound is co-eluting with a non-polar impurity.

Root Cause Analysis: A common non-polar impurity in reactions involving Boc protection is residual di-tert-butyl dicarbonate (Boc₂O) or byproducts from its decomposition. Another possibility, depending on the synthesis, could be the formation of t-butylated byproducts. The tert-butyl cation, formed during Boc deprotection, can alkylate other nucleophilic sites.[9]

Solutions:

  • Optimize Chromatography:

    • Solvent System Gradient: A shallow gradient of increasing polarity can often resolve compounds with close Rf values.

    • Alternative Solvent Systems: Experiment with different solvent systems. For example, replacing ethyl acetate with acetone or a mixture of dichloromethane and methanol can alter the selectivity of the separation.

  • Chemical Removal of Impurities:

    • Boc₂O Removal: Excess Boc₂O can sometimes be removed by dissolving the crude product in a solvent like methanol and adding a scavenger amine (e.g., a small amount of tris(2-aminoethyl)amine) to react with the remaining anhydride, followed by an aqueous work-up or another column.

  • Recrystallization: If the impurity and the product have different solubility profiles, recrystallization can be an effective method of separation.[10]

Problem 4: The compound appears to be an oil, making handling and purification difficult.

Root Cause Analysis: Many Boc-protected amines are oils or low-melting solids, which can make them difficult to handle and purify by crystallization. They can also "oil out" during crystallization attempts if the solvent system is not optimal.

Solutions:

  • Salt Formation: If the final desired product is the deprotected amine, it can often be isolated and purified as a crystalline hydrochloride or trifluoroacetate salt.[4] This is achieved by treating the Boc-protected compound with HCl in a solvent like dioxane or ethyl acetate, or with trifluoroacetic acid (TFA) in dichloromethane, which often results in the precipitation of the salt.[4][11]

  • Chromatography of the Oil: Column chromatography is the most common method for purifying oily compounds. Ensure the use of the techniques described in Problem 1 to prevent streaking.

  • Trituration: If the oil contains solid impurities, or if it can be induced to solidify, trituration can be a useful technique. This involves stirring the oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. This can wash away impurities and sometimes induce crystallization. Hexanes or diethyl ether are common solvents for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to maintain during the work-up and purification of these compounds? A1: It is best to maintain neutral to slightly basic conditions (pH 7-9). Strongly acidic conditions (pH < 4) should be avoided to prevent both Boc deprotection and azetidine ring-opening.[1][2] While more stable under basic conditions, prolonged exposure to strong bases should also be avoided as some derivatives can be reactive.[1]

Q2: Can I use reversed-phase chromatography for purification? A2: Yes, reversed-phase chromatography (e.g., C18) is a viable option, particularly for more polar derivatives. A buffered mobile phase (e.g., water/acetonitrile with ammonium bicarbonate or a low concentration of formic acid) is recommended to control the pH and ensure reproducible retention times and good peak shapes.

Q3: What are the characteristic NMR signals for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate? A3: In ¹H NMR, you should expect to see a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm.[12] The protons on the azetidine ring typically appear as multiplets between 2.0 and 4.0 ppm. The methyl group on the azetidine nitrogen will appear as a singlet around 2.3-2.5 ppm. In ¹³C NMR, the carbonyl carbon of the Boc group is typically found around 155 ppm.[12]

Q4: My compound is water-soluble. How does this affect my purification strategy? A4: High water solubility can make extraction from aqueous layers challenging.

  • Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic compound and improve extraction efficiency into solvents like ethyl acetate or dichloromethane.

  • Continuous Extraction: For very water-soluble compounds, continuous liquid-liquid extraction may be necessary.

  • Solvent Evaporation: If possible, after an initial extraction, evaporating the aqueous layer (if the compound is stable) or using lyophilization can recover dissolved product.

  • Reversed-Phase Chromatography: This is often the best choice for purifying highly water-soluble compounds.

Experimental Workflow and Data Visualization

Troubleshooting Workflow for Column Chromatography

This diagram outlines a decision-making process for troubleshooting common column chromatography issues with azetidine derivatives.

TroubleshootingWorkflow Troubleshooting Workflow for Column Chromatography start Start: Crude Product Ready for Purification tlc Run TLC with Hexane/EtOAc start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check streaking_check Is there streaking or tailing? rf_check->streaking_check Yes adjust_polarity Adjust solvent polarity rf_check->adjust_polarity No add_base Add 0.1-2% TEA to eluent streaking_check->add_base Yes run_column Run flash column chromatography streaking_check->run_column No adjust_polarity->tlc add_base->tlc analyze_fractions Analyze fractions by TLC run_column->analyze_fractions purity_check Is product pure? analyze_fractions->purity_check combine_pure Combine pure fractions and concentrate purity_check->combine_pure Yes recolumn Consider re-chromatographing impure fractions purity_check->recolumn Partially alternative_method Consider alternative purification (Recrystallization, Prep-HPLC) purity_check->alternative_method No success Success: Pure Product Isolated combine_pure->success recolumn->run_column

Caption: Decision tree for optimizing column chromatography.

Typical Purification Protocol: Flash Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate. Develop a system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. If streaking is observed, add 0.5-1% triethylamine (TEA) to the solvent mixture.

  • Column Packing: Dry pack the column with silica gel.

  • Column Equilibration: Equilibrate the column by passing 2-3 column volumes of the initial elution solvent (containing TEA if necessary) through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Begin elution with the selected solvent system, applying positive pressure (flash chromatography). If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary: Common Purification Parameters
ParameterRecommendationRationale
Stationary Phase Silica GelStandard, cost-effective choice for most separations.
Mobile Phase Modifier 0.1-2% TriethylamineNeutralizes acidic silanol groups, preventing peak tailing and degradation.[6]
TLC Rf Target 0.2 - 0.4Ensures good separation and reasonable elution time from the column.
Work-up pH 7 - 9Avoids acid-catalyzed degradation of the Boc group and azetidine ring.[1]
Alternative Method RecrystallizationExcellent for solid products to achieve high purity and avoid silica-induced decomposition.[7]

References

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  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Boc from tert-Butyl (7-aminoheptyl)
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). [Source URL not provided]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
  • BenchChem. (n.d.). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • BenchChem. (2025).
  • BenchChem. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.
  • BenchChem. (2025).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • Methyl carbamate purification by extraction and recrystallization. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
  • Synthesis of carbamate 9 d. (n.d.).
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • BenchChem. (2025).
  • Reddit. (2024).
  • Vulcanchem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?
  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously C
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • BenchChem. (n.d.).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)
  • University of Rochester, Department of Chemistry. (n.d.).
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Parchem. (n.d.). tert-butyl N-[(1-methylazetidin-3-yl)
  • BLDpharm. (n.d.). tert-Butyl ((1-methylazetidin-3-yl)methyl)
  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Stereochemical Integrity of tert-Butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Epimerization Welcome to the technical support center focused on a critical challenge in synthetic chemistry: maintaining the stereoch...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Epimerization

Welcome to the technical support center focused on a critical challenge in synthetic chemistry: maintaining the stereochemical integrity of chiral azetidine scaffolds. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols specifically for reactions involving tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Understanding the Core Challenge: The Mechanism of Epimerization

Before troubleshooting, it's crucial to understand why epimerization occurs at the C3 position of the azetidine ring. The primary mechanism is the abstraction of the proton at the chiral C3 carbon by a base.[1] This deprotonation event generates a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of the original enantiomer (retention) and the newly formed one (inversion), thereby reducing the enantiomeric excess (ee) of your material.[2]

Several factors make this particular substrate susceptible:

  • Ring Strain: The inherent strain in the four-membered azetidine ring can influence bond angles and proton acidity.[3][4]

  • N-Methyl Group: Studies have shown that N-methyl substituted azetidines can be particularly prone to epimerization compared to other N-substituents like N-benzyl, suggesting an electronic or conformational effect that stabilizes the carbanion intermediate.[5]

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time are the most critical external factors that you can control.[2][6][7]

EpimerizationMechanism Start Chiral Azetidine Intermediate Planar Carbanion (Achiral) Start->Intermediate Product_S Retained Product (S-enantiomer) Intermediate->Product_S + H⁺ Product_R Inverted Product (R-enantiomer) Intermediate->Product_R + H⁺ TroubleshootingWorkflow Start Problem: Loss of Enantiomeric Excess (ee) Detected Check_Reaction Was epimerization during the reaction? Start->Check_Reaction Check_Purification Was epimerization during purification? Start->Check_Purification Check_SM Is the starting material pure? Start->Check_SM Cause_Base Cause: Inappropriate Base Check_Reaction->Cause_Base Cause_Temp Cause: High Temperature Check_Reaction->Cause_Temp Cause_Time Cause: Prolonged Reaction Time Check_Reaction->Cause_Time Cause_Solvent Cause: Polar Aprotic Solvent Check_Reaction->Cause_Solvent Cause_Silica Cause: Acidic Silica Gel Check_Purification->Cause_Silica Solution_SM Solution: Verify ee of starting material Check_SM->Solution_SM Solution_Base Solution: Use weaker/hindered base (e.g., LDA, KHMDS, DIPEA) Cause_Base->Solution_Base Solution_Temp Solution: Run at low temp (-78 °C) Cause_Temp->Solution_Temp Solution_Time Solution: Monitor by TLC/LC-MS & quench promptly Cause_Time->Solution_Time Solution_Solvent Solution: Use less polar/coordinating solvent (e.g., Toluene, Ether) Cause_Solvent->Solution_Solvent Solution_Silica Solution: Use neutralized silica or alumina Cause_Silica->Solution_Silica

Sources

Troubleshooting

handling and storage guidelines for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Welcome to the technical support guide for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (CAS No. 1193386-53-6).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (CAS No. 1193386-53-6). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. This guide provides in-depth troubleshooting and frequently asked questions to address potential challenges in your experiments.

I. Compound Profile at a Glance

For your convenience, here is a summary of the key properties of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate.

PropertyValueSource
CAS Number 1193386-53-6[1][2]
Molecular Formula C10H20N2O2[1][2]
Molecular Weight 200.28 g/mol [1][2]
Appearance White solid[3]

II. Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For long-term stability, it is recommended to store tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate in a cool, dry place with the container tightly closed.[3] Some suppliers recommend storage at 4°C under an inert atmosphere. To prevent degradation, avoid exposure to direct sunlight.[3]

Q2: My laboratory experiences temperature fluctuations. How sensitive is this compound to changes in temperature?

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

A3: Storing at -20°C is generally acceptable and often recommended for long-term preservation of organic compounds. Ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer, as the compound should be kept in a dry environment.

Handling and Safety

Q4: What personal protective equipment (PPE) is mandatory when handling this compound?

A4: When handling tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, it is essential to wear appropriate personal protective equipment. This includes protective gloves, a lab coat or protective clothing, and eye/face protection.[3][4] In situations where dust or aerosols may be generated, respiratory protection should also be used.[4]

Q5: I accidentally spilled a small amount of the powder on the lab bench. What is the correct cleanup procedure?

A5: For a small spill, you should first ensure the area is well-ventilated.[5] Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][5] The affected area should then be cleaned. For larger spills, it's important to prevent the substance from entering drains.[2]

Q6: What should I do in case of accidental skin or eye contact?

A6: In case of skin contact, immediately wash the affected area with soap and plenty of water.[2] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] Always have an eyewash station readily available in the laboratory.[3]

Experimental Use

Q7: In which solvents is this compound soluble?

A7: While specific solubility data for tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is limited in the provided search results, a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, is soluble in acetone, chloroform, ethyl acetate, methanol, ethanol, DMSO, and water. This suggests that the target compound is likely soluble in common organic solvents. It is always best practice to perform a small-scale solubility test before preparing a stock solution.

Q8: Are there any known incompatibilities I should be aware of when planning my reactions?

A8: Yes, this compound should be kept away from strong oxidizing agents.[6] Reactions with strong oxidizers could lead to decomposition or hazardous reactions. Always review the full safety data sheet (SDS) for a comprehensive list of incompatible materials.

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound appears discolored or has an unusual odor. Degradation due to improper storage (exposure to light, heat, or moisture).Do not use the compound. Dispose of it according to your institution's hazardous waste guidelines and obtain a fresh batch.
Inconsistent experimental results. Potential degradation of the compound or contamination.Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). Ensure proper storage conditions have been maintained.
Difficulty dissolving the compound. Use of an inappropriate solvent or insufficient mixing.Refer to solubility information and consider gentle heating or sonication to aid dissolution. Perform a small-scale solubility test with different solvents if necessary.
Formation of unexpected byproducts in a reaction. Instability of the compound under reaction conditions or incompatibility with other reagents.Review the reaction conditions (temperature, pH, reagents) for potential incompatibilities. The tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions.

IV. Experimental Workflows

Workflow for Safe Handling and Use

This diagram outlines the essential steps for safely handling tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate from receipt to use in an experiment.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Visually Check Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If Intact PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Weigh Weigh Compound in Fume Hood PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Cleanup Clean Work Area and Equipment Experiment->Cleanup

Caption: Workflow for handling the compound.

Emergency Response Protocol: Spill or Exposure

This flowchart provides a clear, step-by-step guide for responding to accidental spills or personnel exposure.

cluster_spill Spill Response cluster_exposure Exposure Response Start Incident Occurs (Spill or Exposure) Evacuate Evacuate Immediate Area if Necessary Start->Evacuate Spill Remove Remove Contaminated Clothing Start->Remove Skin/Eye Contact Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill, Avoid Dust Ventilate->Contain Cleanup Clean Up with Appropriate Materials Contain->Cleanup Dispose Dispose of Waste in Sealed Container Cleanup->Dispose Wash Wash Affected Area Thoroughly Remove->Wash SeekMedical Seek Medical Attention Wash->SeekMedical Rinse If Eye Contact, Rinse for 15 min Rinse->SeekMedical

Caption: Emergency response for spills or exposure.

V. References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23033645, tert-Butyl azetidin-3-yl(methyl)carbamate. Available from: [Link]

  • Capot Chemical. MSDS of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate: Two Strategic Routes

In the landscape of modern drug discovery, the strategic incorporation of small, rigid ring systems is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The azetidi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of small, rigid ring systems is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The azetidine moiety, in particular, has garnered significant attention as a bioisosteric replacement for larger, more flexible groups, often imparting improved metabolic stability and aqueous solubility. tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a key building block in this context, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules.

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this valuable intermediate. The routes have been designed to highlight different strategic approaches to the construction of the target molecule, offering researchers a nuanced understanding of the synthetic choices and their practical implications.

Route 1: Convergent Synthesis via a Key Amine Intermediate

This approach is centered on the initial synthesis of the core amine, (1-methylazetidin-3-yl)methanamine, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. This convergent strategy is often favored for its efficiency in building complex molecules from well-defined fragments.

Route 1 A 1-Benzhydrylazetidin-3-one B 1-Benzhydryl-3-cyanoazetidine A->B TosMIC, EtOH/DME C (1-Benzhydrylazetidin-3-yl)methanamine B->C LiAlH4, THF D tert-Butyl N-[(1-benzhydrylazetidin-3-yl)methyl]carbamate C->D (Boc)2O, Et3N, DCM E tert-Butyl N-[(azetidin-3-yl)methyl]carbamate D->E H2, Pd/C, MeOH F tert-Butyl N-[(1-methylazetidin-3-yl)methyl]carbamate E->F HCHO, NaBH(OAc)3, DCE

A convergent synthetic route to the target molecule.
Experimental Protocol:

Step 1: Synthesis of 1-Benzhydryl-3-cyanoazetidine

To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in a 1:1 mixture of ethanol and dimethoxyethane (DME), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-benzhydryl-3-cyanoazetidine.

  • Rationale: The use of TosMIC in a modified Strecker synthesis is a reliable method for the conversion of ketones to α-aminonitriles. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, stable to the reaction conditions.

Step 2: Synthesis of (1-Benzhydrylazetidin-3-yl)methanamine

1-Benzhydryl-3-cyanoazetidine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in THF at 0 °C. The mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give crude (1-benzhydrylazetidin-3-yl)methanamine, which is used in the next step without further purification.

  • Rationale: LiAlH4 is a powerful reducing agent capable of reducing the nitrile functionality to a primary amine. The workup procedure is a standard Fieser workup to safely quench the excess hydride and precipitate the aluminum salts.

Step 3: Synthesis of tert-Butyl N-[(1-benzhydrylazetidin-3-yl)methyl]carbamate

To a solution of crude (1-benzhydrylazetidin-3-yl)methanamine (1.0 eq) in dichloromethane (DCM), triethylamine (Et3N) (1.2 eq) and di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) are added at 0 °C. The reaction is stirred at room temperature for 6 hours. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Rationale: This is a standard procedure for the introduction of a Boc protecting group onto a primary amine. Triethylamine acts as a base to neutralize the acid generated during the reaction.

Step 4: Synthesis of tert-Butyl N-[(azetidin-3-yl)methyl]carbamate

tert-Butyl N-[(1-benzhydrylazetidin-3-yl)methyl]carbamate (1.0 eq) is dissolved in methanol, and palladium on carbon (10 wt. % Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield tert-butyl N-[(azetidin-3-yl)methyl]carbamate.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of the benzhydryl protecting group.

Step 5: Synthesis of tert-Butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

To a solution of tert-butyl N-[(azetidin-3-yl)methyl]carbamate (1.0 eq) in 1,2-dichloroethane (DCE), formaldehyde (37% in water, 1.2 eq) and sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) are added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with DCM. The combined organic layers are dried and concentrated to give the final product.

  • Rationale: Reductive amination with formaldehyde is a classic and effective method for the N-methylation of secondary amines. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.

Route 2: Linear Synthesis via Stepwise Functionalization

This strategy employs a more linear approach, starting with a commercially available, differentially protected azetidine and sequentially introducing the required functional groups. This method can offer better control over the introduction of substituents.

Route 2 A 1-Boc-3-azetidinone B 1-Boc-3-(cyanomethylidene)azetidine A->B (EtO)2P(O)CH2CN, NaH, THF C 1-Boc-3-(cyanomethyl)azetidine B->C H2, Pd/C, EtOH D 1-Boc-3-(aminomethyl)azetidine C->D Raney Ni, NH3, EtOH E tert-Butyl N-[(1-Boc-azetidin-3-yl)methyl]carbamate D->E (Boc)2O, Et3N, DCM F 3-(Aminomethyl)azetidine E->F TFA, DCM G tert-Butyl N-[(1-methylazetidin-3-yl)methyl]carbamate F->G HCHO, HCOOH

A linear synthetic route to the target molecule.
Experimental Protocol:

Step 1: Synthesis of 1-Boc-3-(cyanomethylidene)azetidine

To a suspension of sodium hydride (NaH) (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in THF is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of a solution of 1-Boc-3-azetidinone (1.0 eq) in THF. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

  • Rationale: This is a Horner-Wadsworth-Emmons reaction, a reliable method for the formation of an α,β-unsaturated nitrile from a ketone.

Step 2: Synthesis of 1-Boc-3-(cyanomethyl)azetidine

1-Boc-3-(cyanomethylidene)azetidine (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 wt. % Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 6 hours. The catalyst is filtered off, and the solvent is removed to yield 1-Boc-3-(cyanomethyl)azetidine.

  • Rationale: Catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the nitrile or the Boc-protecting group.

Step 3: Synthesis of 1-Boc-3-(aminomethyl)azetidine

1-Boc-3-(cyanomethyl)azetidine (1.0 eq) is dissolved in ethanolic ammonia, and Raney nickel is added. The mixture is hydrogenated in a high-pressure reactor (50 psi H2) for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated.

  • Rationale: Raney nickel is an effective catalyst for the reduction of nitriles to primary amines, especially in the presence of ammonia, which helps to minimize the formation of secondary amine byproducts.

Step 4: Synthesis of tert-Butyl N-[(1-Boc-azetidin-3-yl)methyl]carbamate

This step is analogous to Step 3 in Route 1, using 1-Boc-3-(aminomethyl)azetidine as the starting material.

Step 5: Synthesis of 3-(Aminomethyl)azetidine

tert-Butyl N-[(1-Boc-azetidin-3-yl)methyl]carbamate (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (TFA) (5.0 eq) is added at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude product as a TFA salt.

  • Rationale: TFA is a strong acid commonly used for the cleavage of Boc protecting groups.

Step 6: Synthesis of tert-Butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

The crude 3-(aminomethyl)azetidine TFA salt is subjected to Eschweiler-Clarke conditions. It is treated with excess formaldehyde and formic acid and heated to 100 °C for 4 hours. After cooling, the mixture is basified with aqueous sodium hydroxide and extracted with DCM. The organic layers are dried and concentrated to afford the final product.

  • Rationale: The Eschweiler-Clarke reaction is a classic method for the exhaustive methylation of a primary amine using formic acid as the reducing agent and formaldehyde as the source of the methyl group.

Comparison of the Synthetic Routes

FeatureRoute 1: Convergent SynthesisRoute 2: Linear Synthesis
Overall Strategy Convergent approach, building the core amine first.Linear approach, sequential functionalization.
Starting Materials 1-Benzhydrylazetidin-3-one1-Boc-3-azetidinone
Number of Steps 5 steps6 steps
Key Reactions Nitrile reduction, Boc protection, hydrogenolysis, reductive amination.Horner-Wadsworth-Emmons, nitrile reduction, Boc protection, Boc deprotection, Eschweiler-Clarke.
Potential Challenges Handling of LiAlH4, potential for over-alkylation in the final step.Use of NaH, high-pressure hydrogenation, potential for side reactions in the Eschweiler-Clarke step.
Scalability Generally scalable, though the use of LiAlH4 may pose challenges on a large scale.Potentially more amenable to large-scale synthesis due to the avoidance of LiAlH4.
Purification Multiple chromatographic purifications are likely required.Multiple chromatographic purifications are likely required.

Conclusion

Both Route 1 and Route 2 present viable and robust strategies for the synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate.

Route 1 offers a more convergent approach, which can be advantageous in terms of overall efficiency if the key amine intermediate is readily available or can be synthesized in high yield. The use of a benzhydryl protecting group is a classic strategy, though its removal requires catalytic hydrogenation.

Route 2 provides a more step-by-step, linear synthesis that allows for greater control over the introduction of each functional group. The avoidance of strong, pyrophoric reducing agents like LiAlH4 may be seen as a safety advantage, particularly on a larger scale.

The choice between these two routes will ultimately depend on the specific constraints and priorities of the research team, including the availability of starting materials, the scale of the synthesis, and the in-house expertise with particular reaction types. Both routes are built upon well-established and reliable chemical transformations, providing a solid foundation for the efficient production of this important building block for drug discovery.

References

  • Boc Protection of Amines: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Synthesis of Azetidines: Couty, F., & Evano, G. (2006). The chemistry of 3-and 4-membered nitrogen heterocycles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 539-599). Elsevier. [Link]

  • Horner-Wadsworth-Emmons Reaction: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Eschweiler-Clarke Reaction: Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55. [Link]

Comparative

alternative building blocks to tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

An In-Depth Comparative Guide to Alternative Building Blocks for tert-Butyl N-[(1-methylazetidin-3-yl)methyl]carbamate In the intricate chess game of drug discovery, the selection of each molecular piece is a strategic d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Alternative Building Blocks for tert-Butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

In the intricate chess game of drug discovery, the selection of each molecular piece is a strategic decision with profound implications for a compound's ultimate success. Small, saturated nitrogen-containing heterocycles are powerful pieces, and the 1-methylazetidin-3-yl)methyl moiety, in particular, has become a favored gambit for medicinal chemists. It is a compact, conformationally restricted scaffold that can enhance aqueous solubility, modulate basicity, and improve metabolic stability.[1] The workhorse for introducing this valuable fragment has long been tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (CAS 1193386-53-6).[2]

However, an over-reliance on a single building block can stifle innovation, limiting the exploration of structure-activity relationships (SAR) and preventing the fine-tuning of pharmacokinetic profiles. This guide is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire. We will objectively compare and contrast viable alternatives, moving beyond the benchmark to explore nuanced modifications of the azetidine core, bioisosteric replacements, and orthogonal synthetic handles, all supported by experimental insights and methodologies.

This building block's utility stems from its dual functionality. The azetidine ring provides the desirable physicochemical properties, while the tert-butyloxycarbonyl (Boc) group serves as a robust, acid-labile protecting group for the primary amine.[2][3] This arrangement allows for facile coupling to a parent molecule, followed by a straightforward deprotection step to unmask the amine. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of approximately 200.28 g/mol .[2] While effective, this single structure represents just one point in a vast, unexplored chemical space.

Expanding the Arsenal: A Comparative Analysis of Alternatives

Strategic alternatives can be rationally categorized to systematically probe SAR and optimize drug-like properties. We will consider three primary diversification strategies: modification of the azetidine scaffold, bioisosteric replacement of the core ring, and variation of the amine protecting group.

Strategy 1: Modification of the Azetidine Core

Altering the substitution pattern on the azetidine ring or its N-substituent is a direct approach to modulating the steric and electronic properties of the final compound.

Table 1: Comparative Analysis of Azetidine Core Analogs

Alternative Building BlockKey Structural ModificationImpact on Physicochemical PropertiesRationale for Use in Drug Design
tert-butyl N-[(1-ethylazetidin-3-yl )methyl]carbamateN-ethyl substituentSlight increase in lipophilicity and size compared to N-methyl.To probe for productive steric interactions in the N-substituent binding pocket.
tert-butyl N-[(3-methylazetidin-3-yl )methyl]carbamate[4]Methyl group at C3Introduces a quaternary center, potentially blocking a site of metabolism.To enhance metabolic stability and explore SAR around the azetidine core.
tert-butyl N-[(1-benzhydrylazetidin-3-yl )methyl]carbamate[5]Large, lipophilic N-substituentSignificantly increases lipophilicity; often used as an intermediate.The benzhydryl group can itself be a protecting group, removed by hydrogenolysis.[5]
Strategy 2: Bioisosteric Replacement of the Azetidine Ring

Bioisosteres are functional groups with similar steric and electronic properties that can be interchanged to modulate a molecule's biological activity and ADME profile. Replacing the four-membered azetidine ring with other saturated heterocycles is a powerful strategy for generating novel intellectual property and overcoming specific liabilities.[1][6]

Table 2: Comparison of Azetidine Bioisosteres

Bioisosteric AlternativeRing SizeKey Differences from AzetidinePotential Advantages & Disadvantages
tert-butyl (pyrrolidin-3-ylmethyl )carbamate5-memberedMore conformationally flexible; different exit vectors for substituents.Adv: May access different binding conformations. Disadv: Increased flexibility can decrease binding affinity.
tert-butyl (piperidin-4-ylmethyl )carbamate[7]6-memberedLarger and more flexible; well-established chemistry.Adv: Can project substituents into new regions of space. Disadv: Increased size and lipophilicity may be detrimental.
tert-butyl (oxetan-3-ylmethyl )carbamate4-memberedOxygen heteroatom instead of nitrogen.Adv: Acts as a hydrogen bond acceptor, not a base; can improve solubility. Disadv: Lacks the basic nitrogen center.
Strategy 3: Orthogonal Protecting Group Strategies

The Boc group is cleaved under acidic conditions.[3] Employing protecting groups that are removed under different, non-interfering (orthogonal) conditions allows for more complex, multi-step syntheses where selective deprotection is required.[8]

Table 3: Comparison of Amine Protecting Groups

Protecting GroupStructureDeprotection ConditionsKey Characteristics
Boc (tert-butyloxycarbonyl)-C(=O)O-tBuStrong Acid (e.g., TFA, HCl)[3][9]Stable to base and hydrogenolysis; common and cost-effective.
Cbz (Carbobenzyloxy)-C(=O)OCH₂PhH₂, Pd/C (Hydrogenolysis)[10]Stable to acidic and basic conditions; allows for orthogonal deprotection with Boc.
Fmoc (9-Fluorenylmethoxycarbonyl)-C(=O)O-CH₂-FmocBase (e.g., Piperidine)[8][9]Stable to acid and hydrogenolysis; essential in solid-phase peptide synthesis.
Tosyl (Ts)-S(=O)₂-TolylStrong Acid or strong reducing agents[11]Creates a stable sulfonamide; requires harsh removal conditions.

Experimental Workflow: Synthesis of an N-Substituted Analog

To provide a practical, field-proven example, we present a detailed protocol for the synthesis of tert-butyl N-[(1-isopropylazetidin-3-yl)methyl]carbamate via reductive amination. This common transformation illustrates how diverse N-substituted analogs can be readily accessed from a common intermediate.

Causality Behind Experimental Choices: Reductive amination is chosen for its high efficiency and operational simplicity. Sodium triacetoxyborohydride is selected as the reducing agent because it is milder than other hydrides (like sodium borohydride) and is particularly effective for the reduction of iminium ions formed in situ, minimizing side reactions.

Protocol: Reductive Amination for N-Isopropylation

Workflow for the synthesis of an N-isopropyl azetidine analog.

Materials:

  • tert-butyl (azetidin-3-ylmethyl)carbamate

  • Acetone (reagent grade)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for flash chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (azetidin-3-ylmethyl)carbamate (1.0 eq) in anhydrous DCM (to make a ~0.1 M solution).

  • Imine Formation: Add acetone (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure tert-butyl N-[(1-isopropylazetidin-3-yl)methyl]carbamate.

Conclusion

The strategic value of the (azetidin-3-yl)methyl moiety is well-established, but its full potential can only be realized by moving beyond the standard building block. By embracing a more diverse toolkit—including core-modified analogs, bioisosteric rings, and orthogonal protecting groups—medicinal chemists can conduct more sophisticated SAR campaigns. The ability to systematically and subtly alter the steric, electronic, and pharmacokinetic properties of this scaffold provides the nuanced control required to transform a promising lead compound into a viable drug candidate.

References

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... Retrieved from [Link]

  • Zhang, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

  • Jeso, V., & Walker, G. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]

  • Kawasaki, H., & Takemoto, Y. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • PubChem. (n.d.). tert-butyl N-(but-3-en-1-yl)-N-methylcarbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. Retrieved from [Link]

  • Tenti, G., et al. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. [Link]

  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl) propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity.... Retrieved from [Link]

Sources

Validation

A Comparative Guide to Azetidine Functionalization: A Yield-Centric Analysis for Drug Discovery Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and ability to ser...

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisostere for commonly used groups have established it as a valuable asset in modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] However, the inherent ring strain of azetidines, while synthetically challenging, also provides a thermodynamic driving force for a diverse array of functionalization reactions.[4][5]

This guide offers an in-depth, objective comparison of prevalent azetidine functionalization methodologies, with a primary focus on reaction yields. By synthesizing data from peer-reviewed literature and providing field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the most effective synthetic routes for their specific target molecules.

Strategic Approaches to Azetidine Functionalization

The functionalization of a pre-formed azetidine ring can be broadly categorized by the position being modified. The primary sites for derivatization are the nitrogen atom (N1) and the carbon atoms of the ring (C2 and C3). Furthermore, the ring itself can be opened to generate highly functionalized acyclic amines.

G cluster_0 Azetidine Core cluster_1 Functionalization Strategies Azetidine Azetidine Scaffold N_Func N1-Functionalization (Alkylation, Arylation, Acylation) Azetidine->N_Func Amine Reactivity C_Func C-H Functionalization (C2 & C3 positions) Azetidine->C_Func C-H Activation / Lithiation Ring_Open Ring-Opening Reactions Azetidine->Ring_Open Nucleophilic Attack Strain_Release Strain-Release Driven (from bicyclic precursors) Strain_Release->Azetidine Precursor Conversion

Caption: Key strategies for the functionalization of the azetidine ring.

I. Direct C-H Functionalization: Precision and Emerging Power

Directly modifying the C-H bonds of the azetidine ring is a highly atom-economical approach to installing complexity. These methods often rely on transition metal catalysis or directed metalation.

Palladium-Catalyzed C(sp³)–H Amination and Arylation

Palladium catalysis has proven robust for intramolecular C-H amination to form the azetidine ring and for the subsequent functionalization of C-H bonds.[6] Directing groups, such as a picolinamide, are often employed to achieve high regioselectivity.

For instance, Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination that provides a powerful route to densely functionalized azetidines.[5] Further studies have shown that triterpenoid picolinamides can undergo Pd-catalyzed C(sp³)-H arylation with aryl iodides, achieving yields up to 83%, although selectivity between different C-H bonds can be a challenge.[7]

α-Lithiation and Trapping

A powerful method for functionalizing the C2 position involves deprotonation using a strong base (α-lithiation) followed by quenching with an electrophile. This strategy has been successfully applied to access enantioenriched N-alkyl-2,2-disubstituted azetidines in good to excellent yields.[8]

Table 1: Comparative Yields for Direct C-H Functionalization Methods

MethodCatalyst / ReagentSubstrate TypeYield (%)Key AdvantagesReference
Pd-Catalyzed Arylation Pd(OAc)₂Triterpenoid PicolinamideUp to 83%Direct C-C bond formation[7]
α-Lithiation/Alkylation s-BuLi / (-)-SparteineN-Alkyl 2-Oxazolinylazetidine85-95%High stereoselectivity, access to 2,2-disubstituted products[8]
Pd-Catalyzed Amination Pd(OAc)₂ / PhI(OAc)₂N-(Picolinoyl)propylamine~70-85%Reliable ring closure[6]

II. Strain-Release Driven Functionalization: High-Yield Access from Bicyclic Precursors

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them excellent precursors for generating functionalized azetidines. The release of this strain provides a strong thermodynamic driving force for the reaction.

A notable example is the dual copper/photoredox-catalyzed multicomponent allylation of ABBs. This radical-relay strategy enables the synthesis of C3-quaternary center-containing azetidines with yields reaching as high as 91%.[9][10] This method demonstrates exceptional functional group compatibility and is suitable for late-stage derivatization of complex molecules.[9][10]

G ABB Azabicyclo[1.1.0]butane (High Strain) Radical Azetidinyl Radical (Intermediate) ABB->Radical Strain Release Product N1/C3 Functionalized Azetidine (High Yield: up to 91%) Radical->Product Radical Relay Allylation Allyl Allyl Source + Cu/Photoredox Catalysis Allyl->Product Radical Relay Allylation

Sources

Comparative

A Comparative Spectroscopic Guide to the Characterization of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical progression. Small heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical progression. Small heterocyclic scaffolds, such as the azetidine ring system, are of increasing interest due to their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability. This guide provides an in-depth spectroscopic analysis of a key building block, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (Molecular Formula: C₁₀H₂₀N₂O₂, Molecular Weight: 200.28 g/mol )[1], offering a comparative framework for its characterization against structurally related alternatives.

The methodologies and data presented herein are designed for researchers, scientists, and drug development professionals, providing not just spectral data, but the scientific rationale behind the analytical techniques. Our approach is grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), ensuring a comprehensive and self-validating characterization package.

The Structural Imperative: Why Spectroscopic Detail Matters

The title compound features a strained four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a tertiary amine. Each of these structural motifs presents unique spectroscopic signatures. An error in identifying the substitution pattern on the azetidine ring or confirming the integrity of the Boc group could lead to the synthesis of incorrect downstream compounds, wasting significant time and resources. For instance, distinguishing our target compound from an isomer, such as tert-butyl N-(1-methylazetidin-3-yl)carbamate, requires careful analysis of the NMR spectra, as their mass would be identical. This guide provides the detailed spectral fingerprints necessary for confident structural elucidation.

Experimental Protocols & Data Interpretation

The following sections detail the optimized protocols for acquiring high-quality spectroscopic data for the target compound. The causality behind specific experimental choices is explained to provide a deeper understanding of the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-Boc protected amines, NMR is critical for confirming the presence and integrity of the protecting group and for assigning the relative positions of substituents on the heterocyclic ring.[1][2]

  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often used for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

  • Instrument Setup : Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30 on Bruker instruments).[3] A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[4]

Table 1: Predicted ¹H and ¹³C NMR Data for the Target Compound (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Key Features
Boc Group
-C(CH₃)₃~1.44 ppm (s, 9H)~28.4 ppmA strong singlet in ¹H NMR integrating to 9 protons and a characteristic upfield signal in ¹³C NMR are definitive for the tert-butyl group of the Boc moiety.[2]
-C(CH₃)₃N/A~79.5 ppmThe quaternary carbon of the Boc group, typically observed around 80 ppm.
-C=ON/A~156.0 ppmThe carbamate carbonyl carbon, deshielded due to the adjacent oxygen and nitrogen atoms.
Azetidine & Linker
N-CH₃~2.35 ppm (s, 3H)~43.0 ppmThe N-methyl group protons appear as a singlet, and the carbon is in the typical range for an N-alkyl group.
-NH-~4.9-5.2 ppm (br s, 1H)N/AThe carbamate N-H proton often appears as a broad singlet; its chemical shift can be concentration-dependent.
-CH₂-NH~3.15 ppm (t, J=6.5 Hz, 2H)~46.0 ppmThe methylene group attached to the carbamate nitrogen. It is expected to be a triplet due to coupling with the adjacent N-H proton (can appear as a doublet or quartet depending on exchange rate).
Azetidine CH~2.7-2.9 ppm (m, 1H)~35.0 ppmThe methine proton on the azetidine ring at the point of substitution.
Azetidine CH₂ (C2/C4)~3.3-3.5 ppm (m, 2H)~58.0 ppmThe two methylene groups of the azetidine ring are diastereotopic and will show complex splitting patterns. They are deshielded by the ring nitrogen.
Azetidine CH₂ (C2/C4)~2.9-3.1 ppm (m, 2H)~58.0 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For our target compound, it provides rapid confirmation of the carbamate group.

  • Sample Preparation : Place a small amount of the neat compound (if an oil) or a few crystals (if a solid) directly onto the ATR crystal.

  • Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Analysis : The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Table 2: Characteristic FT-IR Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3300-3400N-H StretchSecondary Amine (Carbamate)A moderately strong, sharp peak confirming the N-H bond of the Boc group.[6]
~2970 & 2850C-H StretchAliphatic (tert-butyl, methyl, methylene)Strong absorptions characteristic of sp³ C-H bonds.
~1680-1710 C=O Stretch Carbamate Carbonyl A very strong, sharp absorption band. This is a key diagnostic peak for the Boc protecting group. [7]
~1510-1530N-H BendSecondary Amine (Carbamate)A medium intensity band, often referred to as the "Amide II" band.
~1160-1250C-O StretchCarbamate EsterA strong band associated with the C-O single bond of the carbamate.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular weight of the parent ion, allowing for the determination of the elemental composition. Analysis of the fragmentation pattern provides further structural confirmation.

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) will provide a mass measurement with an accuracy of <5 ppm.

  • Data Analysis : Determine the exact mass of the protonated molecule, [M+H]⁺. Compare this experimental value to the theoretical exact mass for the molecular formula C₁₀H₂₁N₂O₂⁺. Analyze the major fragment ions.

  • Theoretical Exact Mass [M+H]⁺ : 201.16030

  • Observed Exact Mass : Expected to be within 5 ppm of the theoretical value.

A hallmark of Boc-protected amines in mass spectrometry is the facile loss of moieties from the protecting group.[8] The primary fragmentation pathways involve the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), leading to prominent fragment ions.

Table 3: Predicted Major Fragment Ions in ESI-MS

m/z (Predicted) Fragment Description
201.1603[M+H]⁺Protonated molecular ion.
145.1028[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group. This is often a major fragment.
101.0895[M+H - C₅H₉O₂]⁺Cleavage of the entire Boc-carbamate group to give the protonated (1-methylazetidin-3-yl)methanamine.
84.0813[C₅H₁₀N]⁺Fragmentation of the azetidine ring.
57.0704[C₄H₉]⁺tert-Butyl cation (less common in ESI but possible).

Comparative Analysis with Alternative Structures

To highlight the unique spectroscopic features of our target compound, we will compare its expected data with that of two structurally similar molecules: a positional isomer and a ring-expanded analog.

Comparator 1: tert-butyl N-(azetidin-3-yl)-N-methylcarbamate

This is a positional isomer where the Boc-protected nitrogen is directly attached to the azetidine ring.

Table 4: Spectroscopic Comparison with Isomer 1

Technique Target Compound Feature Comparator 1 Feature Key Differentiating Factor
¹H NMR Methylene linker signal (-CH₂-NH) at ~3.15 ppm. No N-H signal.No methylene linker signal. Has an N-H signal for the azetidine ring (~1-3 ppm, broad).The presence or absence of the -CH₂- linker protons is a definitive differentiator.
¹³C NMR Methylene linker carbon at ~46.0 ppm.No methylene linker carbon. The azetidine C3 carbon is directly bonded to the carbamate nitrogen, shifting its signal.The carbon count and the chemical shift of the carbon attached to the carbamate group will be different.
HRMS Identical mass (200.28 g/mol ).Identical mass (200.28 g/mol ).HRMS alone cannot distinguish between these isomers. Fragmentation patterns may differ but NMR is conclusive.
Comparator 2: tert-butyl N-(piperidin-4-ylmethyl)carbamate

This analog contains a six-membered piperidine ring instead of the four-membered azetidine ring.[9]

Table 5: Spectroscopic Comparison with Analog 2

Technique Target Compound Feature Comparator 2 Feature Key Differentiating Factor
¹H NMR Azetidine protons in the ~2.9-3.5 ppm range.Piperidine protons show a more complex and spread-out pattern, typically from ~1.2 to 2.8 ppm, plus an N-H signal.The chemical shifts and coupling patterns of the heterocyclic ring protons are vastly different due to ring size and strain.
¹³C NMR Azetidine carbons at ~35.0 and ~58.0 ppm.Piperidine carbons appear at different chemical shifts (e.g., ~30-45 ppm).The chemical shifts of the ring carbons are diagnostic for the specific heterocycle.
HRMS [M+H]⁺ = 201.1603[M+H]⁺ = 215.1916The molecular formula and exact mass are different, providing clear differentiation.

Visualizing the Workflow and Structure

To ensure clarity, the following diagrams illustrate the molecular structure for spectral assignment and the general workflow for comprehensive spectroscopic characterization.

Caption: Molecular structure of the target compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Compound Synthesized Compound FTIR FT-IR Spectroscopy (Functional Groups) Compound->FTIR HRMS HRMS (Formula & Fragmentation) Compound->HRMS NMR ¹H & ¹³C NMR (C-H Framework) Compound->NMR Compare Compare with Alternatives & Reference Data FTIR->Compare HRMS->Compare NMR->Compare Structure Structure Confirmed Compare->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is achievable through a combination of ¹H NMR, ¹³C NMR, FT-IR, and HRMS. While experimental data for this specific molecule is not widely published, a robust analysis based on predicted data, validated by comparison with structurally related analogs, provides a high degree of confidence in its structural assignment. The key differentiating features lie within the NMR spectra, which can unambiguously distinguish it from positional isomers, and in the mass spectrum, which differentiates it from ring-expanded analogs. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data essential for advancing drug discovery programs.

References

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. Retrieved from [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved from [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645. (n.d.). PubChem. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

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  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. (2021). Biointerface Research in Applied Chemistry.
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  • tert-Butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. (n.d.). PubChem. Retrieved from [Link]

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  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020). MDPI. Retrieved from [Link]

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  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020). PubMed. Retrieved from [Link]

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Validation

A Comparative Study: Boc vs. Cbz Protection of (1-methylazetidin-3-yl)methanamine for Pharmaceutical Synthesis

For researchers and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This is particularly true when dealing with complex scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This is particularly true when dealing with complex scaffolds such as (1-methylazetidin-3-yl)methanamine, a valuable building block in medicinal chemistry. The presence of both a primary and a tertiary amine within this strained four-membered ring system necessitates a careful and informed choice of protection strategy to ensure high yields, purity, and compatibility with subsequent synthetic transformations.

This in-depth guide provides a comparative analysis of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the selective protection of the primary amine in (1-methylazetidin-3-yl)methanamine. By examining the chemical principles, experimental data, and practical considerations associated with each, this document aims to equip researchers with the knowledge to make the optimal choice for their specific synthetic goals.

The Strategic Importance of Protecting Group Selection

The decision between Boc and Cbz protection is not merely a matter of procedural preference but a critical strategic choice that impacts the entire synthetic route. Key factors influencing this decision include the stability of the protecting group to various reaction conditions, the ease and selectivity of its removal (deprotection), and its influence on the physical properties of the intermediate, such as crystallinity and solubility.

The orthogonality of protecting groups is a paramount consideration in complex syntheses.[1] An ideal protecting group remains stable under conditions used to modify other parts of the molecule and can be removed selectively without affecting other protecting groups. The Boc group is renowned for its acid lability, while the Cbz group is typically cleaved under reductive conditions, offering a classic example of orthogonal protection.[2]

Head-to-Head Comparison: Boc vs. Cbz for (1-methylazetidin-3-yl)methanamine

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Conditions (Boc)₂O, a base (e.g., NaHCO₃, Et₃N), in a solvent like CH₂Cl₂ or THF.[3]Cbz-Cl, a base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions.[4]
Deprotection Method Acidolysis: Strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[5]Hydrogenolysis: H₂ gas with a Palladium on carbon (Pd/C) catalyst.[6]
Byproducts of Deprotection Isobutylene and CO₂.[7]Toluene and CO₂.
Orthogonality Orthogonal to Cbz, Fmoc, and many other groups.[1]Orthogonal to Boc and Fmoc.[2]
Crystallinity of Protected Intermediate Often results in oils or low-melting solids.Frequently imparts crystallinity, aiding in purification.[2]

Experimental Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step methodologies for the Boc and Cbz protection of (1-methylazetidin-3-yl)methanamine, along with the mechanisms of protection and deprotection.

Boc Protection Protocol

The Boc protection of the primary amine of (1-methylazetidin-3-yl)methanamine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve (1-methylazetidin-3-yl)methanamine in a suitable organic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃), or an organic base like triethylamine (Et₃N). The base neutralizes the acid byproduct formed during the reaction.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: The crude product, tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate, can be purified by column chromatography on silica gel.

DOT Diagram: Boc Protection Workflow

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine (1-methylazetidin-3-yl)methanamine ReactionVessel Reaction in DCM or THF Amine->ReactionVessel Boc2O (Boc)₂O Boc2O->ReactionVessel Base Base (e.g., NaHCO₃) Base->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate Purification->Product

Caption: Workflow for Boc protection.

Cbz Protection Protocol

The Cbz protection of the primary amine is typically carried out using benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve (1-methylazetidin-3-yl)methanamine in a biphasic solvent system, such as dichloromethane (CH₂Cl₂) and water, or in a single solvent like THF.

  • Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to the reaction mixture.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purification: The crude product, benzyl ((1-methylazetidin-3-yl)methyl)carbamate, can be purified by recrystallization or column chromatography.

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine (1-methylazetidin-3-yl)methanamine ReactionVessel Reaction in DCM/Water Amine->ReactionVessel CbzCl Cbz-Cl CbzCl->ReactionVessel Base Base (e.g., Na₂CO₃) Base->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Reaction Completion Purification Recrystallization or Column Chromatography Workup->Purification Product benzyl ((1-methylazetidin-3-yl)methyl)carbamate Purification->Product

Caption: Mechanism of Cbz deprotection.

Practical Considerations and Recommendations

Selectivity: Both Boc and Cbz protecting groups show excellent chemoselectivity for the more nucleophilic and less sterically hindered primary amine over the tertiary amine of the azetidine ring.

Yield and Purity: While specific yields for the protection of (1-methylazetidin-3-yl)methanamine are not extensively reported in comparative studies, both methods are generally high-yielding. A key advantage of the Cbz group is its tendency to induce crystallinity in the protected product, which can simplify purification by recrystallization, a more scalable and cost-effective method than chromatography. B[2]oc-protected amines are more frequently isolated as oils or low-melting solids, often necessitating chromatographic purification.

Stability of the Azetidine Ring: The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions under certain conditions. However, both Boc and Cbz protection and their respective standard deprotection conditions are generally mild enough to preserve the integrity of the azetidine ring.

Downstream Synthesis Compatibility: The choice between Boc and Cbz will largely depend on the planned subsequent reaction steps. If the synthetic route involves basic or nucleophilic conditions, the Boc group offers excellent stability. Conversely, if the synthesis requires acidic conditions, the Cbz group would be the more robust choice. The orthogonality of these two groups is a powerful tool, allowing for the selective deprotection of one in the presence of the other.

Conclusion

Both Boc and Cbz protecting groups are highly effective for the selective protection of the primary amine in (1-methylazetidin-3-yl)methanamine. The decision to employ one over the other should be guided by a thorough analysis of the overall synthetic strategy.

  • Choose Boc protection when downstream reactions involve basic, nucleophilic, or reductive conditions and when chromatographic purification is acceptable. The mild acidic deprotection is a significant advantage.

  • Choose Cbz protection when the synthetic route involves acidic conditions, and when the potential for purification by crystallization is desirable to enhance scalability and cost-effectiveness. The reductive deprotection offers a mild and efficient method for cleavage.

By carefully considering these factors, researchers can confidently select the optimal protecting group strategy, thereby streamlining their synthetic efforts and accelerating the discovery and development of new therapeutic agents.

References

Sources

Comparative

A Comparative Guide to the Applications of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the strategic use of specialized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl N-[(1-met...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic use of specialized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a bifunctional molecule incorporating a strained azetidine ring and a protective tert-butoxycarbonyl (Boc) group, has emerged as a valuable intermediate. This guide provides an in-depth technical comparison of its application in the synthesis of key pharmaceutical agents, namely Lacosamide and Ceftolozane, alongside alternative synthetic strategies. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

The Strategic Advantage of the Azetidine Moiety and Boc Protection

The utility of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate stems from the unique properties of its constituent parts. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity to molecules, which can be advantageous for optimizing drug-target interactions. Furthermore, the Boc protecting group offers a robust yet readily cleavable means of masking a primary amine, allowing for selective reactions at other sites within a molecule. The Boc group is stable under a wide range of nucleophilic and basic conditions but can be efficiently removed under acidic conditions, providing a crucial element of orthogonality in multi-step syntheses.[1]

Application in the Synthesis of Lacosamide: A Comparative Analysis

Lacosamide, an anticonvulsant medication, can be synthesized through various routes, with many originating from D-serine. One common strategy involves the use of a Boc-protected D-serine derivative, which highlights a comparative basis for understanding the utility of Boc-protected amino compounds.

Synthetic Strategy 1: The D-Serine Approach with Boc Protection

A prevalent method for synthesizing Lacosamide precursors involves the protection of D-serine with a Boc group, followed by subsequent transformations. This strategy is favored for its ability to control stereochemistry and prevent unwanted side reactions at the amino group.

Experimental Protocol: Synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, a Lacosamide Precursor [2]

  • Reaction Setup: In a 1000 mL four-neck round-bottom flask, dissolve 51.3 g of N-Boc-D-serine in 400 mL of anhydrous ethyl acetate. Cool the solution to -20°C.

  • Mixed Anhydride Formation: Sequentially add 32.99 g of N-methylmorpholine (NMM) and 44.42 g of isobutyl chloroformate dropwise to the cooled solution. Maintain the temperature between -15°C and -10°C and continue to stir for 2 hours. The NMM acts as a base to neutralize the HCl generated during the formation of the mixed anhydride, driving the reaction forward. The use of isobutyl chloroformate at low temperatures is a classic method for activating a carboxylic acid for amidation, minimizing racemization.

  • Amidation: In a separate flask, prepare a solution of 34.84 g of benzylamine in 60 g of anhydrous ethyl acetate. Add this solution dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to 15-20°C and stir for an additional 2 hours.

  • Work-up and Isolation: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a mixture of hexane and ethyl acetate (8:1) to yield (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. A reported yield for this transformation is 93.1%.[2]

This precursor can then be O-methylated and subsequently deprotected to afford the core of the Lacosamide molecule.

Alternative Synthetic Strategies for Lacosamide

While the Boc-D-serine route is effective, other synthetic pathways to Lacosamide exist, each with its own set of advantages and disadvantages.

  • Direct Acetylation of D-Serine: An alternative approach involves the initial N-acetylation of D-serine, followed by amidation with benzylamine.[3] This route avoids the use of a Boc protecting group altogether. However, this method has been reported to be susceptible to racemization, particularly during the amidation step, which can lead to a mixture of enantiomers and necessitate challenging purification steps.[3]

  • Chemoenzymatic Synthesis: A more recent and greener approach utilizes enzymatic resolution to achieve the desired stereochemistry.[4] This method can offer high enantioselectivity and avoids the use of harsh reagents. However, the scalability and cost of the enzymatic process may be a consideration for large-scale industrial production.

Synthetic Strategy Key Intermediate Advantages Disadvantages Reported Yield of Key Step
Boc-Protected D-Serine (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl esterGood stereochemical control, robust protectionRequires additional protection/deprotection steps93.1%[2]
Direct Acetylation of D-Serine (R)-2-acetamido-N-benzyl-3-hydroxypropionamideFewer stepsProne to racemization, potentially lower yields of the desired enantiomer38% after chromatography[3]
Chemoenzymatic Resolution (R)-2-amino-N-benzyl-3-methoxypropionamideHigh enantioselectivity, environmentally friendlyPotential scalability and cost issuesGood yields reported[4]

Logical Relationship of Lacosamide Synthesis Strategies

Lacosamide_Synthesis cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Final Product D-Serine D-Serine Boc_Route Boc Protection Route D-Serine->Boc_Route Boc Protection Acetylation_Route Direct Acetylation Route D-Serine->Acetylation_Route N-Acetylation Enzymatic_Route Chemoenzymatic Route D-Serine->Enzymatic_Route Enzymatic Resolution Lacosamide Lacosamide Boc_Route->Lacosamide Acetylation_Route->Lacosamide Enzymatic_Route->Lacosamide

Caption: Comparison of synthetic pathways to Lacosamide.

Role in the Synthesis of Ceftolozane: A Key Building Block

Ceftolozane is a fifth-generation cephalosporin antibiotic that is particularly effective against multi-drug-resistant Gram-negative bacteria.[5] The synthesis of Ceftolozane involves the coupling of a cephalosporin core with a complex pyrazole-containing side chain. tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate serves as a crucial building block for the construction of this side chain.

Synthesis of the Ceftolozane Side Chain Intermediate

The synthesis of the pyrazole side chain of Ceftolozane is a multi-step process. The title compound is utilized to introduce the 1-methylazetidin-3-ylmethylamine moiety.

Conceptual Workflow for Ceftolozane Side Chain Synthesis

Ceftolozane_Side_Chain Start Pyrazole Precursor Intermediate1 Functionalized Pyrazole Start->Intermediate1 Coupling Coupling Reaction Intermediate1->Coupling Title_Compound tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate Title_Compound->Coupling Deprotection Boc Deprotection Coupling->Deprotection Final_Side_Chain Ceftolozane Pyrazole Side Chain Deprotection->Final_Side_Chain

Caption: Conceptual workflow for Ceftolozane side chain synthesis.

While a detailed, step-by-step industrial protocol for the synthesis of the Ceftolozane side chain using tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is proprietary, the general transformation involves the coupling of a functionalized pyrazole with the deprotected amine of the title compound. The Boc group is then removed under acidic conditions to reveal the primary amine, which is further elaborated to complete the side chain.

Alternative Approaches to Pyrazole Synthesis for Ceftolozane

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry, and various methods can be employed to construct the pyrazole core of the Ceftolozane side chain. These alternative strategies may not directly use the title compound but represent different approaches to the same molecular scaffold.

  • Condensation of 1,3-Diketones with Hydrazines: A classical and widely used method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The choice of substituents on both the diketone and the hydrazine allows for the introduction of desired functionality. This method is versatile and can be used to synthesize a wide range of pyrazole derivatives.

  • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between a nitrile imine and an alkyne is another powerful tool for the synthesis of pyrazoles.[6] This approach offers a high degree of regiocontrol and is tolerant of a variety of functional groups.

The choice of synthetic route for the pyrazole core will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability.

Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

The efficient synthesis of the title compound itself is crucial for its application as a building block. A general, two-step approach is typically employed.

Experimental Protocol: Synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Step 1: Synthesis of 3-aminomethyl-1-methylazetidine

A common precursor is 1-benzhydrylazetidin-3-ol, which can be converted to 3-amino-1-benzhydrylazetidine.[8] Subsequent N-methylation and debenzylation would yield 3-aminomethyl-1-methylazetidine. A more direct, albeit potentially lower-yielding, approach could involve the reduction of 1-methylazetidine-3-carbonitrile.

Step 2: Boc Protection

  • Reaction Setup: Dissolve 3-aminomethyl-1-methylazetidine in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise. A base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the acid formed during the reaction.

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed. Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated to yield the crude product.

  • Purification: The crude tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate can be purified by column chromatography on silica gel to obtain the final product.

The choice of a one-pot or two-step procedure for the Boc protection will depend on the purity of the starting amine and the desired purity of the final product.

Deprotection of the Boc Group: A Critical Step

The removal of the Boc protecting group is a critical final step in many synthetic sequences. The most common method involves treatment with a strong acid.

Experimental Protocol: N-Boc Deprotection [9]

  • Acidic Cleavage: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane, ethyl acetate, or methanol.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane).

  • Reaction and Work-up: Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC. The reaction is typically rapid. After completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

It is important to consider the acid sensitivity of other functional groups in the molecule when choosing the deprotection conditions.[1]

Conclusion

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a highly versatile and valuable building block in pharmaceutical synthesis. Its unique combination of a conformationally constrained azetidine ring and a robust Boc-protecting group makes it an ideal intermediate for the synthesis of complex drug molecules like Lacosamide and Ceftolozane. While alternative synthetic strategies exist for these pharmaceuticals, the use of this specific carbamate offers a reliable and well-established route with good control over stereochemistry and reactivity. The choice of synthetic pathway will ultimately be guided by a careful consideration of factors such as yield, purity, scalability, and cost. This guide provides a foundational understanding of the applications of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate and its place within the broader context of modern synthetic organic chemistry.

References

  • Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083.
  • Choi, D., et al. (2016). Process for the preparation of lacosamide. U.S.
  • (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Advances, 10(41), 24555-24560.
  • (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Srinivasachary, K., et al. (2017). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 9(1), 1-8.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • (2021). A Brønsted Acidic Deep Etecti Solvent for N-Boc Deprotection. Molecules, 26(16), 4947.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
  • (2017).
  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 185.
  • (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1069932.
  • (2012). Method for preparing azetidine derivatives. U.S.
  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(6), 384-385.
  • (2011).
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209.
  • (2017).
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  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

  • (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543.
  • (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • (2002). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S.
  • (2016). Ceftolozane-tazobactam pharmaceutical compositions. US 2016/0193221 A1.
  • Chemsrc. (n.d.). tert-butyl N-{2-[(azetidin-3-yl)methyl]-4-fluorophenyl}carbamate. Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical scrutiny. The reliability of data at every stage is paramount, and this is fu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical scrutiny. The reliability of data at every stage is paramount, and this is fundamentally dependent on the validation of the analytical methods employed. This guide provides an in-depth comparison of analytical methodologies for the validation of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a key intermediate in the synthesis of various pharmaceutical agents.[1] Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate the most appropriate analytical techniques for their specific needs.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3] This guide will compare two commonly employed analytical techniques, High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. The comparison will be based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][4][5][6][7]

The Critical Role of Analytical Method Validation

Before delving into the comparative analysis, it is crucial to understand why analytical method validation is not merely a regulatory formality but a cornerstone of scientific integrity in drug development.[8] A validated analytical method provides a high degree of assurance that the measurements are accurate, reproducible, and specific for the analyte of interest. This is essential for:

  • Ensuring Product Quality: Accurate quantification of the active pharmaceutical ingredient (API) and its impurities is vital for guaranteeing the safety and efficacy of the final drug product.

  • Regulatory Compliance: Regulatory agencies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the validation of all analytical methods used in the development and manufacturing of pharmaceuticals.[9][10][11][12][13]

  • Data Integrity: Validated methods ensure that the data generated throughout the drug development lifecycle is reliable and can be used to make informed decisions.

Analytical Method Validation Workflow

The process of analytical method validation is a systematic one, beginning with the development of a validation protocol and culminating in a comprehensive validation report. The following diagram illustrates the typical workflow:

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting P1 Define Analytical Procedure's Intended Purpose P2 Develop Validation Protocol P1->P2 P3 Define Performance Characteristics & Acceptance Criteria P2->P3 E1 Conduct Validation Experiments (e.g., Specificity, Linearity, Accuracy, Precision) P3->E1 Execute Protocol E2 Collect & Process Data E1->E2 R1 Analyze Results Against Acceptance Criteria E2->R1 Evaluate Data R2 Document Deviations & Justifications R1->R2 R3 Prepare Validation Report R2->R3 F Approved Validated Method R3->F Final Approval

Sources

Comparative

A Comparative Guide to the Biological Efficacy of Derivatives from tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Introduction: The Azetidine Scaffold in Modern Drug Discovery To the researchers, scientists, and drug development professionals in our audience, the quest for novel molecular scaffolds that can provide unique three-dime...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals in our audience, the quest for novel molecular scaffolds that can provide unique three-dimensional diversity and improved physicochemical properties is a constant endeavor. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a "privileged" motif in medicinal chemistry. Its inherent ring strain and well-defined stereochemistry offer a unique platform for creating conformationally constrained analogues of more flexible molecules, often leading to enhanced target affinity and metabolic stability.

This guide focuses on the synthetic potential and comparative biological efficacy of derivatives originating from tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. This compound serves as a valuable starting material, providing access to the key intermediate, (1-methylazetidin-3-yl)methanamine, after a straightforward deprotection step. By modifying the primary amine of this core, a diverse array of derivatives, including amides and ureas, can be synthesized. These derivatives have shown significant promise as potent inhibitors of key biological targets, particularly in oncology.

This document provides an in-depth comparison of the biological activities of these derivatives, supported by experimental data from peer-reviewed literature. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for the key biological assays used in their evaluation.

From Starting Material to Bioactive Derivatives: A Synthetic Overview

The journey from the commercially available starting material to a library of biologically active compounds begins with the removal of the tert-butyloxycarbonyl (Boc) protecting group. This acid-labile group is efficiently cleaved to unmask the primary amine of the (1-methylazetidin-3-yl)methanamine core. This key intermediate is then poised for derivatization. The two primary classes of derivatives explored in this guide are N-aryl ureas and N-acyl amides, both of which are prominent pharmacophores in modern kinase inhibitors.

Synthesis_Overview cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Bioactive Derivatives start tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate intermediate (1-methylazetidin-3-yl)methanamine start->intermediate  Boc Deprotection  (e.g., TFA or HCl) urea N,N'-Disubstituted Urea Derivatives intermediate->urea  Reaction with  Aryl Isocyanate amide N-Acyl Amide Derivatives intermediate->amide  Amide Coupling with  Carboxylic Acid

Caption: Synthetic pathway from the starting carbamate to key bioactive derivatives.

Part 1: N,N'-Disubstituted Urea Derivatives as Potent Kinase Inhibitors

The N,N'-disubstituted urea moiety is a cornerstone pharmacophore in the design of kinase inhibitors, exemplified by the FDA-approved drug Sorafenib.[1] This rigid linker correctly positions aryl groups to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases. Derivatives of the (1-methylazetidin-3-yl)methanamine core incorporating this feature have been explored as potent inhibitors of key kinases in oncogenic signaling pathways.

Mechanism of Action: Targeting the p38α MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress. The p38α isoform, in particular, is a key regulator of the production of pro-inflammatory mediators like TNF-α and IL-1β.[2] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. N,N'-diaryl ureas have been identified as potent allosteric inhibitors of p38α, binding to a region adjacent to the ATP pocket and locking the kinase in an inactive conformation.[2]

p38_Pathway ext_stimuli Stress / Inflammatory Cytokines (e.g., LPS, TNF-α) mkk MKK3 / MKK6 ext_stimuli->mkk Activates p38 p38α MAPK mkk->p38 Phosphorylates (Activates) mapkapk2 MAPKAPK2 p38->mapkapk2 Phosphorylates (Activates) tnf_release TNF-α Release mapkapk2->tnf_release inhibitor N,N'-Diaryl Urea Derivative (e.g., Compound A) inhibitor->p38  Inhibits

Caption: Inhibition of the p38α MAPK signaling pathway by N,N'-diaryl urea derivatives.

Comparative Efficacy Data

While direct derivatization of (1-methylazetidin-3-yl)methanamine is not extensively published, we can draw strong comparative insights from structurally similar N,N'-diaryl urea derivatives that have been synthesized and evaluated as p38α inhibitors. The following table summarizes the inhibitory activities of representative compounds. The key structural feature is the diaryl urea core, with variations in the substitution patterns on the aromatic rings.

Compound IDCore StructureSubstitutionsp38α IC₅₀ (nM)Cellular Activity (MAPKAPK2 IC₅₀)Reference
BIRB-796 N,N'-Diaryl UreaNaphthyl, t-Butylphenyl3868 nM[2]
Compound 25a N,N'-Diaryl UreaPyrazolyl, N-methyl-benzimidazolyl0.47 10-30 nM[2]
Sorafenib N,N'-Diaryl UreaPyridyl, Trifluoromethylphenyl(Targets Raf kinase)(Targets Raf kinase)[1]

Note: The data for BIRB-796 and Compound 25a are from the same study, providing a direct comparison. Sorafenib is included as a benchmark diaryl urea kinase inhibitor.

Interpretation of Data: The data clearly demonstrates that the N,N'-diaryl urea scaffold is capable of producing highly potent kinase inhibitors. Compound 25a , with its specific heterocyclic substitutions, shows exceptional potency against the p38α enzyme, with an IC₅₀ value in the sub-nanomolar range.[2] This represents a significant improvement over the well-characterized inhibitor BIRB-796. This highlights the critical role of the specific aryl groups in optimizing interactions within the kinase domain. For researchers developing derivatives of (1-methylazetidin-3-yl)methanamine, these results suggest that coupling the azetidine core to carefully selected aryl isocyanates could yield potent and selective kinase inhibitors.

Part 2: N-Acyl Amide Derivatives as Antiproliferative Agents

The amide bond is another fundamental linkage in medicinal chemistry. N-acyl derivatives of the (1-methylazetidin-3-yl)methanamine core represent a second major class of potentially bioactive compounds. These derivatives can act as inhibitors of various enzymes or disrupt protein-protein interactions.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of anticancer agents exert their effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Compounds that inhibit the polymerization of tubulin into microtubules can arrest the cell cycle in the G2/M phase, leading to apoptosis. Certain N-acyl derivatives, particularly those with specific aromatic and heterocyclic moieties, have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization.[3]

Comparative Efficacy Data

Here, we present data on a series of N-acyl derivatives that, while based on a different amine core (N-((1-methyl-1H-indol-3-yl)methyl)amine), share the key structural motif of an N-substituted acetamide. These compounds serve as excellent surrogates for understanding the potential of N-acyl derivatives of our azetidine core. They were evaluated for their antiproliferative activity against a panel of human cancer cell lines.

Compound IDCore StructureKey SubstituentsHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)Reference
7c N-Acyl Amide3,4,5-trimethoxyphenyl, 4-chloropyrazole1.120.741.95[3]
7d N-Acyl Amide3,4,5-trimethoxyphenyl, 4-bromopyrazole0.52 0.34 0.86 [3]
7f N-Acyl Amide3,4,5-trimethoxyphenyl, 4-nitropyrazole6.684.355.01[3]
7i N-Acyl Amide3,4,5-trimethoxyphenyl, 3,5-dimethylpyrazole2.541.633.17[3]

Interpretation of Data: The antiproliferative data reveals a clear structure-activity relationship. Compound 7d , featuring a 4-bromopyrazole moiety, exhibits the most potent activity across all three cancer cell lines, with IC₅₀ values in the sub-micromolar range.[3] The substitution at the 4-position of the pyrazole ring appears critical, with a bromo group being superior to chloro (7c), nitro (7f), or the absence of a substituent (7i).[3] The 3,4,5-trimethoxyphenyl group is a well-known feature of many tubulin inhibitors, and its presence is likely crucial for the activity of this series. This suggests that for derivatives of (1-methylazetidin-3-yl)methanamine, coupling with carboxylic acids bearing both a trimethoxyphenyl group and a substituted heterocycle could be a fruitful strategy for developing novel antiproliferative agents.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ value of a test compound against a specific protein kinase. It measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

1. Reagents and Materials:

  • Kinase of interest (e.g., p38α)

  • Kinase-specific substrate peptide

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep1 Prepare serial dilution of test compounds prep2 Dispense compounds into 384-well plate prep1->prep2 react1 Add Kinase/ Substrate Mix prep2->react1 react2 Pre-incubate react1->react2 react3 Add ATP to initiate reaction react2->react3 react4 Incubate at 30°C react3->react4 detect1 Add ADP-Glo™ Reagent (Stop) react4->detect1 detect2 Add Kinase Detection Reagent detect1->detect2 detect3 Measure Luminescence detect2->detect3

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and widely used method for screening anticancer compounds.

1. Reagents and Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

  • Microplate reader (510 nm)

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Add serially diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation:

    • Gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Stain for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Data Acquisition and Analysis:

    • Shake the plates for 5 minutes on a plate shaker.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The derivatives of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate represent a promising and versatile chemical space for the discovery of novel therapeutic agents. By leveraging the (1-methylazetidin-3-yl)methanamine core, medicinal chemists can readily access diverse libraries of compounds, particularly N,N'-disubstituted ureas and N-acyl amides. The comparative data presented in this guide, drawn from structurally related compounds, strongly indicates that these derivatives have the potential to be potent inhibitors of protein kinases and effective antiproliferative agents.

The structure-activity relationships highlighted herein provide a rational basis for the design of future derivatives. For kinase inhibition, the focus should be on incorporating specific heterocyclic systems into the diaryl urea scaffold to maximize potency and selectivity. For antiproliferative agents targeting tubulin, the combination of a trimethoxyphenyl moiety with a substituted heterocycle appears to be a highly effective strategy.

Ultimately, the synthesis and systematic biological evaluation of a focused library of compounds derived directly from (1-methylazetidin-3-yl)methanamine is the critical next step. This will allow for a direct and definitive comparison of the biological efficacy of different functional groups attached to this unique azetidine scaffold, paving the way for the development of next-generation therapeutics.

References

  • Manchanda, P., Parshad, B., Kumar, A., & Sharma, S. K. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ResearchGate. [Link]

  • Zhang, T., et al. (2015). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules, 20(11), 20516-20533. [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1433. [Link]

  • Wang, Y., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances, 9(24), 13615-13627. [Link]

  • Liu, X. H., et al. (2016). Urea Derivatives as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 16(1), 2-16. [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 25(18), 10321-10324. [Link]

  • Song, E. Y., et al. (2008). Synthesis of amide and urea derivatives of benzothiazole as Raf-1 inhibitor. European journal of medicinal chemistry, 43(7), 1519–1524. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

For Researchers, Scientists, and Drug Development Professionals Handling novel chemical compounds is a cornerstone of innovation in drug discovery and development. Among these, tert-butyl N-[(1-methylazetidin-3-yl)methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds is a cornerstone of innovation in drug discovery and development. Among these, tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a compound featuring both a carbamate group and an azetidine ring, requires meticulous safety protocols to ensure the well-being of laboratory personnel. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety principles and an understanding of the potential hazards associated with its structural motifs.

Core Principles of Chemical Safety

Before delving into specific PPE recommendations, it is essential to ground our practice in the authoritative standards set by organizations like the Occupational Safety and Health Administration (OSHA). The "Laboratory Standard" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[1][2] This plan should be the foundational document for all safety procedures, including the selection and use of PPE. The core tenets of this standard emphasize minimizing all routes of chemical exposure—inhalation, ingestion, skin contact, and eye contact.

Recommended Personal Protective Equipment

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. The following recommendations are based on a conservative assessment of the potential hazards.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles or a Full Face ShieldChemical splash goggles are mandatory to protect against accidental splashes.[3] For procedures with a higher risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with goggles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals.[4][5] However, for prolonged handling or in the absence of specific breakthrough time data, double-gloving is a prudent measure. Always inspect gloves for any signs of degradation, such as swelling or cracking, and change them frequently.[6]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, knee-length lab coat made of a low-permeability material is essential to protect the skin and personal clothing from contamination. For tasks with a higher risk of significant spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-Approved RespiratorIn most cases, handling small quantities of this compound in a well-ventilated laboratory or under a certified chemical fume hood will provide adequate respiratory protection.[7] However, if there is a potential for aerosolization, or if working in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][9][10][11] Proper fit-testing and training are required for respirator use.
Foot Protection Closed-Toe, Chemical-Resistant ShoesSturdy, closed-toe shoes are a minimum requirement in any laboratory setting. For handling larger quantities or where there is a risk of spills, chemical-resistant shoe covers or boots should be worn.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure from the moment the compound is received until its final disposal.

Pre-Handling Preparations
  • Consult the Chemical Hygiene Plan (CHP): Before beginning any work, review your institution's CHP for specific procedures related to handling novel compounds.[1][2]

  • Designate a Work Area: All handling of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate should be performed in a designated area, preferably within a certified chemical fume hood.[7]

  • Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

PPE_Donning_Sequence cluster_donning PPE Donning Workflow start Start lab_coat 1. Don Lab Coat start->lab_coat gloves1 2. Don First Pair of Gloves (if double-gloving) lab_coat->gloves1 respirator 3. Don Respirator (if required) gloves1->respirator goggles 4. Don Safety Goggles/Face Shield respirator->goggles gloves2 5. Don Second Pair of Gloves (over cuffs of lab coat) goggles->gloves2 end Ready for Handling gloves2->end

Caption: Sequential workflow for donning Personal Protective Equipment.

During Handling
  • Maintain Situational Awareness: Be mindful of your actions and the potential for spills or splashes.

  • Avoid Contamination: Never touch personal items such as phones or notebooks with gloved hands.[12]

  • Immediate Action in Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[13][14]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step to prevent the transfer of contaminants.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Workflow start Start Decontamination gloves1 1. Remove Outer Gloves start->gloves1 lab_coat 2. Remove Lab Coat (turn inside out) gloves1->lab_coat goggles 3. Remove Safety Goggles/Face Shield lab_coat->goggles respirator 4. Remove Respirator (if worn) goggles->respirator gloves2 5. Remove Inner Gloves respirator->gloves2 wash_hands 6. Wash Hands Thoroughly gloves2->wash_hands end Procedure Complete wash_hands->end

Caption: Sequential workflow for doffing Personal Protective Equipment to prevent cross-contamination.

Disposal Plan

All disposable PPE and any materials that have come into contact with tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate must be considered hazardous waste.

  • Waste Segregation: Collect all contaminated materials in a designated, clearly labeled, and sealed hazardous waste container.

  • Container Management: Ensure the waste container is compatible with the chemical and is kept closed when not in use.

  • Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these comprehensive PPE and handling protocols, researchers can confidently work with tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate while upholding the highest standards of laboratory safety.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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